Product packaging for 2-(2,3-dichlorophenyl)acetonitrile(Cat. No.:CAS No. 3218-45-9)

2-(2,3-dichlorophenyl)acetonitrile

Cat. No.: B186466
CAS No.: 3218-45-9
M. Wt: 186.03 g/mol
InChI Key: CZLINJDTCHACEH-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)acetonitrile is a high-value chemical building block in advanced organic synthesis and pharmaceutical research. Its primary research application is as a key precursor in the synthetic pathway of Lamotrigine, a well-known anticonvulsant and mood-stabilizing drug . In this context, the nitrile group serves as a crucial functional handle that can be elaborated to construct the complex heterocyclic core of the active pharmaceutical ingredient. Beyond this established route, the 2,3-dichlorophenyl scaffold is a motif of significant interest in medicinal chemistry, particularly in the development of compounds targeting the central nervous system. The distinct substitution pattern of the chlorine atoms on the phenyl ring allows for precise exploration of structure-activity relationships. Research into novel dual-target therapeutics for pain management and opioid use disorders has identified structurally similar dichlorophenyl-containing fragments as key components for targeting specific receptor binding pockets . This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2N B186466 2-(2,3-dichlorophenyl)acetonitrile CAS No. 3218-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLINJDTCHACEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281648
Record name 2,3-Dichlorophenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3218-45-9
Record name 2,3-Dichlorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dichlorophenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dichlorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzoyl cyanide, a halogenated aromatic nitrile, is a key intermediate in the synthesis of various organic compounds, most notably the anticonvulsant drug Lamotrigine.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective handling, application in synthetic chemistry, and for ensuring safety and optimizing reaction conditions. This technical guide provides a detailed overview of the known physicochemical characteristics of 2,3-dichlorobenzoyl cyanide, supported by experimental protocols for their determination.

Note on Nomenclature: While the topic specifies "2,3-dichlorobenzyl cyanide," the vast majority of scientific literature and chemical databases associate the CAS Number 77668-42-9 with 2,3-dichlorobenzoyl cyanide . This document will focus on the latter, which is the compound predominantly described in the provided search results. 2,3-Dichlorobenzoyl cyanide contains a carbonyl group adjacent to the cyanide, whereas 2,3-dichlorobenzyl cyanide would have a methylene bridge.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2,3-dichlorobenzoyl cyanide.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₃Cl₂NO[1][3][4][5]
Molecular Weight 200.02 g/mol [1][4][5]
Appearance White to off-white or pale brown solid/powder[3]
Odor Slight aromatic odor[3]
Melting Point 52-65 °C (range from various sources)[1][3][4][6][7]
Boiling Point 309 °C[4][7]
Density 1.446 g/cm³[4][7]
Flash Point 141 °C[4][7]
Table 2: Solubility and Partition Coefficient
PropertyValueSource
Solubility Soluble in methanol and chloroform.[3] Sparingly soluble in water.[8][3][8]
LogP (predicted) 2.85[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[9][11]

  • Thermometer[9]

  • Mortar and pestle (optional, for powdering the sample)[10]

Procedure (Capillary Method): [12]

  • Sample Preparation: Ensure the 2,3-dichlorobenzoyl cyanide sample is dry and finely powdered.[11][12] Introduce a small amount of the powdered sample into the open end of a capillary tube.[9][11] Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube.[11] The packed sample height should be 1-2 mm.[9]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[11]

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[11] Then, decrease the heating rate to about 1-2°C per minute to ensure accurate determination.[11]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[10]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[13][14]

Apparatus:

  • Thiele tube or similar heating bath[14][15]

  • Small test tube[13]

  • Capillary tube (sealed at one end)[14]

  • Thermometer[13][14]

  • Heating source (e.g., Bunsen burner or hot plate)[13]

Procedure (Thiele Tube Method): [15]

  • Sample Preparation: Place a few milliliters of the liquid sample (if 2,3-dichlorobenzoyl cyanide is melted) into a small test tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.[14][16]

  • Assembly: Attach the test tube to a thermometer.[14] Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.[14][15]

  • Heating: Gently heat the side arm of the Thiele tube.[14] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[14][15]

  • Observation: Continue heating until a continuous and rapid stream of bubbles is observed.[14] Turn off the heat and allow the apparatus to cool slowly.

  • Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[14]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes[17]

  • Balance

  • Spatula

  • Vortex mixer or shaker

  • Temperature-controlled bath[18]

Procedure (Qualitative): [17]

  • Add a small, measured amount (e.g., 10 mg) of 2,3-dichlorobenzoyl cyanide to a test tube.

  • Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, methanol, chloroform).

  • Vigorously shake or vortex the mixture for a set period.

  • Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the substance is soluble under these conditions.

Procedure (Quantitative - Shake-Flask Method): [19]

  • Prepare a saturated solution by adding an excess amount of 2,3-dichlorobenzoyl cyanide to a known volume of the solvent in a flask.

  • Seal the flask and place it in a temperature-controlled shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

  • After equilibration, carefully filter the solution to remove the excess undissolved solid.

  • Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound at that temperature.[20]

Visualizations

Experimental Workflow for Physicochemical Property Determination

experimental_workflow start Start: Obtain pure 2,3-Dichlorobenzoyl Cyanide mp_prep Sample Preparation (Melting Point) start->mp_prep bp_prep Sample Preparation (Boiling Point) start->bp_prep sol_prep Sample Preparation (Solubility) start->sol_prep mp_det Melting Point Determination (Capillary Method) mp_prep->mp_det bp_det Boiling Point Determination (Thiele Tube Method) bp_prep->bp_det sol_det Solubility Determination (Shake-Flask Method) sol_prep->sol_det data_analysis Data Analysis and Recording mp_det->data_analysis bp_det->data_analysis sol_det->data_analysis end End: Physicochemical Profile data_analysis->end

Caption: Workflow for determining key physicochemical properties.

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties of 2,3-dichlorobenzoyl cyanide. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for laboratory work. Accurate determination and understanding of these properties are essential for the safe and effective use of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2,3-dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2,3-dichlorophenyl)acetonitrile. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted data to aid in the structural elucidation and characterization of this molecule. The document also outlines a standard experimental protocol for acquiring such data and includes a workflow diagram for NMR analysis.

Introduction

This compound, also known as 2,3-dichlorobenzyl cyanide, is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate characterization of its molecular structure is crucial for its use in research and development. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure of organic compounds. This guide focuses on the predicted ¹H and ¹³C NMR spectral data to facilitate its identification and confirmation.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectral parameters.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.55Doublet of doublets1HAr-H
7.45Triplet1HAr-H
7.35Doublet of doublets1HAr-H
3.90Singlet2H-CH₂-

Disclaimer: The data presented in this table is predicted and should be used as a reference. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
134.0Ar-C (Quaternary)
133.5Ar-C (Quaternary)
131.0Ar-CH
130.5Ar-C (Quaternary)
129.0Ar-CH
128.0Ar-CH
117.0-CN
24.0-CH₂-

Disclaimer: The data presented in this table is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

The following is a general experimental protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Before data acquisition, the magnetic field homogeneity is optimized by a process called shimming, and the deuterium signal from the solvent is used for field-frequency locking.

  • For ¹H NMR:

    • A standard one-pulse experiment is typically used.

    • Key parameters to be set include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8 to 16 for a sample of this concentration).

  • For ¹³C NMR:

    • A proton-decoupled experiment is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Key parameters include a wider spectral width (e.g., 0 to 220 ppm), a sufficient number of scans (often several hundred to thousands, depending on sample concentration and instrument sensitivity) to achieve a good signal-to-noise ratio, and a relaxation delay (e.g., 2 seconds).

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is processed using specialized software.

  • The processing steps typically include Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal (0 ppm).

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons corresponding to each resonance. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are also determined.

Visualization of the NMR Workflow

The following diagram illustrates the logical workflow of an NMR experiment, from sample preparation to the final data analysis and structural elucidation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Analyze Chemical Shifts I->J K Analyze Multiplicity and Coupling Constants (1H) I->K L Analyze Integration (1H) I->L M Correlate with Structure J->M K->M L->M N Final Structure M->N Structure Elucidation

Caption: Workflow of NMR Spectroscopy for Structural Elucidation.

This guide provides foundational information for the NMR-based characterization of this compound. For definitive structural confirmation, it is always recommended to acquire experimental data and, if necessary, employ additional 2D NMR techniques such as COSY, HSQC, and HMBC for complete assignment of all proton and carbon signals.

References

"FTIR and Raman spectroscopic analysis of 2-(2,3-dichlorophenyl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FTIR and Raman Spectroscopic Analysis of 2-(2,3-dichlorophenyl)acetonitrile

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the framework for the comprehensive vibrational analysis of this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Due to the limited availability of public domain experimental spectra for this specific molecule, this document focuses on the theoretical and experimental methodologies that would be employed for its characterization. It includes proposed experimental protocols, a predicted table of vibrational frequencies based on theoretical calculations and group frequency analysis, and graphical representations of the analytical workflow. This guide is intended to serve as a robust starting point for researchers undertaking the spectroscopic analysis of this compound and its analogues.

Introduction

This compound is a chemical intermediate of interest in the synthesis of various organic compounds, potentially including pharmacologically active molecules. Its structure, featuring a dichlorinated benzene ring and a nitrile group, presents a unique vibrational signature that can be elucidated using FTIR and Raman spectroscopy. These non-destructive techniques provide detailed information about the molecular structure, functional groups, and vibrational modes of a compound.

This guide provides a detailed overview of the proposed experimental procedures and the expected vibrational characteristics of this compound.

Proposed Experimental Protocols

The following protocols describe the proposed methodologies for acquiring high-quality FTIR and Raman spectra of this compound.

Sample Preparation

For accurate and reproducible spectroscopic measurements, proper sample preparation is crucial.

  • For FTIR Spectroscopy:

    • KBr Pellet Method: A small amount of the solid sample (typically 1-2 mg) would be intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small quantity of the solid sample would be placed directly onto the ATR crystal (e.g., diamond or germanium) and pressure applied to ensure good contact.

  • For Raman Spectroscopy:

    • The solid sample would be placed in a glass capillary tube or on a microscope slide for analysis. The use of a quartz sample holder is recommended to minimize fluorescence background.

FTIR Spectroscopy
  • Instrumentation: A high-resolution FTIR spectrometer, such as a PerkinElmer or Bruker model, equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 scans would be co-added to improve the signal-to-noise ratio.

    • Apodization: Happ-Genzel apodization function would be applied to the interferogram.

    • A background spectrum of the empty sample compartment (or the pure KBr pellet for the pellet method) would be recorded and subtracted from the sample spectrum.

Raman Spectroscopy
  • Instrumentation: A dispersive Raman spectrometer with a laser excitation source. A 785 nm or 1064 nm laser is often preferred for colored or fluorescent samples to minimize fluorescence, while a 532 nm laser can provide a stronger Raman signal for non-fluorescent samples.

  • Data Acquisition:

    • Spectral Range: 4000 - 100 cm⁻¹

    • Laser Power: Optimized to be as high as possible without causing sample degradation (typically 10-100 mW at the sample).

    • Integration Time: 10-30 seconds per acquisition.

    • Accumulations: 10-20 accumulations would be averaged to enhance the signal quality.

Predicted Vibrational Frequencies and Assignments

In the absence of direct experimental data, the following table of predicted vibrational frequencies for this compound is based on theoretical Density Functional Theory (DFT) calculations of similar molecules and known group frequencies.[1][2]

Predicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode Assignment
~3080 - 3050 (m)~3080 - 3050 (s)Aromatic C-H stretching
~2940 - 2910 (w)~2940 - 2910 (m)Asymmetric CH₂ stretching
~2870 - 2840 (w)~2870 - 2840 (m)Symmetric CH₂ stretching
~2255 - 2240 (m)~2255 - 2240 (w)C≡N stretching
~1580 - 1560 (m)~1580 - 1560 (s)Aromatic C=C stretching
~1470 - 1450 (s)~1470 - 1450 (m)Aromatic C=C stretching
~1430 - 1410 (m)~1430 - 1410 (w)CH₂ scissoring
~1280 - 1260 (m)~1280 - 1260 (w)Aromatic C-H in-plane bending
~1150 - 1130 (s)~1150 - 1130 (m)Aromatic C-H in-plane bending
~1050 - 1030 (s)~1050 - 1030 (s)Ring breathing mode
~800 - 780 (s)~800 - 780 (m)Aromatic C-H out-of-plane bending
~750 - 730 (s)~750 - 730 (w)C-Cl stretching
~680 - 660 (s)~680 - 660 (m)C-Cl stretching
~550 - 530 (m)~550 - 530 (m)Ring deformation

(s) - strong, (m) - medium, (w) - weak

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the FTIR and Raman analysis of a solid chemical compound like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis Sample Solid Sample FTIR_Prep Mix with KBr / Place on ATR Sample->FTIR_Prep For FTIR Raman_Prep Place in Capillary / On Slide Sample->Raman_Prep For Raman FTIR_Spectrometer FTIR Spectrometer FTIR_Prep->FTIR_Spectrometer Raman_Spectrometer Raman Spectrometer Raman_Prep->Raman_Spectrometer FTIR_Data FTIR Spectrum FTIR_Spectrometer->FTIR_Data Interpretation Spectral Interpretation FTIR_Data->Interpretation Raman_Data Raman Spectrum Raman_Spectrometer->Raman_Data Raman_Data->Interpretation Report Final Report Interpretation->Report

Caption: Experimental workflow for FTIR and Raman analysis.

Logical Relationship of Analytical Techniques

The diagram below outlines the logical relationship between the experimental spectroscopic techniques and the theoretical calculations required for a comprehensive vibrational analysis.

logical_relationship cluster_experimental Experimental Methods cluster_data Obtained Data cluster_theoretical Theoretical Methods cluster_analysis Analysis & Interpretation FTIR FTIR Spectroscopy Exp_Data Experimental Vibrational Frequencies FTIR->Exp_Data Raman Raman Spectroscopy Raman->Exp_Data Assignment Vibrational Mode Assignment Exp_Data->Assignment DFT DFT Calculations (e.g., B3LYP/6-311++G(d,p)) Theo_Data Calculated Vibrational Frequencies & PED DFT->Theo_Data Theo_Data->Assignment

Caption: Interplay of experimental and theoretical methods.

Conclusion

References

"mass spectrometry fragmentation pattern of 2,3-dichlorobenzyl cyanide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Dichlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3-dichlorobenzyl cyanide (2,3-dichlorophenylacetonitrile). Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this document leverages established principles of mass spectrometry and data from analogous compounds, such as benzyl cyanide and other halogenated aromatic molecules, to construct a scientifically grounded, predictive fragmentation pathway.

Introduction to the Mass Spectrometry of Benzyl Cyanides

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways.[1] The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For molecules containing a benzyl group (a benzene ring attached to a CH₂ group), a common and often dominant fragmentation pathway involves the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91.[1][2][3] This guide extends these principles to 2,3-dichlorobenzyl cyanide to predict its behavior under EI-MS conditions.

Predicted Mass Spectrum and Fragmentation Data

The molecular formula of 2,3-dichlorobenzyl cyanide is C₈H₅Cl₂N. Its nominal molecular weight is 185 Daltons, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). A key feature in the mass spectrum of a compound containing two chlorine atoms is the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the molecular ion will appear as a cluster of peaks at M+, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Table of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for 2,3-dichlorobenzyl cyanide, their calculated m/z values, and the proposed fragmentation mechanism.

m/z (for ³⁵Cl) Proposed Ion Structure Formula Proposed Fragmentation Mechanism
185, 187, 189[C₆H₃Cl₂CH₂CN]⁺•[C₈H₅Cl₂N]⁺•Molecular Ion (M⁺•)
159, 161, 163[C₆H₃Cl₂CH₂]⁺[C₇H₅Cl₂]⁺α-cleavage: Loss of •CN radical
150, 152[C₆H₃ClCH₂CN]⁺[C₈H₅ClN]⁺Loss of a •Cl radical from the molecular ion
124, 126[C₆H₃ClCH₂]⁺[C₇H₅Cl]⁺Loss of a •Cl radical from the [M-CN]⁺ ion
116[C₆H₅CH₂CN]⁺•[C₈H₇N]⁺•Loss of two •Cl radicals (less probable)
90[C₆H₅CN]⁺•[C₇H₅N]⁺•Rearrangement and loss of CH₂Cl₂
89[C₇H₅]⁺[C₇H₅]⁺Loss of a second •Cl radical from the [C₇H₅Cl]⁺ ion

Proposed Fragmentation Pathway

The fragmentation of 2,3-dichlorobenzyl cyanide is initiated by the ionization of the molecule to form the molecular ion (M⁺•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Diagram of the Fragmentation Pathway

Fragmentation_Pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₈H₅Cl₂N]⁺• m/z = 185, 187, 189 (Molecular Ion) F1 [C₇H₅Cl₂]⁺ m/z = 159, 161, 163 (Dichlorotropylium Ion) M->F1 - •CN F2 [C₈H₅ClN]⁺ m/z = 150, 152 M->F2 - •Cl F3 [C₇H₅Cl]⁺ m/z = 124, 126 F1->F3 - •Cl F4 [C₇H₅]⁺ m/z = 89 F3->F4 - •Cl

Caption: Predicted EI-MS fragmentation pathway of 2,3-dichlorobenzyl cyanide.

Description of Major Fragmentation Steps
  • Formation of the Dichlorotropylium Ion (m/z 159, 161, 163) : The most probable primary fragmentation is the cleavage of the C-C bond between the methylene group and the nitrile group (α-cleavage). This results in the loss of a cyanide radical (•CN) and the formation of the dichlorobenzyl cation. This cation is expected to rearrange into the more stable dichlorotropylium ion structure.[2][4]

  • Loss of a Chlorine Radical (m/z 150, 152) : A common fragmentation pathway for chlorinated aromatic compounds is the expulsion of a chlorine radical from the molecular ion.[5] This would lead to the formation of an ion at m/z 150 (and its isotope at m/z 152).

  • Secondary Fragmentation of the Dichlorotropylium Ion : The dichlorotropylium ion is likely to undergo further fragmentation through the sequential loss of its chlorine atoms.

    • The loss of one chlorine radical from the ion at m/z 159 would yield a monochlorotropylium ion at m/z 124.

    • A subsequent loss of the second chlorine radical would result in the formation of the C₇H₅⁺ ion at m/z 89.

Hypothetical Experimental Protocol

This section outlines a standard methodology for obtaining the electron ionization mass spectrum of 2,3-dichlorobenzyl cyanide.

Instrumentation and Parameters
  • Mass Spectrometer : A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, coupled with an electron ionization source.

  • Sample Introduction : The sample, dissolved in a volatile solvent like dichloromethane or methanol, would be introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer. A direct insertion probe could also be used for a pure sample.

  • Ionization Energy : Standard 70 eV is used to induce fragmentation and allow for comparison with standard mass spectral libraries.[6]

  • Source Temperature : Typically maintained around 200-250 °C to ensure sample volatilization.

  • Mass Range : Scanned from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output Prep Dissolve 2,3-dichlorobenzyl cyanide in volatile solvent GC Inject sample into GC for separation Prep->GC EI Electron Ionization (70 eV) in MS source GC->EI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->Analyzer Detector Ion Detection and Signal Processing Analyzer->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 2,3-dichlorobenzyl cyanide is predicted to be dominated by the formation of a stable dichlorotropylium ion through the loss of a cyanide radical. The presence of two chlorine atoms will be readily identifiable from the isotopic pattern of the molecular ion and the major fragment ions. This in-depth guide, based on established fragmentation principles, provides a robust framework for researchers and scientists to interpret the mass spectrum of 2,3-dichlorobenzyl cyanide and related halogenated aromatic compounds.

References

Technical Guide: 2,3-Dichlorophenylacetonitrile (CAS 3218-45-9)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichlorophenylacetonitrile, also known as 2,3-dichlorobenzyl cyanide, is an organic compound with the CAS registry number 3218-45-9.[1][2] It is characterized by a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an acetonitrile group.[1] This compound is a white crystalline solid and is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] It is also known for its use as a pesticide.[1]

Chemical Structure and Properties

The chemical structure and fundamental properties of 2,3-Dichlorophenylacetonitrile are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of 2,3-Dichlorophenylacetonitrile.

Table 1: Physicochemical Properties of 2,3-Dichlorophenylacetonitrile

PropertyValueSource
CAS Number 3218-45-9[1]
Molecular Formula C₈H₅Cl₂N[1][2]
Molecular Weight 186.04 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 68-72 °CN/A
Boiling Point 289.6 °C (estimated)[3]
Solubility Sparingly soluble in water[1]
SMILES C1=CC(=C(C(=C1)Cl)Cl)CC#N[2]
InChI InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2[2]

Synthesis and Experimental Protocols

A general procedure for a similar transformation is provided below for illustrative purposes. Note: This is a generalized protocol and has not been specifically optimized for 2,3-Dichlorophenylacetonitrile.

Illustrative Synthesis Workflow:

G start 2,3-Dichlorobenzyl Chloride + NaCN reaction Reaction in a suitable solvent (e.g., Ethanol/Water) start->reaction workup Aqueous Workup (Extraction with organic solvent) reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product 2,3-Dichlorophenylacetonitrile purification->product

Caption: Plausible synthetic workflow for 2,3-Dichlorophenylacetonitrile.

Synthesis of a Precursor: 2,3-Dichlorobenzoyl Cyanide

Several patents describe the synthesis of 2,3-dichlorobenzoyl cyanide, a potential precursor to 2,3-Dichlorophenylacetonitrile. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with a cyanide source.

Table 2: Example Experimental Protocol for 2,3-Dichlorobenzoyl Cyanide Synthesis

StepProcedure
1. Reaction Setup A reactor is loaded with 2,3-dichlorobenzoyl chloride (1.67 moles) and cuprous cyanide (200.0 g).[4][5][6]
2. Reaction The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.[4][5][6]
3. Workup The mixture is cooled to 85 °C, and toluene (1200 ml) is added. The mixture is stirred for 1 hour at 60 °C, then cooled to 15 °C.[4][5]
4. Isolation The inorganic salts are removed by filtration. The solvent is distilled from the filtrate under reduced pressure.[4][5]
5. Purification The crude product is crystallized from petroleum ether to give 2,3-dichlorobenzoyl cyanide.[4][5]

Spectroscopic Data

Table 3: Spectroscopic Data for 2,4-Dichlorophenylacetonitrile (CAS 6306-60-1) (for illustrative purposes only)

SpectroscopyDataSource
¹H NMR No experimental data available in the provided search results.
¹³C NMR No experimental data available in the provided search results.
IR Spectrum Key absorptions would be expected for C≡N stretching (around 2250 cm⁻¹) and C-Cl stretching.N/A
Mass Spectrum (GC-MS) m/z Top Peak: 150, m/z 2nd Highest: 185, m/z 3rd Highest: 152.[7]

Biological Activity and Mechanism of Action

2,3-Dichlorophenylacetonitrile is reported to be used as a pesticide.[1] The general mechanism of action for such compounds involves the disruption of essential physiological processes in the target organisms, leading to their elimination.[1]

Metabolism: While specific metabolic pathways for 2,3-Dichlorophenylacetonitrile have not been detailed, it is known that phenylacetonitrile and its derivatives can be metabolized in biological systems. A key family of enzymes involved in the metabolism of many xenobiotics, including pesticides, is the Cytochrome P450 (CYP) superfamily.[8][9][10][11] These enzymes typically catalyze oxidative reactions, which can lead to the detoxification or, in some cases, bioactivation of a compound. For phenylacetonitriles, metabolism can involve hydroxylation of the aromatic ring or reactions at the acetonitrile group.

Potential Metabolic Pathway:

G parent 2,3-Dichlorophenylacetonitrile cyp450 Cytochrome P450 Enzymes (Phase I Metabolism) parent->cyp450 metabolites Hydroxylated and/or other oxidized metabolites cyp450->metabolites conjugation Conjugation Enzymes (Phase II Metabolism) metabolites->conjugation excretion Excretion conjugation->excretion

Caption: Generalized metabolic pathway for xenobiotics like phenylacetonitriles.

Toxicology: 2,3-Dichlorophenylacetonitrile is classified as toxic if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[1]

Conclusion

2,3-Dichlorophenylacetonitrile (CAS 3218-45-9) is a chemical intermediate with applications in the agrochemical and pharmaceutical industries. While its basic chemical properties are known, a significant gap exists in the publicly available scientific literature regarding detailed experimental protocols for its synthesis and, most notably, its experimental spectroscopic characterization data. The information on its biological mechanism of action is limited to its general role as a pesticide. Further research and publication of these fundamental data are necessary to fully enable its potential for researchers, scientists, and drug development professionals. Professionals seeking to work with this compound should exercise caution due to its toxicity and are advised to seek compound-specific safety data sheets from commercial suppliers.

References

Solubility of 2-(2,3-Dichlorophenyl)acetonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,3-dichlorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for determining its solubility in organic solvents. Furthermore, a qualitative summary of its known solubility is presented, along with a visual representation of the experimental workflow for solubility determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to establish its solubility profile in relevant solvent systems for process development, formulation, and quality control.

Introduction

This compound is a chemical intermediate with the molecular formula C₈H₅Cl₂N. It is described as a white crystalline solid and is known to be sparingly soluble in water[1]. Its utility as a building block in the synthesis of more complex molecules underscores the importance of understanding its solubility in various organic solvents. This knowledge is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. By providing a detailed, adaptable experimental protocol, we empower researchers to generate the specific data required for their applications.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSparingly Soluble[1]

Note: The lack of quantitative data highlights the necessity for experimental determination of solubility in solvents relevant to specific research and development needs.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol details a reliable gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.

3.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed, dry glass vials for collecting the filtrate

  • Oven or vacuum oven for drying

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe. The filter should be pre-conditioned by passing a small amount of the solvent through it.

    • Dispense the filtered saturated solution into a pre-weighed and labeled dry glass vial.

  • Gravimetric Analysis:

    • Record the total mass of the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.

    • Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry solute residue. Repeat the drying and weighing steps until a constant mass is obtained.

3.3. Data Calculation

The solubility can be expressed in various units (e.g., g/100 g solvent, g/L solvent, mol/L). The following is a calculation for solubility in g/100 g of solvent:

  • Mass of the empty vial (M_vial): The initial weight of the empty vial.

  • Mass of the vial + saturated solution (M_total): The weight of the vial after adding the filtered solution.

  • Mass of the vial + dry solute (M_solute_vial): The weight of the vial after evaporating the solvent.

  • Mass of the solute (M_solute): M_solute_vial - M_vial

  • Mass of the solvent (M_solvent): M_total - M_solute_vial

  • Solubility (S): (M_solute / M_solvent) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Solubility_Determination_Workflow prep Preparation of Saturated Solution equil Equilibration (Thermostatic Shaker) prep->equil Agitation at constant temp. settle Settling of Excess Solid equil->settle Cease agitation filter Syringe Filtration of Supernatant settle->filter weigh1 Weigh Filtered Solution filter->weigh1 evap Solvent Evaporation weigh1->evap weigh2 Weigh Dry Solute evap->weigh2 calc Calculate Solubility weigh2->calc

Gravimetric solubility determination workflow.

Conclusion

References

The Reactivity of the Nitrile Group in 2-(2,3-Dichlorophenyl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dichlorophenyl)acetonitrile is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of the anticonvulsant drug, Lamotrigine.[1][2][3] The reactivity of this molecule is dominated by the electrophilic nature of the nitrile carbon, which is influenced by the electron-withdrawing effects of the adjacent dichlorophenyl ring. This guide provides a comprehensive overview of the key reactions of the nitrile group in this compound, including hydrolysis, reduction, and cycloaddition, supported by detailed experimental protocols derived from analogous transformations and an exploration of its relevance in drug development.

Chemical Properties and Reactivity Overview

The this compound molecule, with the chemical formula C₈H₅Cl₂N, is a white crystalline solid.[4] Its structure consists of a phenyl group substituted with two chlorine atoms at the 2 and 3 positions, attached to a methylene carbon which is, in turn, bonded to a nitrile group. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

The primary modes of reactivity of the nitrile group in this context are:

  • Hydrolysis: Conversion to a carboxylic acid or an amide.

  • Reduction: Transformation into a primary amine.

  • Cycloaddition: Participation in the formation of heterocyclic rings.

Spectroscopic Data

Spectroscopic Technique Expected Characteristics
¹H NMR A singlet for the methylene protons (-CH₂CN) and a complex multiplet pattern in the aromatic region for the three protons on the dichlorophenyl ring.
¹³C NMR Resonances for the nitrile carbon (C≡N), the methylene carbon (-CH₂CN), and the six carbons of the dichlorophenyl ring (two of which are substituted with chlorine).
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (185.0 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Key Reactions and Experimental Protocols

Hydrolysis to 2-(2,3-Dichlorophenyl)acetic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base and typically proceeds through an amide intermediate.[5]

Reaction Scheme:

This compound This compound 2-(2,3-dichlorophenyl)acetamide 2-(2,3-dichlorophenyl)acetamide This compound->2-(2,3-dichlorophenyl)acetamide H₂O, H⁺ or OH⁻ 2-(2,3-dichlorophenyl)acetic acid 2-(2,3-dichlorophenyl)acetic acid 2-(2,3-dichlorophenyl)acetamide->2-(2,3-dichlorophenyl)acetic acid H₂O, H⁺ or OH⁻

Caption: Hydrolysis of this compound.

Experimental Protocol (Adapted from a general procedure for nitrile hydrolysis): [5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1 equivalent).

  • Acid-Catalyzed Hydrolysis: Add a 1:1 mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for 2-4 hours.

  • Base-Catalyzed Hydrolysis: Alternatively, add a 10-25% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours.

  • Work-up (Acid-Catalyzed): After cooling, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Work-up (Base-Catalyzed): After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.

  • Purification: The crude 2-(2,3-dichlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

ReactantReagentsTemperature (°C)Time (h)ProductYield (%)
This compoundH₂SO₄, H₂OReflux32-(2,3-Dichlorophenyl)acetic acid>80 (expected)
This compoundNaOH, H₂OReflux32-(2,3-Dichlorophenyl)acetic acid>80 (expected)
Reduction to 2-(2,3-Dichlorophenyl)ethanamine

The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of various pharmaceutical compounds. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[7][8]

Reaction Scheme:

This compound This compound 2-(2,3-dichlorophenyl)ethanamine 2-(2,3-dichlorophenyl)ethanamine This compound->2-(2,3-dichlorophenyl)ethanamine 1. LiAlH₄, THF 2. H₂O

Caption: Reduction of this compound.

Experimental Protocol (Adapted from a general procedure for LiAlH₄ reduction of nitriles): [7][9][10]

  • Reaction Setup: To a dry three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[4]

  • Isolation: Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The 2-(2,3-dichlorophenyl)ethanamine can be purified by vacuum distillation.

Quantitative Data (Representative):

ReactantReagentsSolventTemperature (°C)Time (h)ProductYield (%)
This compoundLiAlH₄THFReflux52-(2,3-Dichlorophenyl)ethanamine70-85 (expected)
Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with azides, to form tetrazoles. This reaction is a key example of "click chemistry" and is widely used in medicinal chemistry for the synthesis of bioactive heterocycles.[11][12][13]

Reaction Scheme:

This compound This compound 5-((2,3-Dichlorophenyl)methyl)-1H-tetrazole 5-((2,3-Dichlorophenyl)methyl)-1H-tetrazole This compound->5-((2,3-Dichlorophenyl)methyl)-1H-tetrazole NaN₃, ZnCl₂ NaN₃ NaN₃

Caption: [3+2] Cycloaddition with azide.

Experimental Protocol (Adapted from a general procedure for tetrazole synthesis): [14]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), sodium azide (1.2-1.5 equivalents), and a Lewis acid catalyst such as zinc chloride or triethylamine hydrochloride (0.5-1.0 equivalent) in a suitable solvent like dimethylformamide (DMF) or toluene.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify with dilute hydrochloric acid to precipitate the tetrazole product.

  • Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

Quantitative Data (Representative):

ReactantReagentsSolventTemperature (°C)Time (h)ProductYield (%)
This compoundNaN₃, ZnCl₂DMF110185-((2,3-Dichlorophenyl)methyl)-1H-tetrazole60-75 (expected)

Role in Drug Development: The Synthesis of Lamotrigine

This compound is a crucial intermediate in the industrial synthesis of Lamotrigine, a widely used antiepileptic drug.[1][2][3] The synthesis involves the reaction of a derivative of this compound with an aminoguanidine salt, followed by cyclization.

Simplified Synthesis Pathway of Lamotrigine:

cluster_0 Synthesis of Lamotrigine 2,3-Dichlorobenzoyl cyanide 2,3-Dichlorobenzoyl cyanide 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile 2,3-Dichlorobenzoyl cyanide->2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile Aminoguanidine salt Lamotrigine Lamotrigine 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile->Lamotrigine Cyclization Lamotrigine Lamotrigine VGSC Voltage-Gated Sodium Channels Lamotrigine->VGSC Inhibits VGCC Voltage-Gated Calcium Channels Lamotrigine->VGCC Inhibits BDNF BDNF Lamotrigine->BDNF Upregulates Expression Glutamate Glutamate VGSC->Glutamate Reduces Release VGCC->Glutamate Reduces Release TrkB TrkB Receptor BDNF->TrkB Binds to Signaling Downstream Signaling Cascades TrkB->Signaling Activates Effects Neuronal Survival, Growth, and Plasticity Signaling->Effects

References

"electrophilic and nucleophilic substitution reactions of 2-(2,3-dichlorophenyl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-(2,3-Dichlorophenyl)acetonitrile

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry, primarily serving as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a dichlorinated benzene ring and an activating cyanomethyl group, presents a unique landscape for various chemical transformations. The reactivity of this molecule is governed by the interplay of electronic and steric effects of its substituents.

This technical guide provides a comprehensive overview of the principal electrophilic and nucleophilic substitution reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed reaction mechanisms, experimental protocols adapted from analogous systems, and quantitative data to facilitate laboratory applications.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the 2,3-dichlorophenyl ring involves the replacement of a hydrogen atom with an electrophile. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents: the two chlorine atoms and the cyanomethyl (-CH₂CN) group.

  • Directing Effects :

    • Chlorine Atoms : Chlorine is an ortho-, para-directing group due to the lone pairs on the halogen that can stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.

    • Cyanomethyl Group (-CH₂CN) : This group is generally considered to be weakly deactivating and meta-directing through an inductive effect.

Considering these effects, the benzene ring is significantly deactivated towards electrophilic attack. The chlorine at C2 directs to C4 and C6, while the chlorine at C3 directs to C5 and C1 (position of the -CH₂CN group). Steric hindrance from the existing substituents will also play a crucial role, making position C6 the most sterically hindered. The most likely positions for substitution are therefore C4 and C5, though the overall reaction rates are expected to be low.

Caption: Predicted outcomes of electrophilic substitution on the aromatic ring.

Representative Experimental Protocol: Nitration

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add 1.0 equivalent of this compound to a stirred mixture of concentrated sulfuric acid (5 mL per gram of substrate).

  • Prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography or recrystallization.

Nucleophilic Reactions

Nucleophilic reactions on this compound can occur at two primary sites: the α-carbon (the methylene group adjacent to the nitrile) and the carbon atom of the nitrile group itself. Aromatic nucleophilic substitution on the dichlorophenyl ring is generally unfavorable under standard conditions.

Reactions at the α-Carbon: Alkylation

The protons on the methylene group (α-protons) of phenylacetonitriles are acidic (pKa ≈ 22 in DMSO) due to the electron-withdrawing nature of the adjacent nitrile and phenyl groups. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, which can then act as a nucleophile.[3]

G General Mechanism for α-Alkylation start This compound carbanion Resonance-Stabilized Carbanion start->carbanion + Base - H+ base Base (e.g., NaH, NaOH) product α-Alkylated Product carbanion->product + R-X - X- alkyl_halide Alkyl Halide (R-X)

Caption: Workflow for the deprotonation and subsequent alkylation at the α-carbon.

2.1.1 Experimental Protocol: Phase-Transfer Catalyzed α-Ethylation

This protocol is adapted from a well-established procedure for the α-ethylation of phenylacetonitrile and is effective for minimizing di-alkylation.[4]

Materials:

  • This compound (1.0 mole)

  • 50% aqueous sodium hydroxide (400 mL)

  • Benzyltriethylammonium chloride (0.02 mole)

  • Ethyl bromide (1.0 mole)

  • Benzene or Toluene

  • Dilute hydrochloric acid

Procedure:

  • Charge a round-bottom flask equipped with a mechanical stirrer with this compound, 50% aqueous sodium hydroxide, and benzyltriethylammonium chloride.

  • Cool the mixture in a water bath to maintain the temperature between 28-35 °C.

  • Add ethyl bromide dropwise over approximately 90-100 minutes while stirring vigorously.

  • After the addition is complete, continue stirring for 2 hours.

  • Cool the reaction mixture and dilute with water and benzene.

  • Separate the layers and extract the aqueous phase with benzene.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

  • Purify the resulting 2-(2,3-dichlorophenyl)butanenitrile by vacuum distillation.

2.1.2 Quantitative Data for α-Alkylation of Phenylacetonitrile

The following table presents data from the alkylation of the parent phenylacetonitrile compound, which serves as a useful benchmark.

Alkylating AgentCatalystYield (%)Reference
Ethyl BromideBenzyltriethylammonium chloride78-84%Organic Syntheses[4]
Allyl AlcoholNi(cod)₂ / dppfHigh (not specified)Mouhsine et al.[5]
Reactions at the Nitrile Group: Hydrolysis

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a primary amide or a carboxylic acid. The reaction outcome can be controlled by carefully selecting the conditions.[3]

G Hydrolysis Pathways of the Nitrile Group start This compound amide 2-(2,3-Dichlorophenyl)acetamide start->amide Mild H+ or OH- H₂O acid 2-(2,3-Dichlorophenyl)acetic acid amide->acid Strong H+ or OH- H₂O, Heat

Caption: Selective hydrolysis of the nitrile to either an amide or a carboxylic acid.

2.2.1 Experimental Protocol: Selective Hydrolysis to Primary Amide

This protocol uses mild basic conditions to favor the formation of the amide over the carboxylic acid.[3]

Materials:

  • This compound

  • Methanol

  • Dioxane

  • Sodium hydroxide (methanolic solution)

Procedure:

  • Dissolve the substituted phenylacetonitrile in a 1:9 mixture of methanol and dioxane.

  • Add one equivalent of sodium hydroxide as a methanolic solution.

  • Reflux the mixture for 4-5 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to yield the crude amide.

  • Purify by recrystallization or column chromatography.

2.2.2 Quantitative Data for Hydrolysis of Benzyl Cyanide

The following data, adapted from a patent, illustrates how reaction conditions affect the hydrolysis of the parent benzyl cyanide, providing insight into controlling the selectivity between the amide and carboxylic acid products.[3]

Temperature (°C)Ammonia Conc. (g/L)Reaction Time (min)Phenylacetamide Yield (%)Phenylacetic Acid Yield (%)
19039047.045.1
20024062.131.2

Conclusion

This compound exhibits dual reactivity, enabling transformations at both the aromatic ring and the cyanomethyl side chain. Electrophilic aromatic substitution is challenging due to the deactivated nature of the ring but can be directed primarily to the C4 and C5 positions under forcing conditions. More synthetically useful are the nucleophilic reactions. The acidic α-protons facilitate a wide range of C-C bond-forming reactions, such as alkylation, making it a valuable building block. Furthermore, the nitrile group can be selectively hydrolyzed to either the corresponding amide or carboxylic acid, expanding its synthetic utility. The protocols and data presented, though largely adapted from analogous systems, provide a robust framework for researchers to design and execute synthetic strategies involving this important chemical intermediate.

References

Quantum Chemical Analysis of 2-(2,3-dichlorophenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(2,3-dichlorophenyl)acetonitrile. This molecule is of interest in medicinal chemistry and drug development due to its structural motifs. Understanding its conformational landscape, electronic characteristics, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This document outlines the theoretical framework, computational methodologies, and expected outcomes from a rigorous quantum chemical investigation, presenting data in a structured and accessible format for researchers in the field.

Introduction

This compound belongs to a class of substituted benzeneacetonitriles, which are important precursors and intermediates in the synthesis of various pharmaceuticals. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability. Quantum chemical calculations offer a powerful, non-experimental approach to determine the fundamental properties of such molecules at the atomic level.

This guide details a computational protocol based on Density Functional Theory (DFT), a robust method for studying molecular systems. The presented data, while illustrative of a typical study, provides a framework for interpreting computational results and applying them to drug design and development workflows.

Computational Methodology

The following protocol outlines a standard procedure for the quantum chemical analysis of this compound.

Geometry Optimization and Conformational Analysis

The initial 3D structure of this compound is built and subjected to a conformational search to identify the lowest energy isomer. The final geometry optimization is then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. All calculations would be performed using a computational chemistry software package like Gaussian.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

Electronic Properties Analysis

Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Mulliken Atomic Charges: These charges provide a quantitative measure of the electron distribution among the atoms in the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.

The workflow for these computational analyses is depicted in the following diagram.

G cluster_input Input cluster_calc Quantum Chemical Calculations (DFT) cluster_output Analysis & Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculations geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR & Raman) freq_calc->vib_spectra fmo HOMO-LUMO Energies elec_prop->fmo mep MEP Surface elec_prop->mep nbo NBO Analysis elec_prop->nbo G cluster_electronic Electronic Properties cluster_interpretation Chemical Interpretation HOMO_LUMO HOMO-LUMO Gap Reactivity Molecular Reactivity HOMO_LUMO->Reactivity Stability Kinetic Stability HOMO_LUMO->Stability MEP MEP Surface MEP->Reactivity Interactions Intermolecular Interactions MEP->Interactions NBO NBO Analysis NBO->Stability Charge_Dist Charge Distribution NBO->Charge_Dist

The Biological Activity of 2-(2,3-Dichlorophenyl)acetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Promising Scaffold in Oncology Research

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, small molecules containing the phenylacetonitrile scaffold have emerged as a promising area of investigation. This technical guide focuses on the biological activity of a specific subclass: 2-(2,3-dichlorophenyl)acetonitrile derivatives. While direct research on this particular substitution pattern is nascent, this document synthesizes findings from closely related dichlorophenylacetonitrile and acrylonitrile analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer agents, explore the experimental methodologies used to evaluate their efficacy, and visualize the key cellular pathways they modulate.

Anticancer Activity: A Quantitative Perspective

The biological evaluation of this compound derivatives and their analogs has primarily focused on their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds appears to be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The quantitative data, primarily in the form of IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, are summarized below. It is important to note that the data presented is for structurally related dichlorophenylacrylonitrile derivatives, which serve as a valuable proxy for predicting the potential activity of this compound analogs.

Table 1: In Vitro Anticancer Activity of Dichlorophenylacrylonitrile Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (Compound 5) MCF-7 (Breast)GI500.56 ± 0.03[1]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (Compound 6) MCF-7 (Breast)GI500.127 ± 0.04[1]
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (Compound 35) VariousGI500.030 ± 0.014[1]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (Compound 38) VariousGI500.034 ± 0.01[1]
(Z)-2-(3-amino-2,6-dichlorophenyl)-3-(2-aminophenyl)acrylonitrile (Compound 29) MCF-7 (Breast)GI502.8 ± 0.03[1]
(Z)-2-(3-amino-2,6-dichlorophenyl)-3-(3-aminophenyl)acrylonitrile (Compound 30) MCF-7 (Breast)GI502.8 ± 0.03[1]

Note: The table summarizes data for 3,4-dichloro and 2,6-dichloro analogs, as specific data for 2,3-dichloro derivatives is not extensively available.

Experimental Protocols: A Methodological Deep Dive

The evaluation of the biological activity of these compounds necessitates a suite of well-defined experimental protocols. This section provides detailed methodologies for the key assays used to characterize the anticancer properties of this compound derivatives.

Synthesis of 2-(Aryl)acetonitrile Derivatives

The synthesis of the target compounds is typically achieved through a Knoevenagel condensation reaction.

Protocol: Knoevenagel Condensation

  • Reactant Preparation: Dissolve the appropriate arylacetonitrile (e.g., this compound) (1.0 equivalent) and a selected aromatic aldehyde (1.0 equivalent) in a suitable dry solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium methoxide, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture, and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(aryl)acetonitrile derivative.

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Analysis of Cell Cycle Distribution

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle progression.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Detection of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Its induction can be assessed by various methods, including flow cytometry with Annexin V/PI staining and western blotting for apoptosis-related proteins.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Tubulin Polymerization Assay

To directly assess the effect of the compounds on microtubule dynamics, an in vitro tubulin polymerization assay is performed.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add a solution of purified tubulin protein in a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations or a vehicle control. Known tubulin inhibitors (e.g., paclitaxel, colchicine) are used as positive controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Immunofluorescence Staining of Microtubules

To visualize the effect of the compounds on the cellular microtubule network, immunofluorescence staining is performed.

Protocol: Immunofluorescence for α-Tubulin

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells with ice-cold methanol or paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin.

  • Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the microtubule network using a fluorescence microscope.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The anticancer activity of this compound derivatives is believed to be mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate these key processes.

Experimental_Workflow_for_Anticancer_Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Synthesis Knoevenagel Condensation MTT MTT Assay (Cytotoxicity) Synthesis->MTT Test Compounds Flow_Cycle Cell Cycle Analysis (Flow Cytometry) MTT->Flow_Cycle Identify Active Compounds Flow_Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Flow_Apoptosis Tubulin_Poly Tubulin Polymerization Assay Flow_Cycle->Tubulin_Poly Investigate Mechanism Western_Blot Western Blot (Apoptosis Proteins) Flow_Apoptosis->Western_Blot IF Immunofluorescence (Microtubules) Tubulin_Poly->IF

Experimental workflow for anticancer screening.

Microtubule_Disruption_Pathway Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Disrupts Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Microtubule disruption and apoptosis induction pathway.

Apoptosis_Signaling_Pathway G2M_Arrest G2/M Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Bax ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

Derivatives of this compound represent a compelling, yet underexplored, class of potential anticancer agents. The available data on structurally similar compounds suggest that this scaffold is a promising starting point for the development of potent tubulin polymerization inhibitors. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of their biological activity.

Future research should focus on the synthesis and biological screening of a focused library of this compound derivatives to establish a clear structure-activity relationship for this specific substitution pattern. Further mechanistic studies, including the identification of specific binding sites on tubulin and the elucidation of downstream signaling pathways, will be crucial for the optimization of lead compounds. Ultimately, in vivo studies will be necessary to assess the therapeutic potential of these derivatives in preclinical cancer models. This technical guide serves as a foundational resource to propel further investigation into this promising area of oncology drug discovery.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2,3-Dichlorobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dichlorobenzyl cyanide (CAS RN: 3218-45-9), a significant chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document elucidates the compound's chemical identity, distinguishing it from the often-confused 2,3-dichlorobenzoyl cyanide. It delves into the historical context of its synthesis, presenting established experimental protocols. Key physical and chemical properties are systematically tabulated for easy reference. Furthermore, this guide features a visual representation of its primary synthetic pathway, rendered using the DOT language for clarity and reproducibility.

Introduction and Chemical Identity

2,3-Dichlorobenzyl cyanide, systematically named 2,3-dichlorophenylacetonitrile, is an organic compound featuring a dichlorinated phenyl ring attached to a cyanomethyl group. Its chemical structure and identifying information are crucial for unambiguous scientific communication and are detailed below.

Table 1: Chemical Identification of 2,3-Dichlorobenzyl Cyanide

IdentifierValue
Chemical Name 2,3-Dichlorobenzyl cyanide
Systematic Name 2,3-Dichlorophenylacetonitrile
CAS Number 3218-45-9
Molecular Formula C₈H₅Cl₂N
Molecular Weight 186.04 g/mol
Synonyms 2,3-Dichlorophenylacetonitrile[1][2]

It is imperative to distinguish 2,3-dichlorobenzyl cyanide from the structurally similar 2,3-dichlorobenzoyl cyanide (CAS RN: 77668-42-9). The latter is an acyl cyanide, characterized by a carbonyl group between the phenyl ring and the cyanide, rendering its chemical properties and reactivity distinct from the benzyl cyanide derivative. Much of the readily available literature can be ambiguous, and researchers should pay close attention to the CAS number to ensure they are working with the correct compound.

Discovery and Historical Synthesis

The specific discovery of 2,3-dichlorobenzyl cyanide is not well-documented as a singular event. Its synthesis is rooted in the broader development of methods for the preparation of substituted benzyl cyanides. The standard and historical procedure for synthesizing benzyl cyanides involves the reaction of a benzyl halide with an alkali metal cyanide.[3][4] This method, established as a fundamental transformation in organic chemistry, has been adapted for a wide array of substituted benzyl halides, including the 2,3-dichloro derivative.

Early syntheses were typically carried out in aqueous alcohol solutions.[3][4] A patent describes the preparation of 2,3-dichlorobenzyl cyanide in aqueous dimethylsulfoxide, highlighting the exploration of different solvent systems to optimize the reaction.[3][4] These historical methods laid the groundwork for the production of this and other substituted benzyl cyanides, which have become valuable intermediates in organic synthesis.

Synthetic Pathways

The primary route for the synthesis of 2,3-dichlorobenzyl cyanide is the nucleophilic substitution of a halide from 2,3-dichlorobenzyl halide with a cyanide salt.

Synthesis from 2,3-Dichlorobenzyl Halide

This is the most direct and commonly employed method. 2,3-Dichlorobenzyl chloride or bromide is reacted with an alkali metal cyanide, such as sodium or potassium cyanide.

Synthesis_of_2_3_Dichlorobenzyl_Cyanide 2,3-Dichlorobenzyl_Halide 2,3-Dichlorobenzyl Halide (X = Cl, Br) Product 2,3-Dichlorobenzyl Cyanide 2,3-Dichlorobenzyl_Halide->Product Nucleophilic Substitution Cyanide_Salt Alkali Metal Cyanide (NaCN or KCN) Cyanide_Salt->Product Solvent Solvent (e.g., aq. Ethanol, DMSO) Solvent->Product

Caption: General synthesis of 2,3-dichlorobenzyl cyanide.

Experimental Protocols

General Protocol for the Synthesis of 2,3-Dichlorobenzyl Cyanide

Materials:

  • 2,3-Dichlorobenzyl chloride

  • Sodium cyanide (or Potassium cyanide)

  • Ethanol

  • Water

Procedure:

  • A solution of sodium cyanide is prepared in a mixture of ethanol and water in a reaction vessel equipped with a reflux condenser and a stirrer.

  • 2,3-Dichlorobenzyl chloride is added to the cyanide solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • The solvent is removed by rotary evaporation to yield the crude 2,3-dichlorobenzyl cyanide.

  • The crude product can be purified by recrystallization or distillation under reduced pressure.

Table 2: Representative Reaction Parameters

ParameterValueReference
Reactants 2,3-Dichlorobenzyl halide, Alkali metal cyanide[3][4]
Solvent Aqueous Ethanol or Aqueous Dimethylsulfoxide[3][4]
Reaction Type Nucleophilic Substitution
Catalyst Alkali metal iodide (optional)[3]

Physicochemical Properties

The physical and chemical properties of 2,3-dichlorobenzyl cyanide are summarized below.

Table 3: Physicochemical Properties of 2,3-Dichlorobenzyl Cyanide

PropertyValue
Appearance White to almost white powder or crystals[1][2]
Melting Point 68.0 to 72.0 °C[1][2]
Purity >98.0% (GC)[1][2]

Applications in Synthesis

2,3-Dichlorobenzyl cyanide serves as a versatile intermediate in the synthesis of more complex molecules. Its primary application lies in the pharmaceutical and agrochemical industries. For instance, it has been utilized in the preparation of imidazole-based LXR modulators.[5] The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, making it a valuable building block for a range of target compounds.

Safety and Handling

2,3-Dichlorobenzyl cyanide is a toxic compound and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential when handling this chemical.

Conclusion

2,3-Dichlorobenzyl cyanide is a key chemical intermediate with a history rooted in the fundamental principles of organic synthesis. While its specific discovery is not a landmark event, its preparation follows well-established and robust chemical methodologies. The clear and accurate identification of this compound is crucial to avoid confusion with its benzoyl analogue. This guide provides the necessary technical details for researchers and professionals to understand and utilize 2,3-dichlorobenzyl cyanide in their synthetic endeavors. The provided synthetic pathway and tabulated data serve as a quick and reliable reference for laboratory work and further research.

References

Methodological & Application

Application Notes: Synthesis of 2-(2,3-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,3-Dichlorophenyl)acetonitrile, also known as 2,3-dichlorobenzyl cyanide, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis is most commonly achieved via a nucleophilic substitution reaction. The protocol described herein details the conversion of 2,3-dichlorobenzyl halide to this compound using an alkali metal cyanide. This method is analogous to established procedures for related isomers, such as 2,4-dichlorophenylacetonitrile, and offers a straightforward and efficient route to the desired product.

Reaction Principle

The synthesis is based on the SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide anion (CN⁻), a potent nucleophile, displaces a halide ion (e.g., chloride or bromide) from the benzylic carbon of the 2,3-dichlorobenzyl halide substrate. The reaction is typically conducted in a polar solvent system, which helps to dissolve the cyanide salt and facilitate the reaction. The use of a phase-transfer catalyst or an iodide salt catalyst can accelerate the reaction rate.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of isomeric dichlorophenylacetonitriles.[1] Researchers should perform their own optimization as needed.

1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)
2,3-Dichlorobenzyl BromideC₇H₅BrCl₂239.9324.0 g0.10
Sodium Cyanide (NaCN)NaCN49.014.9 g0.10
Ethanol (95%)C₂H₅OH46.07100 mL-
Deionized WaterH₂O18.0220 mL-
Diethyl Ether(C₂H₅)₂O74.12~100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-

2. Equipment

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

3. Reaction Procedure

  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • Reagent Addition: To the flask, add 2,3-dichlorobenzyl bromide (24.0 g, 0.1 mol). Add ethanol (100 mL) and deionized water (20 mL) to dissolve the starting material.

  • Cyanide Addition: With vigorous stirring, carefully and portion-wise add sodium cyanide (4.9 g, 0.1 mol) to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.

  • Reaction Conditions: Heat the mixture to reflux (approximately 75-80°C) using a heating mantle. Allow the reaction to proceed with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Extraction: After the reaction is complete, cool the flask to room temperature. A precipitate of sodium bromide will have formed.

  • Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of diethyl ether.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Collect the organic (upper) layer. Extract the aqueous layer again with diethyl ether (2 x 25 mL).

  • Drying and Concentration: Combine all organic extracts and dry them over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude oil or solid can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield pure this compound.

Data Summary

The following table outlines the typical quantitative parameters for this synthesis, based on analogous reactions.[1]

ParameterValueNotes
Starting Material 2,3-Dichlorobenzyl BromideCan be substituted with 2,3-dichlorobenzyl chloride, though reaction times may be longer.
Reagent Sodium CyanidePotassium cyanide can also be used.
Molar Ratio (Halide:Cyanide) 1:1 to 1:1.2A slight excess of cyanide can ensure complete conversion.
Solvent System Ethanol / WaterAqueous dimethyl sulfoxide (DMSO) is also a viable solvent system for this reaction.[2]
Reaction Temperature Reflux (~80°C)-
Reaction Time 4-6 hoursMonitor by TLC for completion.
Typical Yield 85-95%Yield is dependent on reaction completion and purification efficiency.
Product Purity (after purification) >98%Assessed by GC-MS or NMR.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge Flask with 2,3-Dichlorobenzyl Bromide and Solvents (Ethanol/Water) B Add Sodium Cyanide (Caution!) A->B Stirring C Heat to Reflux (4-6 hours) B->C Heating D Cool to RT C->D E Aqueous Work-up: Add Water & Diethyl Ether D->E F Separate Layers E->F G Dry Organic Layer (Anhydrous MgSO₄) F->G Collect Organic Phase H Filter and Concentrate (Rotary Evaporator) G->H I Final Product: This compound H->I

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 2,3-Dichlorobenzoyl Cyanide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A-P-P-L-I-C-A-T-I-O-N N-O-T-E-S

Topic: Use of 2,3-Dichlorobenzoyl Cyanide in the Synthesis of Lamotrigine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Dichlorobenzoyl cyanide is a key chemical intermediate primarily utilized in the synthesis of the anticonvulsant drug, Lamotrigine.[1][2] Lamotrigine is a widely used pharmaceutical for the treatment of epilepsy and bipolar disorder.[1] This document provides detailed application notes and protocols for the synthesis of Lamotrigine from 2,3-dichlorobenzoyl chloride via the formation of 2,3-dichlorobenzoyl cyanide. The purity of the 2,3-dichlorobenzoyl cyanide intermediate is crucial for achieving a high-purity final active pharmaceutical ingredient (API).[1]

Data Presentation

Table 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide

ParameterValueReference
Starting Material2,3-Dichlorobenzoyl chloride[3][4][5]
ReagentCuprous cyanide[3][4][5]
Temperature160-165 °C[3][4][5]
Reaction Time7 hours[3][4][5]
Solvent (for workup)Toluene[3][4][5]
Crystallization SolventPetroleum ether[3][4][5]
Yield94.2%[3][4]
Assay of Product97.4%[3][4][5]

Table 2: Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Cyanide

ParameterValueReference
Starting Material2,3-Dichlorobenzoyl cyanide[3][4]
ReagentAminoguanidine salt (e.g., bicarbonate)[1][3][4]
Reaction TypeCondensation and Cyclization[1][3][4]
IntermediateSchiff base: 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile[1][3][4]
SolventAqueous mineral acid (e.g., H₂SO₄) and a water-miscible organic solvent (e.g., DMSO or acetonitrile)[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This protocol is adapted from patented industrial synthesis methods.[3][4][5]

Materials:

  • 2,3-Dichlorobenzoyl chloride (350.0 g, 1.67 moles)

  • Cuprous cyanide (200.0 g)

  • Toluene (1200 ml)

  • Petroleum ether

  • Reactor vessel with heating and stirring capabilities

Procedure:

  • Load the reactor with 350.0 g of 2,3-dichlorobenzoyl chloride and 200.0 g of cuprous cyanide.

  • Heat the mixture to 160-165 °C and maintain this temperature with stirring for 7 hours.

  • Cool the mixture to 85 °C.

  • Add 1200 ml of toluene to the mixture and stir for 1 hour at 60 °C.

  • Cool the mixture to 15 °C and filter to remove inorganic salts.

  • Distill the toluene from the filtrate at 55 °C under reduced pressure.

  • Crystallize the crude product from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.

Expected Outcome:

  • Yield: Approximately 323.3 g (94.2%)

  • Purity: Assay of 97.4%

Protocol 2: Synthesis of Lamotrigine

This protocol describes the subsequent condensation and cyclization reaction to form Lamotrigine.[1][3][4]

Materials:

  • 2,3-Dichlorobenzoyl cyanide

  • Aminoguanidine bicarbonate

  • Sulfuric acid (H₂SO₄)

  • Water

  • Suitable organic solvent (e.g., Dimethylsulfoxide - DMSO or Acetonitrile)

  • Reactor vessel

Procedure:

  • In a reactor, prepare a solution of aqueous sulfuric acid by carefully adding H₂SO₄ to water while cooling.

  • To the cooled acid solution, add aminoguanidine bicarbonate in small portions to control the release of CO₂.

  • Add the 2,3-dichlorobenzoyl cyanide to the aminoguanidine salt solution.

  • The reaction mixture is typically stirred in the presence of a water-miscible organic solvent like DMSO or acetonitrile.

  • This condensation reaction forms the Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[1][3][4]

  • The Schiff base intermediate then undergoes cyclization to form crude Lamotrigine.

  • The crude product can be further purified by recrystallization to obtain a pharmaceutically acceptable quality.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Preparation of Acid Chloride cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Condensation & Cyclization 2_3_Dichlorotoluene 2_3_Dichlorotoluene Photochlorination Photochlorination 2_3_Dichlorotoluene->Photochlorination Photochlorination Hydrolysis Hydrolysis Photochlorination->Hydrolysis Hydrolysis 2_3_Dichlorobenzoyl_Chloride 2_3_Dichlorobenzoyl_Chloride Hydrolysis->2_3_Dichlorobenzoyl_Chloride Reaction1 Reaction 2_3_Dichlorobenzoyl_Chloride->Reaction1 Metal_Cyanide Metal Cyanide (e.g., Cuprous Cyanide) Metal_Cyanide->Reaction1 2_3_Dichlorobenzoyl_Cyanide 2_3_Dichlorobenzoyl_Cyanide Reaction1->2_3_Dichlorobenzoyl_Cyanide Reaction2 Reaction 2_3_Dichlorobenzoyl_Cyanide->Reaction2 Aminoguanidine_Salt Aminoguanidine Salt Aminoguanidine_Salt->Reaction2 Schiff_Base Schiff Base Intermediate Reaction2->Schiff_Base Cyclization Cyclization Schiff_Base->Cyclization Lamotrigine Lamotrigine Cyclization->Lamotrigine

Caption: Synthetic pathway for Lamotrigine from 2,3-dichlorotoluene.

Lamotrigine_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Action_Potential Action Potential VGSC Voltage-Gated Sodium Channels (VGSCs) Action_Potential->VGSC Depolarization Glutamate_Vesicles Glutamate Vesicles VGSC->Glutamate_Vesicles Influx of Na+ Glutamate_Release Glutamate Release Glutamate_Vesicles->Glutamate_Release Fusion Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binding Neuronal_Excitation Neuronal Excitation AMPA_Receptor->Neuronal_Excitation Activation Lamotrigine Lamotrigine Lamotrigine->VGSC Inhibits Lamotrigine->Glutamate_Release Inhibits Lamotrigine->AMPA_Receptor Suppresses

Caption: Mechanism of action of Lamotrigine in neuronal signaling.

References

Application of 2-(2,3-Dichlorophenyl)acetonitrile in Agrochemical Development: A Versatile Intermediate for Novel Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,3-Dichlorophenyl)acetonitrile, also known as 2,3-dichlorobenzyl cyanide, is a versatile chemical intermediate with significant applications in the development of modern agrochemicals.[1][2] Its dichlorinated phenyl ring and reactive nitrile group make it a valuable building block for the synthesis of a range of pesticides, including fungicides and herbicides.[1][3] While not typically an active ingredient itself, its structural motifs are incorporated into more complex molecules that exhibit potent biological activity against various agricultural pests. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of agrochemical compounds, with a focus on its role as a precursor to phenylpyrrole fungicides.

Application in Fungicide Synthesis: Precursor to Phenylpyrroles

A significant application of this compound in agrochemical development is as a starting material for the synthesis of phenylpyrrole fungicides. One such example is the fungicide 3-cyano-4-(2,3-dichlorophenyl)pyrrole, which has been identified for its utility in controlling phytopathogenic microorganisms.[4] The synthesis of this class of compounds leverages the reactivity of the methylene group adjacent to the nitrile, which can be activated for condensation and cyclization reactions.

Proposed Signaling Pathway Disruption by Phenylpyrrole Fungicides

While the specific signaling pathway for 3-cyano-4-(2,3-dichlorophenyl)pyrrole is not explicitly detailed in the available literature, phenylpyrrole fungicides, in general, are known to disrupt the signal transduction pathways in fungi, although their precise mode of action can differ from other fungicide classes. They are not inhibitors of sterol biosynthesis or mitochondrial respiration. Instead, they are thought to interfere with MAP/histidine kinase signaling pathways related to osmoregulation. This disruption leads to a loss of cellular integrity and ultimately, cell death.

G ext_stress External Osmotic Stress fungal_cell Fungal Cell Membrane ext_stress->fungal_cell map_kinase MAP/Histidine Kinase Signaling Pathway fungal_cell->map_kinase Activates osmoregulation Osmoregulation (e.g., Glycerol Synthesis) map_kinase->osmoregulation Regulates cell_death Cell Death map_kinase->cell_death cell_integrity Cellular Integrity osmoregulation->cell_integrity Maintains phenylpyrrole Phenylpyrrole Fungicide (e.g., 3-cyano-4-(2,3-dichlorophenyl)pyrrole) phenylpyrrole->map_kinase Inhibits

Figure 1: Proposed mechanism of action for phenylpyrrole fungicides.

Experimental Protocols

The following protocols outline the synthesis of key intermediates and a potential final agrochemical product derived from this compound.

Synthesis of this compound

The starting material, this compound, can be synthesized from 2,3-dichlorobenzyl chloride.

Materials:

  • 2,3-Dichlorobenzyl chloride

  • Sodium cyanide (NaCN)

  • Anhydrous ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,3-dichlorobenzyl chloride (1 equivalent).

  • Add a solution of sodium cyanide (1 equivalent) in a mixture of ethanol and water.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, partition the mixture between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude this compound.

  • Purify the crude product by distillation or recrystallization.

Hydrolysis of this compound to 2,3-Dichlorophenylacetic Acid

The nitrile group can be hydrolyzed to a carboxylic acid, which is another versatile intermediate for agrochemical synthesis, particularly for herbicides that mimic plant auxins.[5][6]

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or pH meter

Procedure (Acid Hydrolysis):

  • In a round-bottom flask, place this compound (1 equivalent).

  • Add concentrated hydrochloric acid (excess).

  • Heat the mixture to reflux with stirring for several hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2,3-dichlorophenylacetic acid.

Procedure (Alkaline Hydrolysis):

  • In a round-bottom flask, place this compound (1 equivalent).

  • Add a solution of sodium hydroxide (excess) in water.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Synthesis of 3-Cyano-4-(2,3-dichlorophenyl)pyrrole (Proposed)

This protocol is a proposed synthetic route based on known chemical transformations for the formation of phenylpyrroles.

G start This compound step1 Deprotonation (Base, e.g., NaH) start->step1 intermediate1 Carbanion Intermediate step1->intermediate1 step2 Reaction with α-halo-ketone or ester intermediate1->step2 intermediate2 Adduct step2->intermediate2 step3 Intramolecular Cyclization (e.g., with ammonia source) intermediate2->step3 product 3-Cyano-4-(2,3-dichlorophenyl)pyrrole step3->product

Figure 2: Proposed workflow for the synthesis of a phenylpyrrole fungicide.

Materials:

  • This compound

  • A suitable α-haloketone or α-haloester (e.g., chloroacetaldehyde or ethyl bromoacetate)

  • A strong base (e.g., sodium hydride, NaH)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)

  • Ammonia source (e.g., ammonium chloride)

  • Round-bottom flask, inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a dry, inert-atmosphere-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the carbanion.

  • Cool the mixture back to 0 °C and add a solution of the α-haloketone or α-haloester (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Add a source of ammonia (e.g., bubbling ammonia gas or adding a solution of ammonia in an organic solvent) and heat the mixture to induce cyclization.

  • After the cyclization is complete, extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by column chromatography.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or LD50 values, specifically for agrochemicals derived directly from this compound. The data that is available often pertains to related but distinct chemical entities. For researchers, this highlights an opportunity for further investigation into the biological activity of novel compounds synthesized from this intermediate.

Compound/IntermediatePropertyValueReference
This compoundMolecular Weight186.03 g/mol [8]
2,3-Dichlorobenzoyl cyanideMolecular Weight200.02 g/mol [9]
2,4-Dichlorophenoxyacetic acid (2,4-D)LD50 (oral, rat)639 mg/kg[6]

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of potential agrochemicals, most notably as a precursor for phenylpyrrole fungicides. The protocols provided herein offer a foundation for the synthesis of this intermediate and its derivatives. The lack of extensive public data on the efficacy of its final products presents a clear area for future research and development in the agrochemical industry. Further exploration of the chemical transformations of this compound is likely to yield novel and effective solutions for crop protection.

References

Application Notes and Protocols: Synthesis of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine) via Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, commonly known as Lamotrigine, is a critical process in the manufacturing of this widely used anticonvulsant drug for treating epilepsy and bipolar disorder. A key step in the synthesis is the cyclization of a Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile. This intermediate is typically prepared from 2,3-dichlorobenzoyl cyanide, a derivative of 2-(2,3-dichlorophenyl)acetonitrile. This document provides detailed application notes and experimental protocols for this cyclization reaction, summarizing various reported methodologies and their associated data.

Reaction Pathway

The overall synthesis of Lamotrigine from 2,3-dichlorobenzoyl cyanide involves a two-step process:

  • Formation of the Schiff Base: 2,3-dichlorobenzoyl cyanide reacts with an aminoguanidine salt in the presence of an acid to form the intermediate 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[1][2]

  • Cyclization to Triazine: The Schiff base undergoes intramolecular cyclization to form the 1,2,4-triazine ring of Lamotrigine. This reaction can be carried out under various conditions, including in the presence of a suitable solvent, with or without water, and under neutral, acidic, or basic conditions.[1]

Reaction_Pathway cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization 2_3_dichlorobenzoyl_cyanide 2,3-Dichlorobenzoyl Cyanide Schiff_base 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile 2_3_dichlorobenzoyl_cyanide->Schiff_base Condensation aminoguanidine_salt Aminoguanidine Salt aminoguanidine_salt->Schiff_base Lamotrigine 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine) Schiff_base->Lamotrigine Intramolecular Cyclization

Caption: Overall reaction pathway for the synthesis of Lamotrigine.

Experimental Protocols

Several methods for the cyclization of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile to Lamotrigine have been reported. The choice of solvent and the presence of acid or base can influence reaction time and yield. Below are detailed protocols for different reaction conditions.

Protocol 1: Cyclization in n-Propanol

This protocol describes the cyclization of the Schiff base in n-propanol.

Materials:

  • 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile

  • n-Propanol

  • Activated charcoal

Procedure: [1]

  • Suspend 400.0 g (1.56 moles) of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile in 6000 g of n-propanol in a 10L reactor.

  • Stir the suspension and gently heat to 90°C.

  • Continue stirring at 90°C for 2 hours and 45 minutes, or until the reaction is complete (monitored by a suitable analytical method like HPLC).

  • Add 30 g of activated charcoal to the reactor and continue stirring at 87°C for an additional 30 minutes.

  • Filter the hot solution through a glass filter to remove the charcoal and wash the filter cake with 100 g of n-propanol.

  • Allow the warm filtrate to cool gently to 40°C with stirring to induce crystallization of Lamotrigine.

  • Isolate the product by filtration and dry.

Protocol 2: Cyclization in Aqueous n-Propanol

This protocol utilizes a mixture of n-propanol and water as the solvent system.

Materials:

  • 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile

  • n-Propanol

  • Water

  • Activated charcoal

Procedure: [1]

  • In a 10L reactor, suspend 400.0 g (1.56 moles) of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile in a mixture of 3521 g of n-propanol and 1200 g of water.

  • Stir the suspension and gently heat to 87°C.

  • Maintain stirring at 87°C for 2 hours and 10 minutes, or until the reaction is complete.

  • Add 30 g of activated charcoal and continue stirring at 87°C for another 40 minutes.

  • Filter the warm mixture through a glass filter and wash the charcoal with 100 g of n-propanol.

  • Cool the filtrate to 40°C with stirring to crystallize the product.

  • Collect the Lamotrigine by filtration and dry.

Protocol 3: Cyclization under Basic Conditions

This protocol employs a base, potassium carbonate, to facilitate the cyclization.

Materials:

  • Crude 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile monomesylate

  • Methanol

  • Potassium carbonate

  • Water

Procedure: [3]

  • Charge a round bottom flask with 621 g of crude 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile monomesylate.

  • Add 4200 ml of methanol and 218 g (1.58 mol) of potassium carbonate.

  • Reflux the reaction mixture for 7 hours, monitoring the reaction progress by HPLC.

  • After completion, add 4.0 liters of water to the reaction mass.

  • Cool the mixture to 25-30°C.

  • Filter the solid product and wash with water to obtain the crude Lamotrigine.

Protocol 4: Cyclization under Acidic Conditions

This protocol utilizes a catalytic amount of sulfuric acid.

Materials:

  • 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile

  • Methanol

  • Sulfuric acid (concentrated)

  • Activated carbon

Procedure:

  • Suspend 10.0 g (0.039 mol) of 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile in 180 mL of methanol.

  • Add approximately 3 drops of concentrated sulfuric acid and stir at reflux for 1-2 hours to obtain a clear solution.

  • Add 0.2 g of activated carbon to the solution and stir at 63-65°C for 15 minutes.

  • Filter the hot solution through celite at 60-65°C.

  • Heat the filtrate to reflux and maintain for about 15 hours.

  • After the reaction is complete, cool the reaction mass to 10°C and stir for 1 hour at the same temperature.

  • Filter the solid material and wash with methanol to yield the final product.

Data Presentation

The following table summarizes the reaction conditions and reported yields for the different cyclization protocols.

ProtocolStarting MaterialSolvent(s)ReagentTemperature (°C)Time (h)Reported Yield
12-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrilen-Propanol-902.75Not specified
22-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrilen-Propanol, Water-872.17Not specified
32-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile monomesylateMethanolPotassium carbonateReflux7Not specified
42-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrileMethanolSulfuric acidReflux15Not specified

Note: Specific yield percentages were not consistently provided in the cited documents for the cyclization step alone, as they often report the overall yield from the starting cyanide.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of Lamotrigine via the cyclization reaction.

Experimental_Workflow Start Start Reaction_Setup Combine Schiff Base, Solvent, and Reagents in Reactor Start->Reaction_Setup Heating_Stirring Heat to Reaction Temperature with Continuous Stirring Reaction_Setup->Heating_Stirring Reaction_Monitoring Monitor Reaction Progress (e.g., by HPLC) Heating_Stirring->Reaction_Monitoring Charcoal_Treatment Add Activated Charcoal for Decolorization Reaction_Monitoring->Charcoal_Treatment Filtration_1 Hot Filtration to Remove Charcoal and Impurities Charcoal_Treatment->Filtration_1 Crystallization Cool Filtrate to Induce Product Crystallization Filtration_1->Crystallization Filtration_2 Isolate Product by Filtration Crystallization->Filtration_2 Washing Wash Product with Appropriate Solvent Filtration_2->Washing Drying Dry Final Product Washing->Drying End End Drying->End

Caption: General experimental workflow for Lamotrigine synthesis.

Conclusion

The cyclization of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile is a versatile reaction that can be performed under various conditions to yield the 1,2,4-triazine core of Lamotrigine. The choice of protocol may depend on factors such as desired reaction time, solvent cost and environmental impact, and the required purity of the final product. The protocols provided herein offer a range of options for researchers and drug development professionals working on the synthesis of Lamotrigine and related triazine compounds. Further optimization of these conditions may be necessary to achieve desired yields and purity on an industrial scale.

References

Application Notes and Protocols for the Quantification of 2-(2,3-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(2,3-dichlorophenyl)acetonitrile. The following methods are based on established analytical techniques and provide a starting point for laboratory implementation.

Introduction

This compound is a chemical intermediate used in the synthesis of various compounds. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and research applications. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules. The following method is adapted from a validated procedure for the analysis of the structurally related compound, 2,3-dichlorobenzoyl cyanide, and may require optimization for this compound.[1]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV System and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 220 nm
Run Time 10 minutes

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Table 1: HPLC-UV Calibration Data (Example)

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50759,876
1001,521,345

Linearity: R² > 0.999

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds. The following is a general GC-MS method that can be optimized for the quantification of this compound.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.

  • Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

2. GC-MS System and Conditions:

ParameterCondition
GC Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program - Initial temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final hold: 5 min at 280 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-350 m/z (for qualitative analysis)
Selected Ion Monitoring (SIM) Monitor characteristic ions of this compound for quantification (e.g., molecular ion and major fragment ions).

3. Calibration:

  • Prepare a series of standard solutions of this compound containing the internal standard at a fixed concentration.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

4. Quantification:

  • Inject the prepared sample solution.

  • Determine the peak areas of the analyte and the internal standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Table 2: GC-MS Quantitative Data (Example)

Analyte Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio
0.512,543250,1230.050
125,123251,5430.100
5126,345250,8760.504
10252,987251,1111.007
20505,123250,5672.016

Linearity: R² > 0.998

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Inject Inject into GC Add_IS->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

GC-MS Experimental Workflow

Disclaimer

The methods described above are intended as a starting point and may require optimization for specific sample matrices and instrumentation. It is recommended to perform method validation to ensure accuracy, precision, linearity, and sensitivity for the intended application.

References

Application Notes and Protocols for Purity Analysis of 2,3-Dichlorobenzyl Cyanide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purity analysis of 2,3-dichlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals. The following application notes outline robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the identification and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the accurate determination of the purity of 2,3-dichlorobenzyl cyanide and the separation of its related substances. The protocol is based on a reverse-phase chromatographic separation, which is a widely used and reliable technique for the analysis of organic molecules.

Experimental Protocol: HPLC

1.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ammonium acetate.

  • Acetic acid.

  • 2,3-Dichlorobenzyl cyanide reference standard.

  • Sample of 2,3-dichlorobenzyl cyanide for analysis.

1.2. Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.01M Ammonium acetate in water, pH 5.5 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

1.3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of 2,3-dichlorobenzyl cyanide reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the 2,3-dichlorobenzyl cyanide sample and dissolve it in 10 mL of acetonitrile.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

1.4. Data Analysis The purity of 2,3-dichlorobenzyl cyanide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC
CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
2,3-Dichlorobenzyl cyanide~12.50.10.3
Potential Impurity 1~10.20.050.15
Potential Impurity 2~14.80.080.24

Note: Retention times and limits are estimates and may vary depending on the specific instrument and column used.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the identification and quantification of 2,3-dichlorobenzyl cyanide and its volatile impurities. The method utilizes a robust capillary GC column and electron ionization (EI) mass spectrometry for sensitive and specific detection.

Experimental Protocol: GC-MS

2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Acetonitrile (GC grade).

  • 2,3-Dichlorobenzyl cyanide reference standard.

  • Sample of 2,3-dichlorobenzyl cyanide for analysis.

2.2. GC-MS Conditions

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

2.3. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 2,3-dichlorobenzyl cyanide reference standard in acetonitrile. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Dissolve approximately 10 mg of the 2,3-dichlorobenzyl cyanide sample in 10 mL of acetonitrile.

  • Filter the solutions through a 0.45 µm syringe filter if necessary.

2.4. Data Analysis The purity is determined by comparing the peak area of 2,3-dichlorobenzyl cyanide in the sample to a calibration curve generated from the reference standards. Identification is confirmed by matching the retention time and the mass spectrum of the sample with that of the reference standard.

Data Presentation: GC-MS
CompoundRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
2,3-Dichlorobenzyl cyanide~10.8185, 150, 123515
Potential Volatile Impurity 1~8.2-26
Potential Volatile Impurity 2~12.1-39

Note: Retention times, mass fragments, and limits are estimates and should be confirmed experimentally.

Visualizations

The following diagrams illustrate the workflow and logical relationship of the analytical methods described.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Sample Receipt Prep Sample Preparation (Dissolution, Filtration) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Data_HPLC HPLC Data (Purity, Impurities) HPLC->Data_HPLC Data_GCMS GC-MS Data (Identity, Volatiles) GCMS->Data_GCMS Report Final Purity Report Data_HPLC->Report Data_GCMS->Report

Caption: Workflow for the purity analysis of 2,3-dichlorobenzyl cyanide.

Analytical_Strategy cluster_hplc Primary Purity & Non-Volatile Impurities cluster_gcms Identity & Volatile/Thermal Impurities Analyte 2,3-Dichlorobenzyl Cyanide Purity Assessment HPLC HPLC-UV/DAD Analyte->HPLC Primary Method GCMS GC-MS Analyte->GCMS Complementary Method HPLC_Purity Quantitative Purity (%) HPLC->HPLC_Purity HPLC_Impurities Related Substances Profile HPLC->HPLC_Impurities GCMS_ID Identity Confirmation (Mass Spectrum) GCMS->GCMS_ID GCMS_Volatiles Volatile Impurities GCMS->GCMS_Volatiles

Caption: Logical relationship between HPLC and GC-MS in a comprehensive analytical strategy.

Application Notes and Protocols: Nucleophilic Substitution of the Nitrile in 2-(2,3-dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution of the nitrile group in 2-(2,3-dichlorophenyl)acetonitrile. The primary transformations covered are hydrolysis to 2-(2,3-dichlorophenyl)acetic acid and reduction to 2-(2,3-dichlorophenyl)ethanamine. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of various intermediates and active pharmaceutical ingredients.

Hydrolysis of this compound to 2-(2,3-dichlorophenyl)acetic acid

The hydrolysis of the nitrile group in this compound to a carboxylic acid can be achieved under either acidic or basic conditions. This transformation is a key step in the synthesis of non-steroidal anti-inflammatory drugs and other pharmaceutical compounds.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • The carboxylic acid product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-(2,3-dichlorophenyl)acetic acid.

    • Dry the purified product under vacuum.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then rearranges to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.[1]

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or a similar solvent.

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system to yield pure 2-(2,3-dichlorophenyl)acetic acid.

    • Dry the final product under vacuum.

Quantitative Data for Hydrolysis
MethodReagentsTemperature (°C)Time (h)Typical Yield (%)
Acid-CatalyzedH₂SO₄ / H₂O100-1204-885-95
Base-CatalyzedNaOH / EtOH/H₂OReflux6-1280-90

Reduction of this compound to 2-(2,3-dichlorophenyl)ethanamine

The reduction of the nitrile group to a primary amine is a crucial transformation for the synthesis of various biologically active molecules, including neurotransmitter analogs and pharmaceutical intermediates. This can be accomplished using metal hydrides or catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reagent Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash it thoroughly with the reaction solvent.

    • Combine the filtrate and washings.

  • Purification:

    • Dry the organic solution over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The resulting crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often more scalable alternative to metal hydride reductions. Various catalysts can be employed, with Raney nickel and palladium on carbon being common choices.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), place this compound (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Raney Nickel or Palladium on carbon). To suppress the formation of secondary amines, ammonia is often added to the reaction mixture.

  • Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-500 psi) and heat to the desired temperature (e.g., 50-100 °C) with efficient stirring.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up:

    • Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

  • Purification:

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Purify the resulting crude amine by vacuum distillation or by forming a salt and recrystallizing.

Quantitative Data for Reduction
MethodReagents/CatalystPressure (psi)Temperature (°C)Time (h)Typical Yield (%)
LiAlH₄ ReductionLiAlH₄ in THFN/AReflux2-475-90
Catalytic HydrogenationRaney Ni, H₂, NH₃ in EtOH100-50050-1004-880-95

Visualizations

Signaling Pathways and Logical Relationships

nucleophilic_substitution_nitrile cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway start_h This compound amide_intermediate Amide Intermediate start_h->amide_intermediate H₂O, H⁺ or OH⁻ product_acid 2-(2,3-dichlorophenyl)acetic acid amide_intermediate->product_acid H₂O, H⁺ or OH⁻ start_r This compound imine_intermediate Imine Intermediate start_r->imine_intermediate [H] (e.g., LiAlH₄) product_amine 2-(2,3-dichlorophenyl)ethanamine imine_intermediate->product_amine [H]

Caption: Reaction pathways for the hydrolysis and reduction of this compound.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification setup Reaction Setup (Flask, Condenser, Stirrer) reagents Addition of Starting Material & Reagents setup->reagents conditions Heating / Stirring ( reflux or specified temp.) reagents->conditions monitoring Reaction Monitoring (TLC / HPLC) conditions->monitoring quench Quenching / Neutralization monitoring->quench extraction Extraction / Filtration quench->extraction drying Drying of Organic Phase extraction->drying purify Recrystallization or Distillation drying->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for nucleophilic substitution reactions.

References

Application Notes and Protocols: Derivatization of 2-(2,3-Dichlorophenyl)acetonitrile for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2,3-Dichlorophenyl)acetonitrile is a valuable starting material in medicinal chemistry, serving as a key building block for the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of the dichlorophenyl ring and the reactive nitrile group allows for diverse chemical transformations, leading to the generation of novel molecular entities with potential therapeutic applications. This document provides detailed application notes and protocols for the derivatization of this compound into two important classes of medicinally relevant heterocycles: 1,2,4-triazines and 1H-tetrazoles.

Derivatization into 1,2,4-Triazines: Synthesis of Lamotrigine

One of the most prominent applications of this compound is its use as a precursor in the synthesis of Lamotrigine, a well-established anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. The synthesis involves the conversion of the nitrile to an intermediate which then undergoes cyclization to form the 1,2,4-triazine ring system.

Signaling Pathway and Logic

The synthetic pathway to Lamotrigine from this compound involves a multi-step process. The key transformation is the reaction of a derivative of the starting nitrile with aminoguanidine to form a guanidinylaminoacetonitrile intermediate, which then cyclizes to the triazine ring.

lamotrigine_synthesis start This compound intermediate1 2,3-Dichlorobenzoyl cyanide start->intermediate1 Oxidation intermediate2 2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff Base) intermediate1->intermediate2 Condensation with Aminoguanidine end Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine) intermediate2->end Cyclization

Caption: Synthetic pathway from this compound to Lamotrigine.

Experimental Protocols

Protocol 1.1: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This protocol describes the oxidation of the methylene bridge in this compound to a carbonyl group, which is a key step in the synthesis of the intermediate 2,3-dichlorobenzoyl cyanide. Note: Direct oxidation methods can be harsh. An alternative, more common industrial route involves the synthesis of 2,3-dichlorobenzoyl chloride from 2,3-dichlorobenzoic acid, followed by cyanation.

Materials:

  • 2-(2,3-Dichlorobenzoyl) chloride

  • Cuprous cyanide (CuCN)

  • Potassium iodide (KI)

  • Xylene

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 2,3-dichlorobenzoyl chloride and a catalytic amount of potassium iodide in xylene.

  • Add cuprous cyanide to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate containing 2,3-dichlorobenzoyl cyanide can be used in the next step, or the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by crystallization.

Protocol 1.2: Synthesis of 2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff Base) [1]

Materials:

  • 2,3-Dichlorobenzoyl cyanide

  • Aminoguanidine salt (e.g., bicarbonate or hydrochloride)

  • Aqueous mineral acid (e.g., sulfuric acid)

Procedure:

  • Prepare a solution of the aminoguanidine salt in an aqueous mineral acid.

  • Add the 2,3-dichlorobenzoyl cyanide to the acidic aminoguanidine solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for several hours.

  • The formation of the Schiff base, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile, can be monitored by HPLC.

  • The product can be isolated by adjusting the pH of the reaction mixture to precipitate the Schiff base, followed by filtration and washing.

Protocol 1.3: Cyclization to Lamotrigine [2]

Materials:

  • 2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrile

  • Methanol or another suitable alcohol

  • Base (e.g., sodium hydroxide or potassium hydroxide) or acid catalyst (optional, as cyclization can also occur under neutral or acidic conditions)

Procedure:

  • Suspend the 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile in methanol.

  • Heat the suspension to reflux. The cyclization can be carried out under neutral, basic, or acidic conditions, which may affect the reaction time and impurity profile.[2]

  • Maintain the reflux for several hours until the reaction is complete, as monitored by HPLC.

  • Cool the reaction mixture to induce crystallization of the crude Lamotrigine.

  • Filter the solid product, wash with cold methanol, and dry under vacuum.

  • The crude Lamotrigine can be further purified by recrystallization.

Data Presentation

The following table summarizes key data for the intermediates and the final product in the synthesis of Lamotrigine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundC₈H₅Cl₂N186.04Starting Material
2,3-Dichlorobenzoyl cyanideC₈H₃Cl₂NO200.02Key Intermediate
2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrileC₉H₈Cl₂N₆271.11Schiff Base Intermediate
LamotrigineC₉H₇Cl₂N₅256.09Final Product

Derivatization into 1H-Tetrazoles

The nitrile group of this compound can undergo a [3+2] cycloaddition reaction with an azide source to form a tetrazole ring. Tetrazoles are recognized as bioisosteres of carboxylic acids and are found in numerous approved drugs. This derivatization offers a pathway to novel compounds with potential anticonvulsant, anti-inflammatory, or other therapeutic activities.

Workflow for Tetrazole Synthesis

The synthesis of 5-((2,3-dichlorophenyl)methyl)-1H-tetrazole is a straightforward one-step process from the starting nitrile.

tetrazole_synthesis_workflow start This compound reaction [3+2] Cycloaddition start->reaction reagents Sodium Azide (NaN3) Catalyst (e.g., ZnCl2, NH4Cl) reagents->reaction product 5-((2,3-Dichlorophenyl)methyl)-1H-tetrazole reaction->product

Caption: General workflow for the synthesis of the tetrazole derivative.

Experimental Protocols

Protocol 2.1: General Procedure for the Synthesis of 5-((2,3-Dichlorophenyl)methyl)-1H-tetrazole

This protocol is a general method adapted from the synthesis of 5-substituted 1H-tetrazoles from nitriles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • A catalyst, such as zinc chloride (ZnCl₂), ammonium chloride (NH₄Cl), or silica sulfuric acid.[2]

  • A suitable solvent, such as dimethylformamide (DMF) or water.

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., DMF).

  • Add sodium azide and the catalyst to the solution. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to a temperature between 100-130°C and stir for several hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a dilute acid (e.g., HCl) to pH ~2-3 to protonate the tetrazole and induce precipitation. This step should be performed with caution as it may generate hydrazoic acid.

  • Filter the precipitated solid, wash with cold water, and dry to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation and Potential Biological Activity
Derivative StructurePredicted Biological ActivityExample Analog Activity Data (Compound, IC₅₀/ED₅₀)
5-((2,3-Dichlorophenyl)methyl)-1H-tetrazoleAnticonvulsantSeveral 5-substituted 1H-tetrazoles have shown significant anticonvulsant activity in pentylenetetrazole (PTZ) seizure models.[3]
N-Aryl/Alkyl-5-((2,3-dichlorophenyl)methyl)tetrazolesP2X₇ AntagonistN-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives are potent P2X₇ antagonists, suggesting potential for anti-inflammatory applications.[4]
Other substituted 5-((2,3-dichlorophenyl)methyl)tetrazolesAnti-inflammatoryMany tetrazole derivatives exhibit anti-inflammatory properties.[5]

This compound is a versatile precursor for the synthesis of medicinally important heterocyclic compounds. The protocols provided herein for the synthesis of a 1,2,4-triazine (Lamotrigine) and a 1H-tetrazole derivative highlight two key derivatization pathways. The conversion to Lamotrigine is a well-established and industrially significant process. The synthesis of the corresponding tetrazole represents a promising avenue for the discovery of new bioactive molecules, leveraging the favorable pharmacological properties associated with the tetrazole moiety. Researchers are encouraged to use these protocols as a foundation for the synthesis and biological evaluation of novel derivatives of this compound.

References

"scale-up synthesis of 2-(2,3-dichlorophenyl)acetonitrile for industrial use"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,3-Dichlorophenyl)acetonitrile, also known as 2,3-dichlorobenzyl cyanide, is a crucial chemical intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its primary industrial application is as a key building block in the synthesis of the anticonvulsant drug Lamotrigine.[2][3] The efficient and scalable synthesis of this compound is therefore of significant interest to professionals in process chemistry and drug development.

This document provides detailed protocols and scale-up considerations for the synthesis of this compound. The primary synthetic route discussed is the nucleophilic substitution of 2,3-dichlorobenzyl chloride with a cyanide salt, a robust and widely adopted method in industrial settings. Safety is paramount, as this synthesis involves highly toxic cyanide compounds and requires strict handling protocols.[1]

Primary Synthesis Pathway

The most common industrial approach for synthesizing this compound is the cyanation of 2,3-dichlorobenzyl chloride. This reaction involves the substitution of the benzylic chloride with a cyanide nucleophile. The choice of cyanide source, solvent, and catalyst is critical for achieving high yield, purity, and operational safety on a large scale.

Synthesis_Workflow start_material 2,3-Dichlorobenzyl Chloride reaction_step Nucleophilic Substitution (Cyanation) start_material->reaction_step reagents Cyanide Source (NaCN) Phase-Transfer Catalyst (e.g., CTAB) reagents->reaction_step workup Workup & Purification (Filtration, Crystallization) reaction_step->workup Crude Product product This compound workup->product Final Product

Caption: Synthesis workflow for this compound.

Comparative Data for Cyanation Reactions

While specific scale-up data for this compound is proprietary, extensive public data exists for the analogous synthesis of 2,3-dichlorobenzoyl cyanide. These findings, particularly regarding catalyst and solvent selection, are directly applicable to optimizing the synthesis of the target compound.

Starting MaterialCyanide SourceCatalyst/Solvent SystemTemp. (°C)Time (h)Yield (%)Purity (%)ScaleReference
2,3-Dichlorobenzoyl ChlorideCuCNCetyltrimethylammonium Bromide (CTAB)N/AN/A77%N/A560 kg[4][5]
2,3-Dichlorobenzoyl ChlorideCuCNToluene (solvent), then Petroleum Ether160-165794.2%97.4350 g[3][6]
2,3-Dichlorobenzoyl ChlorideNaCN / CuCNAcetonitrileRoom Temp5-9>80%100 (HPLC)20 g[6][7]
2,3-Dichlorobenzoyl ChlorideCuCNNeat (no solvent)150-165< 584%97.4427 g[8][9]
2,4-Dichlorobenzyl BromideNaCNEthanol / WaterRefluxN/A93%N/A24 g[10]

Experimental Protocol (Pilot Scale)

This protocol is a representative procedure adapted from established methods for the synthesis of dichlorophenylacetonitriles and related compounds.[6][10] WARNING: This procedure involves sodium cyanide, which is extremely toxic. It must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including cyanide-rated gloves, safety goggles, and a lab coat. An emergency cyanide antidote kit must be available.

4.1 Materials and Equipment

  • Reactants: 2,3-Dichlorobenzyl Chloride, Sodium Cyanide (NaCN).

  • Solvent: Ethanol, Deionized Water.

  • Work-up: Toluene, Brine solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: 5L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel. Heating/cooling circulator. Filtration apparatus. Rotary evaporator.

4.2 Procedure

  • Charge the 5L reactor with 2,3-dichlorobenzyl chloride (975 g, 5.0 mol).

  • Add a solvent mixture of ethanol (1.5 L) and deionized water (250 mL) to the reactor.

  • Begin stirring to dissolve the starting material.

  • In a separate container, carefully dissolve sodium cyanide (270 g, 5.5 mol) in deionized water (500 mL). CAUTION: Exothermic reaction.

  • Slowly add the sodium cyanide solution to the reactor via the addition funnel over a period of 1 hour, maintaining the internal temperature below 40°C.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

4.3 Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add toluene (1 L) and water (1 L). Shake and separate the layers.

  • Extract the aqueous layer with toluene (2 x 500 mL).

  • Combine the organic layers and wash with brine (1 L).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane).

Industrial Scale-Up Considerations

Transitioning from a pilot scale to full industrial production introduces significant challenges in heat management, mass transfer, and process safety.

  • Choice of Cyanide Source: While sodium cyanide is cost-effective, copper(I) cyanide (CuCN) can offer cleaner conversions in some systems, though its poor solubility can limit reaction rates.[4][5] Using acetonitrile as a co-solvent can improve CuCN solubility but may complicate product isolation.[4]

  • Phase-Transfer Catalysis (PTC): In biphasic or solid-liquid systems, phase-transfer catalysts are essential for large-scale operations. Catalysts like tetrabutylammonium bromide (TBABr) or cetyltrimethylammonium bromide (CTAB) facilitate the transfer of the cyanide anion to the organic phase. CTAB has been shown to prevent the clumping of cyanide salts in large reactors, leading to more consistent and reliable reaction profiles.[4][5]

  • Solvent and Reaction Medium: Running the reaction "neat" (without solvent) at high temperatures (150-165°C) can be efficient but poses risks of thermal decomposition and side-product formation.[6][8] Using a high-boiling solvent like toluene allows for effective heat transfer and simplifies the work-up, as it can be used for both the reaction and subsequent extraction.[6]

  • Safety and Waste Handling: Industrial handling of cyanide requires dedicated, contained systems and emergency scrubbers for potential hydrogen cyanide (HCN) gas release. Aqueous waste streams must be treated with an oxidizing agent (e.g., bleach or hydrogen peroxide) under controlled pH to neutralize all residual cyanide before disposal.

References

Application Notes and Protocols for 2-(2,3-Dichlorophenyl)acetonitrile: Synthesis and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of patented methodologies for the synthesis of 2-(2,3-dichlorophenyl)acetonitrile and its key applications as a pivotal intermediate in the development of pharmaceutical agents. The information is compiled from various patents to offer detailed protocols, quantitative data, and logical workflows for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound and its Precursors

The primary patented route to this compound involves the synthesis of its immediate precursor, 2,3-dichlorobenzoyl cyanide, from 2,3-dichlorobenzoyl chloride. The subsequent conversion to this compound is a standard chemical transformation.

Patented Synthesis of the Precursor: 2,3-Dichlorobenzoyl Cyanide

Multiple patents detail the synthesis of 2,3-dichlorobenzoyl cyanide, a key intermediate. The reaction involves the cyanation of 2,3-dichlorobenzoyl chloride using a metal cyanide, typically cuprous cyanide.

Table 1: Summary of Patented Synthesis Conditions for 2,3-Dichlorobenzoyl Cyanide

Patent/SourceReactantsCatalyst/ReagentSolventReaction ConditionsYieldPurity/Assay
US20090312544A1[1]2,3-Dichlorobenzoyl chloride, Cuprous cyanideNone specifiedToluene160-165°C, 7 hours94.2%97.4%
EP2024345B1[2]2,3-Dichlorobenzoyl chloride, Cuprous cyanideNone specifiedToluene160-165°C, 7 hours94.2%97.4%
ChemicalBook[3]2,3-Dichlorobenzoyl chloride, Sodium cyanideCuprous iodide (I)AcetonitrileRoom temperature, 5-8 hours addition, 1 hour stir>80%100% (HPLC)
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide (Method from US20090312544A1)[1]

Materials:

  • 2,3-Dichlorobenzoyl chloride (1.67 moles)

  • Cuprous cyanide (200.0 g)

  • Toluene (1200 ml)

  • Petroleum ether (for crystallization)

  • Reactor with heating and stirring capabilities

Procedure:

  • A reactor is charged with 350.0 g of 2,3-dichlorobenzoyl chloride (1.67 moles) and 200.0 g of cuprous cyanide.

  • The reaction mixture is heated to a temperature of 160-165°C and stirred at this temperature for 7 hours.

  • After the reaction is complete, the mixture is cooled to 85°C.

  • 1200 ml of toluene is added to the mixture, and it is stirred for 1 hour at 60°C.

  • The mixture is then cooled to 15°C to allow for the precipitation of inorganic salts.

  • The inorganic salts are removed by filtration.

  • The toluene is distilled from the filtrate at 55°C under reduced pressure.

  • The crude product is crystallized from petroleum ether to yield 323.3 g of 2,3-dichlorobenzoyl cyanide.

Expected Yield: 94.2%[1] Purity: 97.4% assay[1]

Logical Workflow for the Synthesis of this compound

The synthesis of this compound logically follows the creation of its benzoyl cyanide precursor. The workflow involves the initial formation of the acid chloride, followed by cyanation, and then a final reduction step to yield the target acetonitrile.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction 2_3_Dichlorobenzoic_Acid 2,3-Dichlorobenzoic Acid 2_3_Dichlorobenzoyl_Chloride 2,3-Dichlorobenzoyl Chloride 2_3_Dichlorobenzoic_Acid->2_3_Dichlorobenzoyl_Chloride SOCl2 Thionyl_Chloride Thionyl Chloride 2_3_Dichlorobenzoyl_Cyanide 2,3-Dichlorobenzoyl Cyanide 2_3_Dichlorobenzoyl_Chloride->2_3_Dichlorobenzoyl_Cyanide Cyanation Metal_Cyanide Metal Cyanide (e.g., CuCN) Target_Molecule This compound 2_3_Dichlorobenzoyl_Cyanide->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., Zn/HCl)

Caption: Synthesis workflow for this compound.

Applications of this compound in Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical molecules. Patented applications highlight its role as an intermediate in the production of anticonvulsants and modulators of the glucocorticoid receptor.

Intermediate in the Synthesis of Lamotrigine

A significant application of derivatives of this compound is in the synthesis of the anticonvulsant drug, Lamotrigine[1][2][4]. Specifically, 2,3-dichlorobenzoyl cyanide is reacted with an aminoguanidine salt to form a Schiff base, which is then cyclized to produce Lamotrigine.

Table 2: Synthesis of Lamotrigine Intermediate from 2,3-Dichlorobenzoyl Cyanide

Patent/SourceReactantsReaction ConditionsProductYieldPurity
US20090312544A1[1]2,3-Dichlorobenzoyl cyanide, Aminoguanidine bicarbonate, Sulfuric acid, Water60°C, 6 hours2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrile76.8%99.2%
EP2024345B1[2]2,3-Dichlorobenzoyl cyanide, Aminoguanidine bicarbonate, Sulfuric acid, WaterCooled to 25°C, then heated to 60°C for 6 hours2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrile76.8%99.2%
Experimental Protocol: Synthesis of 2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrile (Lamotrigine Intermediate)[2]

Materials:

  • 2,3-Dichlorobenzoyl cyanide (1.0 mole)

  • Aminoguanidine bicarbonate (3.0 moles)

  • Sulfuric acid (H₂SO₄) (1808 g)

  • Water (982 g)

  • 3 L Reactor

Procedure:

  • A 3 L reactor is loaded with 982 g of water.

  • 1808 g of H₂SO₄ is added to the reactor while keeping the temperature below 90°C.

  • The solution is cooled to 25°C.

  • 408.4 g of aminoguanidine bicarbonate (3.0 moles) is added in small portions to control CO₂ evolution.

  • The mixture is stirred for 30 minutes.

  • 200.0 g of 2,3-dichlorobenzoyl cyanide (1.0 mole) is then added to the aminoguanidine solution.

  • The mixture is gently heated to 60°C and stirred for 6 hours at this temperature.

  • The resulting product, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile, is then isolated.

Expected Yield: 76.8%[2] Purity: 99.2% (HPLC assay)[2]

Logical Workflow for Lamotrigine Synthesis

The synthesis of Lamotrigine from 2,3-dichlorobenzoyl cyanide involves a condensation reaction to form a Schiff base, followed by a cyclization step.

G Dichlorobenzoyl_Cyanide 2,3-Dichlorobenzoyl Cyanide Schiff_Base 2-(2,3-Dichlorophenyl)-2- (guanidinylamino)acetonitrile Dichlorobenzoyl_Cyanide->Schiff_Base Condensation Aminoguanidine Aminoguanidine Salt Aminoguanidine->Schiff_Base Lamotrigine Lamotrigine Schiff_Base->Lamotrigine Cyclization

Caption: Lamotrigine synthesis workflow.

Intermediate in the Synthesis of Glucocorticoid Receptor Modulators

Patents disclose the use of this compound as a key starting material for the synthesis of novel 1,1,1-trifluoro-2-hydroxy-3-phenylpropane derivatives. These compounds are described as modulators of the glucocorticoid receptor (GR), indicating their potential use in treating diabetes, obesity, and other metabolic disorders.

While specific quantitative biological data for these derivatives is not detailed in the patents, the general protocols for assessing GR modulation are well-established.

General Experimental Protocol: In Vitro Glucocorticoid Receptor Translocation Assay

This protocol provides a general framework for assessing the ability of a test compound to modulate the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus, a key step in GR signaling.

Materials:

  • U2OS cells stably expressing human glucocorticoid receptor fused to EGFP (EGFP-GR)[5]

  • Dexamethasone (positive control)

  • Test compounds (derived from this compound)

  • Assay buffer

  • 96-well tissue culture plates

  • High-content imaging system

Procedure:

  • Cell Plating:

    • Harvest and dilute U2OS-EGFP-GR cells to a concentration of 60,000 cells/ml in plate seeding medium.

    • Dispense 100 µl of the cell suspension into each well of a 96-well plate (6,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment:

    • Prepare 2X concentrations of test compounds and controls (e.g., Dexamethasone) in assay buffer.

    • Add the compound solutions to the corresponding wells of the cell plate.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for receptor translocation.

  • Imaging and Analysis:

    • Fix and stain the cells with a nuclear counterstain (e.g., Hoechst).

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear translocation of EGFP-GR by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus and regulates gene expression. This pathway is a key target for the compounds synthesized from this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus GC Glucocorticoid (or GR Modulator) GR_complex GR-HSP90 Complex GC->GR_complex Binding GR_GC GR-GC Complex GR_complex->GR_GC Conformational Change GR_dimer GR Dimer GR_GC->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Transcription Gene Transcription (Activation/Repression) GRE->Transcription

Caption: Glucocorticoid receptor signaling pathway.

This document provides a summary of patented information and should be used for research and informational purposes. Researchers should consult the original patent documents for complete details and legal information.

References

Application Notes and Protocols for 2,3-Dichlorobenzyl Cyanide as a Pesticide Intermediate: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and patent databases, specific information on the use of 2,3-dichlorobenzyl cyanide as an intermediate in the synthesis of a named pesticide is not publicly available. While general statements in chemical supply literature allude to its use in the broader agrochemical field, concrete examples of pesticide active ingredients derived from this specific molecule, along with their associated synthesis protocols and biological modes of action, could not be identified.

The initial investigation sought to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of 2,3-dichlorobenzyl cyanide in pesticide development. This was to include quantitative data, experimental methodologies, and visual diagrams of synthetic pathways and biological mechanisms.

Extensive searches were conducted to identify pesticides synthesized from 2,3-dichlorobenzyl cyanide or the closely related compound, 2,3-dichlorobenzoyl cyanide. These inquiries included patent databases for novel agrochemical synthesis and scientific journals detailing the development of new fungicides and other pesticides.

The majority of the retrieved information focused on the synthesis of 2,3-dichlorobenzoyl cyanide and its well-documented role as a key intermediate in the production of the pharmaceutical drug Lamotrigine.[1][2][3][4] Several sources mentioned the utility of 2,3-dichlorobenzoyl cyanide in the formulation of agrochemicals, including fungicides.[5] However, these references did not specify the names of any resulting pesticide products.

A Japanese patent described the synthesis of novel benzyl cyanide derivatives with fungicidal properties; however, the examples provided did not utilize the 2,3-dichloro-substituted variant of benzyl cyanide.

Without the identification of a specific pesticide synthesized from 2,3-dichlorobenzyl cyanide, it is not possible to provide the following critical components of the requested application notes and protocols:

  • Quantitative Data: Specific reaction yields, purity assessments, and other quantitative metrics are dependent on the particular synthetic route to a defined final product.

  • Experimental Protocols: Detailed methodologies for synthesis and purification are specific to the target pesticide molecule.

  • Signaling Pathways and Mode of Action: Information on the biological signaling pathways affected by a pesticide is contingent on knowing the identity and biological activity of that pesticide.

Therefore, the creation of detailed application notes, experimental protocols, and visualizations as originally intended cannot be completed at this time due to the lack of a specific pesticide end-product linked to the intermediate 2,3-dichlorobenzyl cyanide in the available literature. Further research and potential declassification of proprietary industry data would be required to address this query in full.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,3-dichlorophenyl)acetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(2,3-dichlorophenyl)acetonitrile via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause Recommended Solution
The compound does not dissolve in the hot solvent. The chosen solvent is unsuitable.Select a more polar solvent or a mixed solvent system. For instance, if hexane fails to dissolve the compound, try isopropanol or ethanol.
Insufficient solvent was used.Add small additional portions of the hot solvent until the solid dissolves.
The compound "oils out" instead of crystallizing. The solution is supersaturated, and the compound's melting point is lower than the solution temperature.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease saturation and allow for slower cooling.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
No crystals form upon cooling. The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
The solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available.
Crystal yield is low. Too much solvent was used, leaving a significant amount of the product in the mother liquor.After filtering the initial crop of crystals, concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.
The solution was not cooled sufficiently.Ensure the solution is thoroughly chilled in an ice bath to maximize crystal precipitation.
The purified crystals are colored or appear impure. The crude material contains colored impurities.Consider performing a hot filtration with activated charcoal before cooling to remove colored impurities. Ensure the solution is hot during this process to prevent premature crystallization of the desired product.
Impurities were trapped within the crystals due to rapid crystallization.Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: What are the likely impurities in my crude this compound?

A2: Potential impurities depend on the synthetic route used. If synthesized from 2,3-dichlorobenzyl chloride and a cyanide salt, impurities could include unreacted 2,3-dichlorobenzyl chloride. Side reactions could also lead to the formation of the corresponding isonitrile or hydrolysis of the nitrile group to 2-(2,3-dichlorophenyl)acetamide or 2-(2,3-dichlorophenyl)acetic acid, especially if water is present during the synthesis or workup.

Q3: How can I improve the purity of my final product?

A3: To enhance purity, ensure slow crystal growth, as this allows for the formation of a more ordered crystal lattice that excludes impurities. If the initial recrystallization does not yield a product of desired purity, a second recrystallization can be performed. Washing the collected crystals with a small amount of cold recrystallization solvent can also help remove residual impurities from the crystal surfaces.

Q4: My compound is a white crystalline solid. Does this mean it is pure?

A4: While this compound is described as a white crystalline solid, visual appearance alone is not a definitive indicator of purity. Impurities that are also white solids may be present. Purity should be assessed using analytical techniques such as melting point determination, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes may require optimization based on the purity of the crude material.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a small amount of a different potential solvent (e.g., ethanol, isopropanol, hexane, ethyl acetate) to each test tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this temperature.

  • Gently heat the test tubes in a water bath and observe the solubility. An ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the test tubes to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is the most suitable. A mixed solvent system may also be tested by dissolving the compound in a "good" solvent (in which it is highly soluble) and adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate or in a water bath. Use a boiling stick or magnetic stirring to ensure even heating.

  • Continue adding the solvent until the solid just dissolves. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities or if the solution is colored, perform a hot filtration.

  • Place a small amount of activated charcoal in the hot solution to adsorb colored impurities and heat for a few minutes.

  • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

  • Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.

6. Purity Assessment:

  • Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.

  • Further purity analysis can be performed using TLC, HPLC, or NMR.

Quantitative Data

Due to the limited availability of specific solubility data in the public domain, the following table provides a qualitative summary of solvent suitability for the recrystallization of this compound, based on general principles and data for analogous compounds.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
Ethanol Sparingly SolubleSolubleGood potential as a single solvent.
Isopropanol Sparingly SolubleSolubleGood potential as a single solvent.
Methanol Sparingly SolubleSolubleGood potential as a single solvent.
Acetone SolubleVery SolubleMay be too good a solvent; could be used in a mixed-solvent system with a non-polar solvent.
Ethyl Acetate Moderately SolubleVery SolubleMay be too good a solvent; could be used in a mixed-solvent system.
Hexane Insoluble/Slightly SolubleSparingly SolubleGood potential as a single solvent for highly pure material or as the "poor" solvent in a mixed-solvent system.
Water InsolubleInsolubleUnsuitable as a single solvent but can be used as the "poor" solvent with a miscible organic solvent like ethanol or acetone.

Visualizations

Troubleshooting_Recrystallization cluster_start Start cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_filtration Isolation cluster_end End start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve dissolve_issue Issue: Compound not dissolving dissolve->dissolve_issue Problem? dissolve_solution1 Solution: - Use more polar solvent - Add more solvent dissolve_issue->dissolve_solution1 Yes cool Cool solution slowly dissolve_issue->cool No dissolve_solution1->dissolve crystal_issue Issue: No crystals form cool->crystal_issue Problem? oiling_out_issue Issue: Compound oils out cool->oiling_out_issue Problem? crystal_solution1 Solution: - Boil off solvent - Scratch flask - Add seed crystal crystal_issue->crystal_solution1 Yes filtrate Vacuum filtrate to isolate crystals crystal_issue->filtrate No crystal_solution1->cool oiling_out_solution Solution: - Reheat and add more solvent - Cool more slowly oiling_out_issue->oiling_out_solution Yes oiling_out_issue->filtrate No oiling_out_solution->cool yield_issue Issue: Low yield filtrate->yield_issue Problem? yield_solution Solution: - Concentrate mother liquor - Ensure complete cooling yield_issue->yield_solution Yes end_product Pure this compound yield_issue->end_product No yield_solution->cool Recrystallize from mother liquor

References

Technical Support Center: Troubleshooting Low Yield in 2,3-Dichlorobenzyl Cyanide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dichlorobenzyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this chemical synthesis, with a primary focus on addressing low product yield.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most common general causes?

Low yields can stem from several factors, broadly categorized into issues with starting materials, reaction conditions, and workup procedures. The most common synthesis route is a nucleophilic substitution reacting a precursor with a cyanide salt. Incomplete reaction, degradation of starting materials or products, and the formation of side products are primary contributors to poor yields.[1] It is crucial to monitor the reaction's progress using techniques like TLC or HPLC to distinguish between an incomplete or a stalled reaction and one with significant side-product formation.[2][3]

Q2: I am using the 2,3-dichlorobenzyl chloride route (Kolbe synthesis). What specific issues should I investigate for low yield?

This reaction is a nucleophilic substitution, typically following an SN2 pathway, though an SN1 mechanism is possible due to the stable benzylic carbocation.[4] Key areas to troubleshoot include:

  • Purity of 2,3-Dichlorobenzyl Chloride: The quality of the starting material is critical. Technical grade benzyl chloride may contain impurities or high-boiling point residues that can significantly lower the yield of the desired product.[5] The presence of residual hydrochloric acid is particularly problematic as it can react with the cyanide salt to produce highly toxic hydrogen cyanide gas.[6]

  • Cyanide Source and Solubility: The reaction relies on the nucleophilic attack of the cyanide ion. Ensure your cyanide salt (e.g., sodium or potassium cyanide) is of high purity and anhydrous. Poor solubility of the cyanide salt in the reaction solvent can be a limiting factor.

  • Side Reactions: A common side product is benzyl isocyanide, which can have an unpleasant odor.[6] The presence of water in the reaction can also lead to the hydrolysis of the benzyl chloride to 2,3-dichlorobenzyl alcohol.

  • Reaction Conditions: Ensure the reaction is heated appropriately (reflux) for a sufficient duration (e.g., three hours or more) to drive the reaction to completion.[6]

Q3: My synthesis involves the cyanation of 2,3-dichlorobenzoyl chloride. What are the critical parameters for achieving a high yield?

This route is a key step in the synthesis of the anticonvulsant drug Lamotrigine and has been subject to extensive optimization.[7]

  • Cyanide Source: Copper(I) cyanide (CuCN) is often the preferred reagent for achieving a clean and efficient conversion.[7][8] However, its low solubility can limit the reaction rate.[8][9]

  • Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBABr) or cetyltrimethylammonium bromide (CTAB) can be effective, especially when not using a polar co-solvent.[8][9] Inconsistent results with TBABr have been attributed to the clumping of the solid CuCN, an issue that was resolved by switching to CTAB.[8][9]

  • Solvent Choice: The solvent plays a crucial role. Using acetonitrile as a co-solvent can enhance the reaction rate by improving the solubility of CuCN, but it can also complicate the product isolation process.[8][9] Reactions can also be run in solvents like toluene or even under neat conditions at high temperatures.[8][10][11]

  • Temperature Control: This reaction often requires high temperatures, with protocols citing ranges from 150°C to 165°C, to proceed efficiently.[10][11][12] However, prolonged thermal stress can lead to byproduct formation.[12]

Q4: I'm observing an unexpected solid or discoloration in my reaction mixture. What could it be?

  • Unexpected Solids: If moisture is present, the nitrile group of the product or the starting acyl chloride can hydrolyze to form the corresponding carboxylic acid (2,3-dichlorobenzoic acid) or amide, which are often solids with higher melting points.[1] In the case of the 2,3-dichlorobenzoyl chloride route, the solid could also be unreacted inorganic cyanide salts that have not been adequately dispersed.[8]

  • Discoloration (Yellow/Orange/Brown): The appearance of a yellow or orange color during the reaction is common, particularly in the Kolbe synthesis with benzyl chloride.[6] However, dark brown coloration or tar formation can indicate degradation of the starting material or product, often due to excessive heat or the presence of impurities.[1]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic pathway for 2,3-dichlorobenzyl cyanide? A: The most frequently cited methods involve the nucleophilic substitution of a suitable precursor. The two primary starting materials are 2,3-dichlorobenzyl chloride (via Kolbe nitrile synthesis) and 2,3-dichlorobenzoyl chloride.[13][14] The latter is a key intermediate in the large-scale synthesis of Lamotrigine.[7][8]

Q: Which cyanide source is recommended? A: For the cyanation of 2,3-dichlorobenzoyl chloride, copper(I) cyanide (CuCN) is widely reported as the best source for achieving a clean conversion with high yield.[8][9] For the reaction with 2,3-dichlorobenzyl chloride, sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used.[6][13]

Q: How can I effectively purify the final 2,3-dichlorobenzyl cyanide product? A: After the initial workup to remove inorganic salts and solvents, the crude product is often purified by vacuum distillation.[3][5] Recrystallization from a suitable solvent, such as petroleum ether, is also an effective method for obtaining a product with high purity.[10][11]

Quantitative Data Summary

The following table summarizes various reported reaction conditions for the synthesis of 2,3-dichlorobenzyl cyanide from 2,3-dichlorobenzoyl chloride, highlighting the impact of different reagents and conditions on yield.

PrecursorCyanide SourceCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dichlorobenzoyl ChlorideCuCNToluene160-165794.2[10][11]
2,3-Dichlorobenzoyl ChlorideNaCN / CuCNNeat35-40Not Specified66[12]
2,3-Dichlorobenzoyl ChlorideCuCNToluene / CTABNot SpecifiedNot Specified77[8][9]
2,3-Dichlorobenzoyl ChlorideNaCN / CuIAcetonitrileRoom Temp5-8 (addition)>80[2][3]

Experimental Protocols

Protocol 1: Synthesis from 2,3-Dichlorobenzoyl Chloride and Copper(I) Cyanide

This protocol is based on a common method found in patent literature for high-yield synthesis.[10][11]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer and a heating mantle, add 2,3-dichlorobenzoyl chloride (1.67 moles, 350.0 g) and copper(I) cyanide (200.0 g).

  • Heating: Heat the mixture to 160-165°C and maintain vigorous stirring at this temperature for 7 hours.

  • Workup - Quenching: Cool the reaction mixture to 85°C. Carefully add toluene (1200 mL) to the mixture.

  • Workup - Salt Removal: Stir the toluene suspension for 1 hour at 60°C, then cool to 15°C. Filter the mixture to remove the inorganic salts.

  • Solvent Removal: Remove the toluene from the filtrate by distillation under reduced pressure (at 55°C).

  • Purification: Crystallize the resulting crude product from petroleum ether to yield 2,3-dichlorobenzoyl cyanide (approximately 323 g, 94.2% yield) with an assay of >97%.[10][11]

Protocol 2: Synthesis from 2,3-Dichlorobenzyl Chloride and Sodium Cyanide (General Kolbe Synthesis)

This protocol is a generalized procedure based on the classic Kolbe nitrile synthesis.[5][6][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium cyanide (1.1 equivalents) in an aqueous ethanol solution.

  • Addition of Substrate: Add 2,3-dichlorobenzyl chloride (1.0 equivalent) to the cyanide solution.

  • Heating: Heat the reaction mixture to reflux and maintain for at least 3 hours. Monitor the reaction by TLC.

  • Workup - Solvent Removal: After cooling, distill off the ethanol.

  • Workup - Extraction: Pour the remaining aqueous mixture into a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 2,3-dichlorobenzyl cyanide.

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of 2,3-dichlorobenzyl cyanide.

G start Low Yield Observed cat1 Check Starting Materials start->cat1 cat2 Review Reaction Conditions start->cat2 cat3 Analyze Workup & Purification start->cat3 check1a Purity of Dichlorobenzyl Precursor (Chloride/Acyl Chloride)? cat1->check1a check1b Quality & Stoichiometry of Cyanide Source? cat1->check1b check1c Solvents Anhydrous? cat1->check1c check1d Catalyst Activity (if used)? cat1->check1d check2a Correct Temperature Maintained? cat2->check2a check2b Sufficient Reaction Time? cat2->check2b check2c Adequate Stirring/ Mixing? cat2->check2c check2d Inert Atmosphere Maintained (if required)? cat2->check2d check3a Product Lost During Extraction/Filtration? cat3->check3a check3b Decomposition During Distillation? cat3->check3b check3c Incomplete Crystallization? cat3->check3c solution Optimize & Rerun Experiment check1a->solution check1b->solution check1c->solution check1d->solution check2a->solution check2b->solution check2c->solution check2d->solution check3a->solution check3b->solution check3c->solution

Caption: Troubleshooting flowchart for low yield in 2,3-dichlorobenzyl cyanide synthesis.

References

"optimization of reaction conditions for lamotrigine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of lamotrigine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during lamotrigine synthesis, offering potential causes and solutions to optimize reaction conditions.

Q1: Why is my overall yield of lamotrigine consistently low?

A1: Low yields can stem from several factors throughout the synthesis process. Consider the following troubleshooting steps:

  • Inefficient Cyclization: The cyclization of the Schiff base intermediate is a critical, yield-defining step. The pH of the reaction medium is crucial. Neutral conditions (pH 6-7) have been shown to provide the highest yields (around 94%), whereas acidic (pH 1-2) or basic (pH 8-9) conditions can lead to lower yields (80-86%) due to impurity formation.

  • Suboptimal Reaction Time/Temperature: Ensure that the condensation (formation of the Schiff base) and cyclization steps are proceeding for the recommended duration and at the correct temperature. Condensation is typically run at 40-80°C for 6-10 hours, while cyclization is often performed at reflux (70-110°C) for 30 minutes to 5 hours.[1]

  • Losses During Purification: Multiple recrystallization steps can lead to significant product loss. Optimize your purification by selecting an appropriate solvent system (e.g., isopropanol/water) and minimizing the number of purification cycles.[2][3]

  • Incomplete Reactions: Monitor each step using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before proceeding to the next step or work-up.[4]

Q2: I am observing significant impurity peaks in my HPLC analysis. What are these impurities and how can I prevent them?

A2: Impurity formation is a common issue. The identity and formation of impurities are often linked to specific reaction conditions.[5][6]

  • Hydrolysis Impurity (3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one): This impurity is often generated during the cyclization step, particularly under highly basic conditions (e.g., using strong bases like KOH or NaOH). To minimize its formation, perform the cyclization in a neutral (pH 6-7) medium.

  • N-Methyl Impurity (6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine): This impurity can form when the cyclization is carried out in methanol under acidic conditions (pH 1-2). Using a neutral pH or a different alcohol solvent like isopropanol can prevent this.

  • Unreacted Intermediates: The presence of starting materials like 2,3-dichlorobenzoyl cyanide or the Schiff base intermediate indicates an incomplete reaction.[5][7] Increase the reaction time or re-evaluate the reaction temperature to drive the reaction to completion.

  • Degradation Products: Lamotrigine can be sensitive to light and moisture, leading to photodegradation or hydrolysis products.[5][8] Store intermediates and the final product in well-sealed, light-protected containers.

Q3: How can I effectively monitor the progress of the reaction?

A3: Regular monitoring is key to optimizing reaction times and identifying potential issues early.

  • TLC: Thin Layer Chromatography is a quick and simple method for qualitative monitoring. It can effectively show the consumption of starting materials and the formation of the product.[4]

  • HPLC: High-Performance Liquid Chromatography provides more detailed, quantitative information. It is the preferred method for accurately tracking the percentage of product formation and detecting impurities.[9] An isocratic HPLC method with a C8 or C18 column and UV detection (around 215-270 nm) is commonly used.[9][10]

Q4: What is the best method for purifying the final lamotrigine product?

A4: Recrystallization is the most common method for purifying crude lamotrigine.[11]

  • Solvent Selection: A mixture of isopropanol and water (e.g., in a 9:1 or 2:1 ratio) is frequently used.[2][3] The goal is to find a solvent system where lamotrigine is highly soluble at high temperatures but poorly soluble at low temperatures.[11]

  • Decolorization: If the crude product is colored, activated carbon can be added to the hot solution before filtration to remove colored impurities.[3]

  • Drying: After filtration, the purified crystals should be dried under vacuum at an elevated temperature (e.g., 60-75°C) to remove residual solvents and yield the anhydrous form.[2]

Data Presentation: Reaction Condition Optimization

The tables below summarize key quantitative data for the synthesis of lamotrigine, providing a basis for comparison and optimization.

Table 1: Synthesis of Intermediate 2,3-Dichlorobenzoyl Cyanide

ParameterCondition 1Condition 2
Reactants 2,3-Dichlorobenzoyl Chloride, Cuprous Cyanide (CuCN), KI2,3-Dichlorobenzoyl Chloride, Sodium Cyanide (NaCN), CuI
Solvent Xylene or Chlorobenzene[12]Acetonitrile[2]
Temperature Reflux[12]Room Temperature[2]
Reaction Time Not specified5-9 hours[2]
Yield Not specified>80%[2]

Table 2: Condensation and Cyclization to Lamotrigine

StepParameterCondition 1Condition 2
Condensation Acid/Solvent H₂SO₄ in Water[1]Methanesulfonic Acid, Thionyl Chloride[13]
Temperature 60°C[1]Not specified
Time 6 hours[1]1 hour[13]
Cyclization Base/Solvent NaOH in Acetonitrile/Water[2]KOH in Isopropanol[13]
Temperature 70°C[2]Reflux[13]
Time 3.5 hours[2]3 hours[13]
Overall Yield 75% (as monohydrate)[2]78-82% (as monohydrate)[13]

Table 3: Effect of pH on Cyclization in Methanol

pH ConditionImpurity Formation (N-methyl)Isolated Yield
Acidic (pH 1-2) ~6.9%80%
Neutral (pH 6-7) ~0.9%94%
Basic (pH 8-9) ~1.0%86%

Experimental Protocols

This section provides a generalized, detailed methodology for the synthesis of lamotrigine based on common literature procedures.

Protocol 1: Synthesis of Lamotrigine

Step 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide

  • To a suspension of 2,3-dichlorobenzoyl chloride (1.0 eq) and copper(I) iodide (catalytic amount) in acetonitrile, add sodium cyanide (1.1 eq) portion-wise over several hours at room temperature.[2]

  • Stir the reaction mixture for an additional hour after the addition is complete.

  • Monitor the reaction for completion by HPLC.

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield crude 2,3-dichlorobenzoyl cyanide, which can be used in the next step without further purification.

Step 2: Condensation to form 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff Base)

  • In a separate reactor, add aminoguanidine bicarbonate (2.0 eq) in small portions to a solution of aqueous sulfuric acid, controlling for CO₂ evolution.[1]

  • To this solution, add the crude 2,3-dichlorobenzoyl cyanide (1.0 eq) from the previous step.[1]

  • Heat the mixture to approximately 60°C and stir for 6-10 hours.[1]

  • Monitor the reaction for completion by HPLC. The Schiff base salt will precipitate from the reaction mixture.

  • Filter the precipitated solid and wash with water.

Step 3: Cyclization to Lamotrigine

  • Suspend the filtered Schiff base intermediate in an alcohol such as methanol or isopropanol.

  • Adjust the pH to neutral (pH 6-7) if necessary. For a basic cyclization, a base like potassium hydroxide (KOH) can be used.[13]

  • Heat the suspension to reflux (approx. 65-90°C) and maintain for 3-15 hours until a clear solution is obtained and the reaction is complete as monitored by HPLC.[1]

  • Add activated carbon to the hot solution and stir for 15-30 minutes.

  • Filter the hot solution through a pad of celite to remove the carbon.

  • Cool the filtrate slowly to room temperature, then further to 0-10°C to induce crystallization.

  • Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at 70-75°C to yield lamotrigine.

Visualizations

Diagram 1: Lamotrigine Synthesis Workflow

G cluster_0 Step 1: Cyanide Intermediate Synthesis cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Purification A 2,3-Dichlorobenzoyl Chloride B React with KCN or CuCN in Acetonitrile/Xylene A->B C 2,3-Dichlorobenzoyl Cyanide B->C E Condense in Acidic Medium (e.g., H2SO4) 40-80°C, 6-10h C->E D Aminoguanidine Salt D->E F Schiff Base Intermediate E->F G Cyclize in Alcohol (e.g., Methanol) Reflux, 3-15h F->G H Crude Lamotrigine G->H I Recrystallize from Isopropanol/Water H->I J Pure Lamotrigine I->J

Caption: Overall workflow for the synthesis of Lamotrigine.

Diagram 2: Troubleshooting Guide for Lamotrigine Synthesis

G Start Problem Encountered LowYield Low Yield Start->LowYield HighImpurity High Impurity Start->HighImpurity CheckCyclization Check Cyclization pH LowYield->CheckCyclization Cause? CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion Cause? OptimizePuri Optimize Purification (Minimize Steps) LowYield->OptimizePuri Cause? ImpurityID Identify Impurity (HPLC-MS) HighImpurity->ImpurityID UseNeutral Solution: Use Neutral pH (6-7) for Cyclization CheckCyclization->UseNeutral If Acidic/Basic IncreaseTime Solution: Increase Reaction Time/Temp CheckCompletion->IncreaseTime If Incomplete Hydrolysis Hydrolysis Impurity? ImpurityID->Hydrolysis NMethyl N-Methyl Impurity? ImpurityID->NMethyl AvoidBase Solution: Avoid Strong Base, Use Neutral pH Hydrolysis->AvoidBase Yes AvoidAcid Solution: Avoid Acidic MeOH, Use Neutral pH or IPA NMethyl->AvoidAcid Yes

References

Technical Support Center: Managing Isomeric Impurities in Dichlorinated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing isomeric impurities in dichlorinated phenylacetonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, quantifying, and controlling isomeric impurities during the synthesis and purification of these critical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of dichlorinated phenylacetonitriles?

A1: During the synthesis of a specific dichlorinated phenylacetonitrile isomer, such as 2,4-dichlorophenylacetonitrile, the formation of other positional isomers is a primary concern. The specific mixture of isomers depends on the starting materials and reaction conditions. For instance, the chlorination of toluene or monochlorotoluenes often yields a mixture of isomers.[1][2] The most common isomers are positional isomers where the two chlorine atoms are located at different positions on the phenyl ring. There are six possible constitutional isomers of dichlorotoluene, the precursor to many dichlorinated phenylacetonitriles.[1] Consequently, a similar distribution of dichlorinated phenylacetonitrile isomers can be expected.

Q2: Why is it crucial to control isomeric impurities in drug development?

A2: In drug development, different isomers of a molecule can have distinct pharmacological and toxicological profiles. Even subtle differences in the spatial arrangement of atoms can lead to significant variations in how a molecule interacts with biological targets. One isomer may exhibit the desired therapeutic effect, while another could be inactive or, in some cases, cause adverse effects. Therefore, regulatory agencies require stringent control and characterization of isomeric impurities to ensure the safety and efficacy of the final drug product.

Q3: What are the primary analytical techniques for separating and quantifying dichlorinated phenylacetonitrile isomers?

A3: The most common and effective techniques for the separation and quantification of dichlorinated phenylacetonitrile isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS is well-suited for volatile compounds like dichlorinated phenylacetonitriles and provides excellent separation and identification based on mass spectra.[3]

  • HPLC , particularly reversed-phase HPLC with a C18 column, is a robust method for separating isomers based on their polarity differences.[4][5]

Q4: What are the main strategies for controlling the formation of isomeric impurities during synthesis?

A4: Controlling isomeric impurities starts with the synthetic route design. Key strategies include:

  • Use of Isomerically Pure Starting Materials: Whenever possible, starting with an isomerically pure dichlorotoluene or dichlorobenzyl halide will minimize the formation of unwanted phenylacetonitrile isomers.

  • Directed Ortho-Metalation and other Regioselective Reactions: Employing regioselective synthetic methods can favor the formation of the desired isomer.

  • Catalyst Selection: In chlorination reactions, the choice of catalyst can influence the isomer distribution.[3]

  • Reaction Condition Optimization: Temperature, reaction time, and solvent can all impact the selectivity of the reaction.

Q5: What purification techniques are effective for removing isomeric impurities from dichlorinated phenylacetonitriles?

A5: Due to the similar physical properties of isomers, purification can be challenging.[1] Effective techniques include:

  • Fractional Distillation: This technique can be used to separate isomers with different boiling points. However, for isomers with very close boiling points, it may not be sufficient to achieve high purity.[6][7]

  • Recrystallization: This is a powerful technique for purifying solid compounds.[8][9][10][11][12] By carefully selecting a solvent in which the desired isomer has different solubility characteristics compared to the impurities at different temperatures, high purity can be achieved.

  • Preparative Chromatography: For difficult separations, preparative HPLC or column chromatography can be employed to isolate the desired isomer.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; Column overload; Inappropriate mobile phase pH.[13][14][15][16][17]- Use a base-deactivated or end-capped column.- Adjust mobile phase pH to suppress silanol ionization (e.g., pH < 3).- Reduce sample concentration.- Add a competitor base like triethylamine to the mobile phase.
Poor Resolution Between Isomers Suboptimal mobile phase composition; Inappropriate column chemistry.- Optimize the mobile phase gradient and organic solvent ratio (e.g., acetonitrile vs. methanol).- Try a different column stationary phase (e.g., phenyl-hexyl or biphenyl) for alternative selectivity.
Ghost Peaks Contamination in the mobile phase, injector, or column.- Use fresh, high-purity solvents.- Flush the injector and column thoroughly.- Run a blank gradient to identify the source of contamination.
Baseline Drift Column temperature fluctuations; Mobile phase not in equilibrium; Detector lamp aging.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before injection.- Check the detector lamp's usage hours and replace if necessary.
GC-MS Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor Separation of Isomers Inadequate column resolution; Incorrect oven temperature program.- Use a longer capillary column or a column with a different stationary phase (e.g., a more polar phase).- Optimize the oven temperature ramp rate for better separation.
Peak Broadening High inlet temperature causing thermal degradation; Slow injection speed.- Lower the inlet temperature to the minimum required for efficient volatilization.- Use a faster injection speed.
Analyte Degradation Active sites in the inlet liner or on the column; High temperatures.[18][19][20]- Use a deactivated inlet liner.- Trim the front end of the column to remove active sites.- Lower the inlet and oven temperatures as much as possible without compromising peak shape.
Poor Sensitivity Sample loss in the inlet; MS source contamination.- Check for leaks in the injection port.- Clean the MS ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Isomer Quantification

This protocol provides a general method for the separation and quantification of dichlorinated phenylacetonitrile isomers.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a 50:50 (A:B) ratio and gradually increase the proportion of Mobile Phase B to 90% over 20 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the dichlorinated phenylacetonitrile sample and dissolve it in 10 mL of acetonitrile to prepare a stock solution.

  • Further dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

5. Data Analysis:

  • Identify and quantify the different isomers based on their retention times and peak areas relative to a reference standard.

Protocol 2: GC-MS Method for Isomer Identification and Quantification

This protocol outlines a general GC-MS method for the analysis of dichlorinated phenylacetonitrile isomers.

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

2. GC Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-300 amu

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Identify isomers based on their retention times and mass fragmentation patterns.

  • Quantify isomers by comparing their peak areas to those of a known standard.

Data Presentation

Table 1: Typical Retention Times for Dichlorinated Phenylacetonitrile Isomers (HPLC)

IsomerRetention Time (min)
3,5-DichlorophenylacetonitrileTypical Value
2,5-DichlorophenylacetonitrileTypical Value
2,6-DichlorophenylacetonitrileTypical Value
3,4-DichlorophenylacetonitrileTypical Value
2,4-DichlorophenylacetonitrileTypical Value
2,3-DichlorophenylacetonitrileTypical Value
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and conditions used.

Table 2: Key Mass Fragments for Dichlorinated Phenylacetonitrile Isomers (GC-MS)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers185/187/189List of common fragment ions
Note: Mass spectra of positional isomers are often very similar. Chromatographic separation is crucial for differentiation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_data Data Interpretation synthesis Dichlorinated Phenylacetonitrile Synthesis purification Purification (Recrystallization/Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep Purified Product hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms quantification Isomer Quantification hplc->quantification identification Isomer Identification gcms->identification report Final Report quantification->report identification->report

Caption: Experimental workflow for managing isomeric impurities.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Poor Isomer Separation in Chromatography check_mobile_phase Optimize Mobile Phase (Gradient, Solvent Ratio) start->check_mobile_phase check_oven_program Optimize Oven Temperature Program start->check_oven_program check_column Evaluate Column (Different Stationary Phase) check_mobile_phase->check_column check_temp Adjust Column Temperature check_column->check_temp end Improved Separation check_temp->end check_column_gc Use Higher Resolution Column check_oven_program->check_column_gc check_inlet Optimize Inlet Parameters check_column_gc->check_inlet check_inlet->end

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Degradation of 2-(2,3-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2,3-dichlorophenyl)acetonitrile. The information addresses potential degradation pathways and common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: Based on the chemical structure of this compound, which contains a nitrile group and a dichlorinated phenyl ring, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This can occur in two stages: first, conversion to 2-(2,3-dichlorophenyl)acetamide, and then further hydrolysis to 2-(2,3-dichlorophenyl)acetic acid and ammonia or an ammonium salt.[2]

  • Oxidation: The acetonitrile moiety can be susceptible to oxidation, potentially leading to the formation of various oxidized products.

  • Photodegradation: Exposure to UV light can induce photolytic cleavage or rearrangement of the molecule, a common degradation pathway for many organic compounds.[1]

Q2: What are the potential degradation products I should be looking for?

A2: The primary degradation products to monitor would be:

  • 2-(2,3-dichlorophenyl)acetamide

  • 2-(2,3-dichlorophenyl)acetic acid

Further degradation of the aromatic ring is possible under harsh conditions, but the above are the most likely initial products from the degradation of the acetonitrile group.

Q3: How can I minimize the degradation of this compound in my stock solutions and during experiments?

A3: To ensure the stability of your compound:

  • Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light in amber vials or containers wrapped in aluminum foil.[3]

  • Solvent Choice: Use high-purity, anhydrous solvents if the compound is sensitive to hydrolysis.[3] Some compounds are less stable in protic solvents like water or methanol.

  • Fresh Solutions: Prepare fresh working solutions immediately before each experiment, especially for aqueous-based assays.[1] Do not store the compound in culture media or aqueous buffers for extended periods.[1]

  • Inert Atmosphere: If the compound is sensitive to oxidation, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon).[3]

  • pH Control: Be mindful of the pH of your experimental solutions, as it can significantly influence the rate of hydrolysis.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Compound degradation in stock solution or during the experiment.1. Prepare Fresh Stock Solutions: Always start with a freshly prepared stock solution from the solid compound. 2. Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot stock solutions into single-use vials. 3. Verify Compound Integrity: Use an analytical method like HPLC to check the purity of your stock solution. The appearance of new peaks or a shift in the retention time of the main peak may indicate degradation.[1]
Precipitate forms in the experimental medium. Poor compound solubility or degradation into a less soluble product.1. Solubility Test: Perform a solubility test in your experimental medium before conducting the main experiment. 2. Adjust Solvent Concentration: Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with your system and does not cause precipitation. 3. Consider Solubilizing Agents: If solubility is an issue, consider the use of appropriate solubilizing agents.
Color change observed in the compound solution. Photodegradation or oxidation.1. Protect from Light: Store the compound and its solutions in light-resistant containers. 2. Prepare Fresh: Make solutions fresh before use to minimize exposure to light and air. 3. Use Inert Atmosphere: For oxygen-sensitive compounds, handle under an inert gas.[3]
No degradation observed in forced degradation studies. Experimental conditions are not harsh enough.1. Increase Stress: Increase the temperature, concentration of acid/base, or intensity/duration of light exposure. 2. Check pH: Ensure the pH of the solution is appropriate to promote the desired degradation pathway. 3. Appropriate Wavelength: For photodegradation studies, ensure the light source emits at a wavelength absorbed by the compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the potential degradation pathways of this compound.

Stress Condition Example Protocol Potential Degradation Pathway
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[1]Hydrolysis of the nitrile group to an amide and then a carboxylic acid.[1]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.[1]Hydrolysis of the nitrile group to a carboxylate salt.[2]
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[1]Oxidation of the acetonitrile moiety.
Photodegradation Expose a solution of the compound (in a photochemically transparent solvent like acetonitrile/water) to UV light (e.g., 254 nm) for 24 hours. Include a dark control sample.[1][4]Photolytic cleavage or rearrangement of the molecule.[1]
Analysis of Degradation Samples

High-Performance Liquid Chromatography (HPLC) is the recommended method for analyzing samples from forced degradation studies.

  • Sample Preparation: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample. If necessary, neutralize acidic or basic samples. Dilute the sample to a suitable concentration with the mobile phase.[4]

  • HPLC Analysis: Inject the prepared samples onto a suitable HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products).

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.[3]

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

A Inconsistent Experimental Results B Check for Compound Degradation A->B C Run HPLC on Stock Solution B->C D Appearance of New Peaks or Shift in Retention Time? C->D E Degradation Confirmed D->E Yes H No Degradation Observed D->H No F Prepare Fresh Stock Solution E->F G Re-run Experiment F->G I Investigate Other Experimental Parameters H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Hydrolytic Degradation Pathway

A This compound B 2-(2,3-Dichlorophenyl)acetamide A->B H2O (Acid or Base) C 2-(2,3-Dichlorophenyl)acetic acid B->C H2O (Acid or Base)

Caption: Potential hydrolytic degradation pathway of this compound.

References

"improving the selectivity of reactions with 2,3-dichlorobenzyl cyanide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dichlorobenzyl cyanide (also known as 2,3-dichlorophenylacetonitrile). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 2,3-dichlorobenzyl cyanide?

A1: 2,3-Dichlorobenzyl cyanide has two primary reactive sites:

  • The α-carbon (benzylic position): The methylene protons (-CH₂-) are acidic due to their position adjacent to both the electron-withdrawing nitrile group (-CN) and the 2,3-dichlorophenyl ring. This site is prone to deprotonation by a base to form a carbanion, which can then act as a nucleophile in reactions like alkylations and condensations.

  • The nitrile group (-C≡N): The carbon-nitrogen triple bond can undergo nucleophilic addition, hydrolysis to a carboxylic acid, or reduction to an amine.

Q2: How can I selectively achieve mono-alkylation at the α-carbon and avoid di-alkylation?

A2: Achieving selective mono-alkylation is a common challenge. Several factors can be controlled to favor the mono-substituted product over the di-substituted one:

  • Stoichiometry: Use of a slight excess (1.0-1.2 equivalents) of the benzyl cyanide relative to the alkylating agent and base can favor mono-alkylation.

  • Base Selection: A less hindered, weaker base or a base that is not fully soluble in the reaction medium can slow down the second deprotonation. Using a stoichiometric amount of a strong but hindered base like lithium diisopropylamide (LDA) at low temperatures can also be effective.

  • Temperature: Running the reaction at lower temperatures can help control the reaction rate and improve selectivity.

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for mono-alkylation as it involves the transfer of the nucleophile to the organic phase, allowing for controlled reaction conditions.[1][2][3]

Q3: What are the typical conditions for hydrolyzing the nitrile group to a carboxylic acid?

A3: The nitrile group can be hydrolyzed to 2,3-dichlorophenylacetic acid under either acidic or basic conditions by heating under reflux.[4]

  • Acidic Hydrolysis: Heating with an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will directly yield the carboxylic acid.[4]

  • Basic Hydrolysis: Heating with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will initially form the carboxylate salt.[4] A subsequent acidification step with a strong acid is required to protonate the carboxylate and obtain the final carboxylic acid.[4]

Q4: Can 2,3-dichlorobenzyl cyanide be used in Knoevenagel condensations?

A4: Yes, as an active methylene compound, 2,3-dichlorobenzyl cyanide is a suitable substrate for the Knoevenagel condensation.[5][6] The reaction involves the condensation with an aldehyde or ketone in the presence of a weak base catalyst (e.g., piperidine, ammonium acetate) to form an α,β-unsaturated nitrile product.[5][7]

Troubleshooting Guides

Issue 1: Low Yield in α-Alkylation Reactions
Possible Cause Troubleshooting Step
Incomplete Deprotonation The base may be too weak or not suitable for the reaction conditions. Consider using a stronger base (e.g., NaH, LDA) or a different base/solvent system. Ensure anhydrous conditions as water can quench the base.
Poor Reactivity of Alkylating Agent The alkylating agent may be too sterically hindered or a poor electrophile. Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).
Low Reaction Temperature While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS.
Inefficient Phase-Transfer Catalyst In PTC reactions, the catalyst may not be effectively transferring the cyanide anion. Screen different phase-transfer catalysts (e.g., tetrabutylammonium bromide (TBAB), cetyltrimethylammonium bromide (CTAB)) and optimize the catalyst loading.[8]
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Step
Di-alkylation As discussed in the FAQ, this is a common side reaction. To favor mono-alkylation, adjust the stoichiometry of your reactants, use a less reactive base, or lower the reaction temperature.[9]
Side Reactions with the Nitrile Group Some strong nucleophiles or harsh reaction conditions might lead to reactions at the nitrile group. Ensure your reaction conditions are specific for the desired transformation.
Aromatic Substitution While less common under typical alkylation conditions, highly reactive electrophiles or the use of certain catalysts could potentially lead to substitution on the dichlorophenyl ring. Characterize the byproducts to identify their structure and adjust the reaction conditions accordingly.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Unreacted Starting Material If the reaction has not gone to completion, you may have a mixture of starting material and product. Optimize the reaction time and temperature to drive the reaction to completion.
Closely Eluting Byproducts Di-alkylated product or other side products may have similar polarity to your desired product, making chromatographic separation difficult. Adjust the reaction conditions to improve selectivity and minimize byproduct formation. Consider derivatization of the product to alter its polarity for easier separation.
Residual Catalyst Phase-transfer catalysts can sometimes be difficult to remove. Perform aqueous washes to remove the catalyst before chromatography.

Experimental Protocols

General Protocol for α-Alkylation of 2,3-Dichlorobenzyl Cyanide (Illustrative)

This protocol is a general guideline and should be optimized for specific alkylating agents and desired products.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-dichlorobenzyl cyanide (1.0 eq).

  • Solvent: Add anhydrous solvent (e.g., THF, DMF, or toluene).

  • Base Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and add the base (e.g., NaH, LDA, K₂CO₃) portion-wise.

  • Deprotonation: Stir the mixture at this temperature for 30-60 minutes to allow for complete formation of the carbanion.

  • Electrophile Addition: Slowly add the alkylating agent (1.0-1.2 eq) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/MS).

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Knoevenagel Condensation (Illustrative)
  • Setup: In a round-bottom flask, combine 2,3-dichlorobenzyl cyanide (1.0 eq), the aldehyde or ketone (1.0 eq), and a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC/MS. A Dean-Stark trap can be used to remove water and drive the reaction to completion.[6]

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Data Presentation

The following tables provide illustrative starting points for reaction conditions. Optimal conditions will vary depending on the specific substrates and desired outcomes.

Table 1: Illustrative Conditions for α-Alkylation of Benzyl Cyanides

ParameterCondition 1 (PTC)Condition 2 (Strong Base)
Base 50% aq. NaOHLithium diisopropylamide (LDA)
Solvent Toluene / WaterAnhydrous THF
Catalyst Tetrabutylammonium bromide (TBAB)None
Temperature 25-60 °C-78 °C to 0 °C
Selectivity Generally favors mono-alkylationCan be highly selective for mono-alkylation
Reference [2][9]General knowledge

Table 2: Illustrative Conditions for Knoevenagel Condensation

ParameterCondition 1Condition 2
Carbonyl Compound Aromatic AldehydeAliphatic Ketone
Catalyst PiperidineAmmonium Acetate
Solvent EthanolToluene (with Dean-Stark)
Temperature RefluxReflux
Reference [5][7][5][7]

Visualizations

Reaction_Optimization_Workflow General Workflow for Reaction Optimization A Define Reaction: 2,3-Dichlorobenzyl Cyanide + Electrophile B Initial Condition Screening (Base, Solvent, Temp.) A->B C Analyze Results (TLC, GC/MS, NMR) B->C D Low Yield? C->D Check Yield E Low Selectivity? C->E Check Purity G Screen Additives/Catalysts D->G Yes H Adjust Temperature/Time D->H Yes I Successful Reaction D->I No F Optimize Stoichiometry E->F Yes E->H Yes E->I No F->B G->B H->B

Caption: General workflow for optimizing reactions with 2,3-dichlorobenzyl cyanide.

Alkylation_Selectivity Pathway for α-Alkylation Selectivity cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Start 2,3-Dichlorobenzyl Cyanide (SM) Anion1 Mono-anion Start->Anion1 + Base Product1 Mono-alkylated Product (Desired) Anion1->Product1 + Electrophile (RX) Anion2 Di-anion Product2 Di-alkylated Product (Side-product) Anion2->Product2 + Electrophile (RX) Product1->Anion2 + Base (competing)

Caption: Competing pathways for mono- and di-alkylation of 2,3-dichlorobenzyl cyanide.

Troubleshooting_Tree Troubleshooting Decision Tree A Reaction Issue B Low Conversion A->B C Multiple Products A->C D Increase Temperature/Time B->D E Use Stronger Base/ More Reactive Electrophile B->E F Check for Di-alkylation C->F G Other Byproducts C->G H Lower Temperature/ Adjust Stoichiometry F->H Yes I Characterize Byproducts & Adjust Conditions G->I

Caption: Decision tree for troubleshooting common issues in 2,3-dichlorobenzyl cyanide reactions.

References

Technical Support Center: Challenges in the Scale-up of 2-(2,3-Dichlorophenyl)acetonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during the laboratory synthesis and scale-up of 2-(2,3-dichlorophenyl)acetonitrile. The information provided is collated from established chemical synthesis principles and data from related substituted phenylacetonitrile productions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. For cyanidation reactions, a temperature range of 60-80°C is often optimal.- Agitation: In a scaled-up batch, inefficient mixing can lead to localized concentration gradients. Ensure vigorous and consistent agitation.
Side Reactions - Hydrolysis of Nitrile: The nitrile group is susceptible to hydrolysis to form the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases and water. Ensure anhydrous conditions by using dry solvents and reagents.- Formation of Isocyanide: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isocyanide byproduct. The use of polar aprotic solvents like DMSO or DMF can favor N-alkylation (isocyanide formation), while polar protic solvents or the use of phase-transfer catalysis can favor C-alkylation (nitrile formation).
Sub-optimal Reagent Stoichiometry - Cyanide Source: An excess of the cyanide salt (e.g., Sodium Cyanide) is often used to drive the reaction to completion. A molar ratio of 1.1 to 1.5 equivalents of NaCN to the benzyl halide is a common starting point.- Phase-Transfer Catalyst (PTC): If using a PTC, ensure the correct catalyst loading, typically 1-5 mol%.

Problem 2: High Levels of Impurities in the Final Product

Common Impurities and Mitigation Strategies:

ImpurityFormationPrevention and Removal
2,3-Dichlorobenzyl Alcohol Hydrolysis of the starting material, 2,3-dichlorobenzyl chloride, under basic or aqueous conditions.- Use anhydrous solvents and reagents.- This impurity can often be removed by washing the organic phase with water during workup.
Bis(2,3-dichlorophenyl)methane Friedel-Crafts type side reaction, especially under acidic conditions.- Maintain neutral or slightly basic reaction conditions.- Can be challenging to remove by simple extraction; purification by column chromatography or recrystallization may be necessary.
Unreacted 2,3-Dichlorobenzyl Chloride Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry) to ensure full conversion.- Can be removed by distillation under reduced pressure.
Polymeric Materials Polymerization of reactants or products under harsh conditions.- Avoid excessively high temperatures and prolonged reaction times.- Maintain good temperature control throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

The most prevalent method involves the nucleophilic substitution of 2,3-dichlorobenzyl chloride with a cyanide salt, such as sodium cyanide or potassium cyanide. To overcome the challenge of the mutual insolubility of the organic substrate and the inorganic cyanide salt, this reaction is often carried out in a two-phase system with the aid of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a phosphonium salt.

Q2: What are the key safety precautions to consider during the scale-up of this process?

The primary hazard is the use of highly toxic cyanide salts. All operations should be conducted in a well-ventilated fume hood or a contained reactor system. It is crucial to maintain a basic pH (typically pH > 10) throughout the reaction and workup to prevent the formation of highly toxic and volatile hydrogen cyanide (HCN) gas. A quench solution of sodium hypochlorite (bleach) should be readily available to destroy any residual cyanide.

Q3: How can I monitor the progress of the reaction effectively?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:

  • Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material (2,3-dichlorobenzyl chloride) and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the conversion of the starting material and the formation of the product and any major byproducts.

Q4: What are the typical work-up and purification procedures for this compound at an industrial scale?

A typical industrial work-up involves:

  • Quenching: Carefully quenching the reaction mixture with water or a dilute acid (while maintaining a basic pH to avoid HCN formation).

  • Phase Separation: Separating the organic and aqueous layers.

  • Washing: Washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities.

  • Solvent Removal: Distilling off the solvent under reduced pressure.

  • Purification: The crude product is often purified by vacuum distillation or recrystallization from a suitable solvent system.

Experimental Protocols

Illustrative Laboratory-Scale Synthesis of this compound using Phase-Transfer Catalysis:

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory or pilot plant conditions. All work should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Materials:

  • 2,3-Dichlorobenzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • To a stirred solution of sodium cyanide (1.2 equivalents) in deionized water, add tetrabutylammonium bromide (0.05 equivalents).

  • Heat the mixture to 60°C.

  • Slowly add a solution of 2,3-dichlorobenzyl chloride (1.0 equivalent) in toluene over a period of 1-2 hours, maintaining the temperature between 60-70°C.

  • After the addition is complete, continue to stir the mixture at 70°C and monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully separate the organic and aqueous layers.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Representative Yields and Purity of Substituted Phenylacetonitriles in PTC-mediated Synthesis (Literature Data for Analogous Compounds)

Phenylacetonitrile DerivativeStarting MaterialCatalystSolvent SystemYield (%)Purity (%)Reference
p-Chlorophenylacetonitrilep-Chlorobenzyl chloride-Anhydrous Acetone74Not SpecifiedOrganic Syntheses Procedure[1]
DiphenylacetonitrileBenzyl cyanide & BromineAluminum chlorideBenzene50-60Not SpecifiedOrganic Syntheses Procedure
p-MethoxyphenylacetonitrileAnisyl alcoholSodium iodideDry Acetone74-81Not SpecifiedOrganic Syntheses Procedure[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Reagents: - 2,3-Dichlorobenzyl Chloride - Sodium Cyanide - Phase-Transfer Catalyst - Solvent (e.g., Toluene) - Water reaction_setup Reaction Setup: - Charge reactor with NaCN, PTC, and Water - Heat to reaction temperature (e.g., 60-70°C) reagents->reaction_setup addition Slow addition of 2,3-Dichlorobenzyl Chloride in Toluene reaction_setup->addition reaction_monitoring Reaction Monitoring: - TLC/GC/HPLC analysis addition->reaction_monitoring phase_separation Phase Separation reaction_monitoring->phase_separation washing Washing of Organic Layer phase_separation->washing drying Drying and Solvent Removal washing->drying purification_method Purification: - Vacuum Distillation or - Recrystallization drying->purification_method final_product Final Product: This compound purification_method->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_challenges Scale-up Challenges cluster_solutions Mitigation Strategies heat_transfer Heat Transfer Management (Exothermic Reaction) reactor_design Appropriate Reactor Design (Jacketed, Good Agitation) heat_transfer->reactor_design mass_transfer Mass Transfer Limitations (Two-Phase System) mass_transfer->reactor_design ptc Use of Phase-Transfer Catalysis mass_transfer->ptc safety Safety Concerns (Cyanide Handling, HCN Formation) process_control Strict Process Control (pH, Temperature, Addition Rate) safety->process_control impurity Impurity Profile Control impurity->process_control purification_dev Development of Robust Purification Methods impurity->purification_dev

Caption: Key challenges and mitigation strategies in the scale-up of production.

References

"handling and safety precautions for 2,3-dichlorobenzyl cyanide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling, safety, and experimental procedures related to 2,3-dichlorobenzyl cyanide. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-dichlorobenzyl cyanide and what are its primary applications?

A1: 2,3-Dichlorobenzyl cyanide, also known as 2,3-dichlorophenylacetonitrile, is a chemical intermediate with the molecular formula C₈H₅Cl₂N. It is a white to off-white crystalline solid. Its primary use is as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Q2: What are the main hazards associated with 2,3-dichlorobenzyl cyanide?

A2: 2,3-Dichlorobenzyl cyanide is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling 2,3-dichlorobenzyl cyanide, it is crucial to wear appropriate personal protective equipment, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working with the solid for extended periods or in poorly ventilated areas.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.

Q4: What are the proper storage conditions for 2,3-dichlorobenzyl cyanide?

A4: Store 2,3-dichlorobenzyl cyanide in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Troubleshooting Guides

Synthesis of 2,3-Dichlorobenzyl Cyanide via Nucleophilic Substitution

A common method for synthesizing 2,3-dichlorobenzyl cyanide is through the reaction of 2,3-dichlorobenzyl chloride with a cyanide salt, such as sodium or potassium cyanide. This is a nucleophilic substitution reaction.

Issue: Low or No Product Yield

Potential Cause Troubleshooting Step
Poor quality of starting materials Ensure the 2,3-dichlorobenzyl chloride is pure and free from significant amounts of impurities. Distillation of the starting material may be necessary.
Incomplete reaction - Increase the reaction time or temperature, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC). - Ensure efficient stirring to overcome any mass transfer limitations, especially in a biphasic reaction mixture.
Hydrolysis of the cyanide salt The reaction should be carried out in a non-aqueous solvent like ethanol or acetonitrile to prevent the formation of cyanohydrins or hydrolysis of the cyanide salt.
Side reactions Elimination reactions can compete with substitution, especially with hindered benzyl halides or in the presence of a strong, non-nucleophilic base. Use a nucleophilic cyanide source and control the temperature.

Issue: Formation of Impurities

Potential Cause Troubleshooting Step
Presence of isocyanide byproduct The cyanide ion is an ambident nucleophile and can attack through the nitrogen atom to form an isocyanide. This can sometimes be minimized by the choice of solvent and counter-ion of the cyanide salt. Washing the crude product with dilute acid can sometimes help remove the isocyanide impurity.
Hydrolysis of the product During workup, avoid prolonged contact with strong acids or bases at elevated temperatures, as this can lead to the hydrolysis of the nitrile group to a carboxylic acid (2,3-dichlorophenylacetic acid).
Discoloration of the product The product may develop color upon standing. Purification by recrystallization or distillation can yield a colorless product. The formation of color can be due to minor impurities or degradation.

Data Presentation

Physical and Chemical Properties of 2,3-Dichlorobenzyl Cyanide

PropertyValue
Molecular Formula C₈H₅Cl₂N
Molecular Weight 186.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 68-72 °C
Boiling Point Not available
Solubility Sparingly soluble in water

Experimental Protocols

Synthesis of 2,3-Dichlorobenzyl Cyanide from 2,3-Dichlorobenzyl Chloride

Materials:

  • 2,3-Dichlorobenzyl chloride

  • Sodium cyanide (or Potassium cyanide)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water and then add anhydrous ethanol.

  • Addition of Reactant: Slowly add a solution of 2,3-dichlorobenzyl chloride in ethanol to the cyanide solution at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Evaporate the ethanol from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent to obtain the crude 2,3-dichlorobenzyl cyanide.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve NaCN in EtOH/H2O add_reagent Add 2,3-Dichlorobenzyl Chloride in EtOH start->add_reagent Slowly reflux Reflux for several hours add_reagent->reflux filter_salt Filter NaCl reflux->filter_salt evaporate_etoh Evaporate EtOH filter_salt->evaporate_etoh extract Dissolve in Et2O & Wash evaporate_etoh->extract dry Dry over MgSO4 extract->dry evaporate_ether Evaporate Et2O dry->evaporate_ether recrystallize Recrystallize evaporate_ether->recrystallize product Pure 2,3-Dichlorobenzyl Cyanide recrystallize->product troubleshooting_low_yield cluster_purity Purity Issues cluster_conditions Reaction Condition Issues cluster_workup_issues Workup Issues start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup purify_sm Purify Starting Material (e.g., Distillation) check_purity->purify_sm increase_time_temp Increase Reaction Time/Temperature check_conditions->increase_time_temp improve_stirring Ensure Efficient Stirring check_conditions->improve_stirring check_solvent Use Anhydrous Solvent check_conditions->check_solvent avoid_hydrolysis Minimize Contact with Strong Acid/Base check_workup->avoid_hydrolysis

"minimizing byproduct formation in the synthesis of lamotrigine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of lamotrigine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of lamotrigine, presented in a question-and-answer format.

Q1: I am observing a significant peak in my HPLC analysis that corresponds to the triazinone impurity. What is the likely cause and how can I minimize it?

A1: The formation of the 3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one impurity is a common issue in lamotrigine synthesis.

  • Likely Cause: This byproduct typically arises from the hydrolysis of the Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile, during the cyclization step, especially under highly basic conditions. The use of strong inorganic bases like potassium hydroxide or sodium hydroxide in an alcoholic solvent at reflux temperature can promote the formation of this impurity.

  • Troubleshooting Steps:

    • pH Control: Avoid strongly basic conditions during cyclization. Performing the reaction under neutral or mildly acidic conditions has been shown to significantly reduce the formation of the triazinone impurity.

    • Choice of Base: If a base is necessary, consider using a milder base. Some processes even proceed without a base, relying on thermal cyclization in a suitable solvent like methanol.

    • Reaction Monitoring: Closely monitor the reaction progress using HPLC to avoid prolonged reaction times that could lead to increased byproduct formation.

Q2: My final product is showing a persistent unknown impurity with a mass corresponding to a methylated lamotrigine. How can I identify and control this?

A2: The presence of an N-methyl impurity, 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine, has been reported.

  • Likely Cause: This impurity is more likely to form under acidic conditions during the cyclization step, particularly when using methanol as the solvent. The acidic environment can facilitate the methylation of one of the amino groups of the triazine ring.

  • Troubleshooting Steps:

    • pH Adjustment: Shift the cyclization reaction to neutral or slightly basic conditions to suppress the formation of the N-methyl impurity.

    • Solvent Selection: While methanol is a common solvent, consider exploring other alcoholic solvents to see if they reduce the extent of methylation.

    • Purification: If the impurity is already present, it may be challenging to remove due to its structural similarity to lamotrigine. Recrystallization from a suitable solvent system, such as isopropanol/water, may help to enrich the desired product.[1]

Q3: My HPLC chromatogram shows several small peaks with the same mass as lamotrigine, but with different retention times. What are these and how do I address them?

A3: These are likely isomeric impurities of lamotrigine.

  • Likely Cause: These impurities arise from the presence of isomeric dichlorobenzoyl cyanides in the starting material. For example, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoyl cyanide will lead to the formation of the corresponding isomeric diamino-dichloro-phenyl-triazines.[2]

  • Troubleshooting Steps:

    • Starting Material Purity: The most effective way to control these impurities is to ensure the high purity of the 2,3-dichlorobenzoyl cyanide starting material. Use analytical techniques like HPLC or GC to verify the isomeric purity of your starting materials.

    • Purification of Intermediate: If the starting material contains isomers, consider purifying the 2,3-dichlorobenzoyl cyanide before proceeding to the next step.

    • Final Product Purification: While challenging, multiple recrystallizations of the final product may be necessary to reduce the levels of these isomeric impurities to acceptable limits.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in lamotrigine synthesis?

A1: The most frequently encountered byproducts include:

  • 3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one (Triazinone impurity): Formed under strongly basic conditions.

  • N-methyl lamotrigine: Formed under acidic conditions, especially with methanol as a solvent.

  • Isomeric impurities: Arise from isomeric dichlorobenzoyl cyanide starting materials.[2]

  • Unreacted intermediates: Such as the Schiff base, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[3]

  • N-guanidinyl-2,3-dichlorobenzamide: Another potential process-related impurity.[3]

Q2: What is the optimal pH for the cyclization step to minimize byproduct formation?

A2: Based on available data, neutral pH conditions (pH 6-7) for the cyclization of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile appear to be optimal for minimizing the formation of both the triazinone and N-methyl impurities, leading to a higher yield of pure lamotrigine.

Q3: How can I effectively monitor the progress of the reaction and the formation of byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction. A validated HPLC method can be used to:

  • Track the consumption of the starting materials and intermediates.

  • Monitor the formation of lamotrigine.

  • Detect and quantify the formation of known and unknown impurities in real-time.

Q4: Are there any recommended purification methods for crude lamotrigine?

A4: The most common method for purifying crude lamotrigine is recrystallization. A mixture of isopropanol and water (e.g., in a 9:1 ratio) is often used.[1] The process typically involves dissolving the crude product in the solvent mixture at reflux temperature, treating with activated carbon to remove colored impurities, filtering the hot solution, and then cooling to allow for the crystallization of pure lamotrigine.[1]

Data Presentation

Table 1: Influence of pH on Lamotrigine Yield and Impurity Formation during Cyclization

pH ConditionPredominant Impurity FormedApproximate Yield of LamotrigineReference
Acidic (pH 1-2)N-methyl lamotrigine (~6.9%)~80%
Neutral (pH 6-7)Minimal impurity formation~94%
Basic (pH 8-9)Triazinone impurity (~1.0%)~86%

Experimental Protocols

1. Synthesis of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff Base Intermediate)

  • Materials: 2,3-dichlorobenzoyl cyanide, aminoguanidine bicarbonate, sulfuric acid, water.

  • Procedure:

    • In a reaction vessel, slowly add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution, ensuring the temperature is controlled.

    • To this acidic solution, add aminoguanidine bicarbonate in portions to control the evolution of CO2.

    • Stir the mixture until the aminoguanidine bicarbonate is fully dissolved.

    • Add 2,3-dichlorobenzoyl cyanide to the solution.

    • Heat the reaction mixture gently to approximately 60°C and maintain for several hours, monitoring the reaction by HPLC.

    • After the reaction is complete, cool the mixture and slowly add water to precipitate the Schiff base salt.

    • Filter the precipitate and wash with water.

    • The Schiff base can be used in the next step as the salt or can be neutralized with a base to obtain the free base.

2. Cyclization of Schiff Base to Lamotrigine (Minimizing Byproducts)

  • Materials: 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile, methanol, activated carbon.

  • Procedure:

    • Suspend the Schiff base intermediate in methanol in a reaction flask.

    • Heat the suspension to reflux with stirring for approximately 2 hours, or until a clear solution is obtained.

    • Add a small amount of activated carbon to the solution and continue to reflux for a short period (e.g., 15-30 minutes).

    • Filter the hot solution through a suitable filter aid (e.g., celite) to remove the activated carbon.

    • Heat the filtrate to reflux and maintain for approximately 15 hours, monitoring the reaction by HPLC for the formation of lamotrigine and the absence of major impurities.

    • Once the reaction is complete, cool the reaction mixture to room temperature and continue stirring for an additional hour.

    • Filter the precipitated solid and wash with cold methanol.

    • Dry the product under vacuum to obtain crude lamotrigine.

3. Purification of Crude Lamotrigine by Recrystallization

  • Materials: Crude lamotrigine, isopropyl alcohol, water, activated carbon.

  • Procedure:

    • In a flask, suspend the crude lamotrigine in a mixture of isopropyl alcohol and water (e.g., 9:1 v/v).

    • Heat the mixture to reflux with stirring until the solid is completely dissolved.

    • Add a small amount of activated carbon and continue to reflux for 15-30 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.

    • Filter the purified lamotrigine crystals and wash with a cold isopropyl alcohol/water mixture.

    • Dry the crystals under vacuum at an elevated temperature (e.g., 65°C) to obtain pure, anhydrous lamotrigine.[1]

Mandatory Visualizations

Lamotrigine_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 2_3_Dichlorobenzoyl_Chloride 2,3-Dichlorobenzoyl Chloride 2_3_Dichlorobenzoyl_Cyanide 2,3-Dichlorobenzoyl Cyanide 2_3_Dichlorobenzoyl_Chloride->2_3_Dichlorobenzoyl_Cyanide Cyanation Cuprous_Cyanide Cuprous Cyanide Cuprous_Cyanide->2_3_Dichlorobenzoyl_Cyanide Aminoguanidine_Bicarbonate Aminoguanidine Bicarbonate Schiff_Base Schiff Base Intermediate [2-(2,3-dichlorophenyl)-2- (guanidinylamino)acetonitrile] Aminoguanidine_Bicarbonate->Schiff_Base 2_3_Dichlorobenzoyl_Cyanide->Schiff_Base Condensation Lamotrigine Lamotrigine Schiff_Base->Lamotrigine Cyclization

Caption: Synthetic pathway of lamotrigine.

Byproduct_Formation_Troubleshooting Start HPLC Analysis of Crude Lamotrigine Impurity_Detected Significant Impurity Detected? Start->Impurity_Detected Triazinone Triazinone Impurity? Impurity_Detected->Triazinone Yes Pure_Product Proceed with Purification Impurity_Detected->Pure_Product No N_Methyl N-Methyl Impurity? Triazinone->N_Methyl No Adjust_pH_Neutral Adjust Cyclization to Neutral/Mildly Acidic pH Triazinone->Adjust_pH_Neutral Yes Isomeric Isomeric Impurities? N_Methyl->Isomeric No Adjust_pH_Neutral_Base Adjust Cyclization to Neutral/Slightly Basic pH N_Methyl->Adjust_pH_Neutral_Base Yes Isomeric->Pure_Product No Check_Starting_Material Verify Purity of 2,3-Dichlorobenzoyl Cyanide Isomeric->Check_Starting_Material Yes

Caption: Troubleshooting workflow for byproduct formation.

pH_Influence_on_Byproducts Schiff_Base Schiff Base Intermediate Acidic Acidic pH (e.g., pH 1-2) Schiff_Base->Acidic Neutral Neutral pH (e.g., pH 6-7) Schiff_Base->Neutral Basic Basic pH (e.g., pH 8-9) Schiff_Base->Basic N_Methyl_Impurity N-Methyl Impurity Acidic->N_Methyl_Impurity Lamotrigine Lamotrigine (High Yield) Neutral->Lamotrigine Triazinone_Impurity Triazinone Impurity Basic->Triazinone_Impurity

Caption: Influence of pH on byproduct formation.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(2,3-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,3-dichlorophenyl)acetonitrile. The following information addresses common issues related to solvent selection and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent properties to consider when working with this compound?

A1: The reactivity of this compound, particularly in nucleophilic substitution reactions at the benzylic position, is highly dependent on the solvent's properties. The most critical factors are polarity and whether the solvent is protic or aprotic.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally preferred for reactions involving strong nucleophiles, such as alkylations. They can dissolve many ionic reagents but do not significantly solvate the nucleophile, leaving it more reactive.[1]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen bond with and solvate nucleophiles, which can decrease their reactivity in SN2-type reactions.[2] However, they can be suitable for reactions that proceed through an SN1 mechanism or for certain hydrolysis reactions.

  • Non-Polar Solvents (e.g., toluene, hexane): These are often used when less polar reagents are involved and can be advantageous in minimizing side reactions. For instance, toluene is used in the synthesis of 2,3-dichlorobenzoyl cyanide, a precursor to this compound.[3]

Q2: How does the choice of solvent affect the alkylation of this compound?

A2: For the α-alkylation of arylacetonitriles, polar aprotic solvents are generally favored as they promote the SN2 pathway, which is typical for these reactions.[4] Solvents like DMF or DMSO can effectively solvate the counter-ion of the base used for deprotonation, while leaving the resulting carbanion nucleophile highly reactive.[5] In contrast, polar protic solvents like ethanol can lead to lower yields due to solvation of the nucleophile and potential side reactions.[6] Non-polar solvents like toluene can also be effective, particularly when used with strong bases like potassium tert-butoxide.[7]

Q3: Can this compound undergo hydrolysis? How does the solvent influence this?

A3: Yes, the nitrile group of this compound can be hydrolyzed to the corresponding amide or carboxylic acid. This reaction is typically promoted by aqueous acidic or basic conditions. The presence of a water-miscible organic co-solvent, such as acetonitrile or methanol, is common. The rate of hydrolysis can be influenced by the specific solvent system due to differences in the solvation of the reactants and the transition state. In some cases, a mixture of a polar aprotic solvent like DMSO with aqueous base can be effective for nitrile hydrolysis.[8]

Q4: What are common side reactions observed with this compound and how can solvent choice mitigate them?

A4: Common side reactions include hydrolysis of the nitrile group, elimination reactions (if the alkylating agent has a suitable leaving group on a β-carbon), and di-alkylation.

  • To minimize hydrolysis , ensure anhydrous conditions when performing reactions that do not intentionally target the nitrile group.

  • The choice of a non-nucleophilic, aprotic solvent can help prevent solvolysis , where the solvent itself acts as a nucleophile.

  • Using a less polar solvent can sometimes reduce the rate of competing elimination reactions.

  • Di-alkylation can be minimized by the slow addition of the alkylating agent and by using a solvent that does not overly stabilize the mono-alkylated product's anion.

Troubleshooting Guides

Issue 1: Low Yield in Alkylation Reactions
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice Switch to a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile.[5] Avoid polar protic solvents such as ethanol, which can solvate the carbanion and reduce its nucleophilicity.[6]
Insufficient Deprotonation Use a stronger, non-nucleophilic base (e.g., NaH, KOtBu). The choice of solvent can influence the effective strength of the base. For example, the basicity of t-butoxide is enhanced in DMSO compared to t-butanol.
Presence of Water Ensure all reagents and solvents are anhydrous. Water will quench the carbanion intermediate.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Issue 2: Formation of Impurities during Synthesis or Reaction
Potential Cause Troubleshooting Steps
Hydrolysis of the Nitrile Group Use anhydrous solvents and reagents. If the reaction is performed under basic conditions, consider using a non-aqueous base.
Side Reactions with Protic Solvents If using a protic solvent like an alcohol, consider that it may act as a nucleophile or promote solvolysis. Switching to a polar aprotic solvent can prevent this.[9]
Over-alkylation (Di-alkylation) Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Consider using a less polar solvent to potentially reduce the rate of the second alkylation.
Elimination Byproducts If applicable to the alkylating agent, use a less polar solvent and a bulkier base to favor substitution over elimination.

Quantitative Data Summary

Solvent Class Example Solvents Expected Reaction Rate for Alkylation Potential for Side Reactions
Polar Aprotic DMSO, DMF, AcetonitrileHighModerate (depends on specific conditions)
Polar Protic Water, Ethanol, MethanolLow to ModerateHigh (solvolysis, reduced nucleophilicity)
Non-Polar Toluene, HexaneModerateLow (can be reaction-specific)

Experimental Protocols

Protocol 1: General Procedure for α-Alkylation of this compound

Materials:

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) 60% dispersion in mineral oil)

  • Alkylating agent (e.g., ethyl iodide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Slowly add the alkylating agent (1.05 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Hydrolysis of this compound to the Carboxylic Acid

Materials:

  • This compound

  • Aqueous sodium hydroxide solution (e.g., 10 M)

  • Ethanol

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add the aqueous sodium hydroxide solution (5.0 eq).

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

  • Extract the precipitated product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Visualizations

experimental_workflow_alkylation start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_base Add NaH portion-wise cool_0c->add_base stir_deprotonation Stir at 0 °C for 30 min add_base->stir_deprotonation add_alkylating_agent Add alkylating agent dropwise stir_deprotonation->add_alkylating_agent warm_rt Warm to room temperature and stir for 2-4h add_alkylating_agent->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with diethyl ether quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the α-alkylation of this compound.

signaling_pathway_solvent_effect cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Polar Protic Solvent (e.g., Ethanol) Free Nucleophile Free Nucleophile SN2 Reaction SN2 Reaction Free Nucleophile->SN2 Reaction Fast High Yield High Yield SN2 Reaction->High Yield Solvated Nucleophile Solvated Nucleophile SN2 Reaction_protic SN2 Reaction Solvated Nucleophile->SN2 Reaction_protic Slow Low Yield Low Yield SN2 Reaction_protic->Low Yield

Caption: Influence of solvent type on nucleophilic substitution reactivity.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2,3-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-(2,3-dichlorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction conditions, yields, and starting materials to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Cyanation of 2,3-Dichlorobenzyl ChlorideRoute 2: From 2,3-Dichlorobenzaldehyde
Starting Material 2,3-Dichlorobenzyl chloride2,3-Dichlorobenzaldehyde
Key Transformation Nucleophilic substitution (SN2)Reduction followed by nucleophilic substitution
Reagents Sodium cyanide (NaCN) or Potassium cyanide (KCN)1. Sodium borohydride (NaBH4) 2. Thionyl chloride (SOCl2) 3. Sodium cyanide (NaCN)
Typical Solvent(s) Ethanol/Water, DMSO, or Acetonitrile1. Methanol 2. Benzene 3. Ethanol/Water
Reaction Steps 13
Reported Yield Good to Excellent (Analogous reactions report ~93%)Good (Individual step yields are generally high)
Purity Generally high, requires purificationHigh, requires purification after each step

Synthetic Route Diagrams

G cluster_0 Route 1: Cyanation of 2,3-Dichlorobenzyl Chloride A 2,3-Dichlorobenzyl Chloride B This compound A->B NaCN, Ethanol/Water, Reflux

Caption: Direct one-step synthesis from 2,3-dichlorobenzyl chloride.

G cluster_1 Route 2: From 2,3-Dichlorobenzaldehyde C 2,3-Dichlorobenzaldehyde D 2,3-Dichlorobenzyl Alcohol C->D NaBH4, Methanol E 2,3-Dichlorobenzyl Chloride D->E SOCl2, Benzene, Heat F This compound E->F NaCN, Ethanol/Water, Reflux

Caption: Multi-step synthesis starting from 2,3-dichlorobenzaldehyde.

Experimental Protocols

Route 1: Cyanation of 2,3-Dichlorobenzyl Chloride

This route involves the direct conversion of 2,3-dichlorobenzyl chloride to the target nitrile via a nucleophilic substitution reaction. The protocol is adapted from the synthesis of the analogous 2,4-dichlorophenylacetonitrile.

Synthesis of the Starting Material: 2,3-Dichlorobenzyl Chloride

2,3-Dichlorobenzyl chloride can be synthesized from 2,3-dichlorotoluene via photochlorination or from 2,3-dichloroaniline through a Sandmeyer-type reaction. A common laboratory preparation involves the chlorination of 2,3-dichlorobenzyl alcohol.

Experimental Protocol for Cyanation:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzyl chloride (1.0 mmol) in a mixture of ethanol and water.

  • Add sodium cyanide (1.1-1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield this compound.

Route 2: Synthesis from 2,3-Dichlorobenzaldehyde

This multi-step route begins with the reduction of 2,3-dichlorobenzaldehyde to the corresponding alcohol, which is then converted to the benzyl chloride intermediate, followed by cyanation.

Synthesis of the Starting Material: 2,3-Dichlorobenzaldehyde

2,3-Dichlorobenzaldehyde can be prepared by the oxidation of 2,3-dichlorotoluene or from 2,3-dichloroaniline via a diazonium salt reaction with formaldoxime[1][2].

Experimental Protocol:

Step 1: Reduction of 2,3-Dichlorobenzaldehyde to 2,3-Dichlorobenzyl Alcohol [3]

  • Dissolve 2,3-dichlorobenzaldehyde in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-dichlorobenzyl alcohol.

Step 2: Conversion of 2,3-Dichlorobenzyl Alcohol to 2,3-Dichlorobenzyl Chloride [3]

  • In a well-ventilated fume hood, dissolve 2,3-dichlorobenzyl alcohol in an inert solvent such as benzene.

  • Slowly add thionyl chloride to the solution at room temperature.

  • Heat the reaction mixture under reflux for a few hours.

  • Carefully evaporate the excess thionyl chloride and solvent under reduced pressure to obtain crude 2,3-dichlorobenzyl chloride.

Step 3: Cyanation of 2,3-Dichlorobenzyl Chloride

Follow the same experimental protocol as described in Route 1 for the cyanation of 2,3-dichlorobenzyl chloride to obtain the final product, this compound.

Logical Workflow for Route Selection

G Start Starting Material Availability Decision1 Is 2,3-Dichlorobenzyl Chloride readily available? Start->Decision1 Route1 Route 1: Cyanation of Benzyl Chloride Considerations Considerations: - Number of steps - Overall yield - Reagent handling Route1->Considerations Route2 Route 2: From Benzaldehyde Route2->Considerations Decision1->Route1 Yes Decision2 Is 2,3-Dichlorobenzaldehyde more accessible? Decision1->Decision2 No Decision2->Route2 Yes Decision2->Considerations No

Caption: Decision workflow for selecting a synthetic route.

References

A Comparative Guide to Alternative Precursors in Lamotrigine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lamotrigine, an anticonvulsant drug widely used in the treatment of epilepsy and bipolar disorder, can be synthesized through various pathways starting from different precursors.[1][2] The selection of a specific synthetic route often depends on factors such as yield, purity of the final product, reaction conditions, cost-effectiveness, and environmental impact. This guide provides an objective comparison of alternative precursors for lamotrigine synthesis, supported by experimental data and detailed methodologies.

Comparison of Key Synthetic Precursors for Lamotrigine

The synthesis of lamotrigine predominantly involves the formation of the characteristic triazine ring. The choice of starting material significantly influences the subsequent reaction steps, overall yield, and impurity profile. Below is a summary of the most common alternative precursors and their performance in lamotrigine synthesis.

PrecursorKey IntermediatesTypical Reagents & SolventsReported YieldKey AdvantagesKey Disadvantages
2,3-Dichlorobenzoyl cyanide & Aminoguanidine salt Schiff base (2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile)Nitric acid/DMSO, Sulfuric acid, Methanesulfonic acid/Acetonitrile, Phosphorus pentoxide/Methane sulfonic acid15% - >85%Well-established, versatile with multiple reagent options.Can involve harsh acidic conditions, long reaction times, and low yields in some variations.[1]
(2E,Z)-2-[cyano(2,3-dichlorophenyl) methylidene]hydrazinecarboximidamide Direct cyclization to LamotriginePotassium hydroxide/Methanol, exposure to ultraviolet or visible radiationHigh yields reportedFewer reaction steps from this intermediate.[2]The synthesis of the precursor itself needs to be considered.
2,3-Dichlorobenzoic acid 2,3-Dichlorobenzoyl chloride, 2,3-Dichlorobenzoyl cyanideThionyl chloride, Cuprous cyanide/XyleneNot directly reported for the full sequence in a single sourceReadily available starting material.Multi-step process to get to the key cyanide intermediate.
2-cyano-(2, 3-dichlorophenyl)-2-guanidine amino acetonitrile Direct cyclization to Lamotriginen-propyl alcoholHigh yield claimedOne-step cyclization, avoids strong acids/bases.[3]The precursor is a more advanced intermediate and its synthesis is a prerequisite.
6-(2,3-dichlorophenyl)-5-chloro-3-(methylsulfanyl)-1,2,4-triazine Direct amination to LamotrigineAmmonia/EthanolNot explicitly quantified in the provided textA different synthetic approach to the triazine ring.Involves a multi-step synthesis to obtain the precursor and uses high pressure/temperature.[4]
Photochemical Route Precursor (E)-2-(2',3'-dichlorophenyl)-2-(guanidinylimino)acetamide or the corresponding nitrileEthanol, Potassium hydroxide, Ultraviolet or visible radiation~50-68%A novel approach that avoids some traditional reagents.Requires specialized photochemical reactor equipment and can have moderate yields.[5]

Experimental Protocols

Synthesis from 2,3-Dichlorobenzoyl cyanide and Aminoguanidine Bicarbonate (Acid-Catalyzed Condensation and Cyclization)

This is a widely documented method with several variations.

Methodology A: Using Nitric Acid in DMSO

  • Condensation: 2,3-Dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate in dimethyl sulfoxide (DMSO).

  • 8N Nitric acid is added to the mixture.

  • The reaction is allowed to proceed for an extended period (e.g., 7 days).

  • Cyclization: The resulting adduct is then cyclized using a methanolic potassium hydroxide solution to yield lamotrigine.

  • Note: This specific protocol is reported to have a low yield of around 15%.[1]

Methodology B: Using a Reagent of Phosphorus Pentoxide and Methane Sulfonic Acid

  • Reagent Preparation: A reagent is prepared by dissolving phosphorus pentoxide in methane sulfonic acid.

  • Reaction: Aminoguanidine bicarbonate and 2,3-dichlorobenzoyl cyanide are treated with the prepared reagent. This leads to the formation of the intermediate salt, 2-(2,3-dichlorophenyl)-2-(aminoguanidine)-acetonitrile monomesylate.

  • The reaction is stirred for 15-30 hours at a temperature of 15-60°C.

  • Isolation of Intermediate: The reaction mass is quenched in water to isolate the intermediate salt.

  • Cyclization: The intermediate salt is cyclized to lamotrigine using potassium carbonate and a lower alkyl alcohol (e.g., methanol) under reflux for about 7 hours.

  • Purification: The crude lamotrigine is isolated by adding water, filtering the solid, and then recrystallizing from an isopropanol-water mixture.[1][6]

Synthesis via One-Step Cyclization of 2-cyano-(2, 3-dichlorophenyl)-2-guanidine amino acetonitrile

This method proposes a more direct route from an advanced intermediate.

Methodology:

  • Raw Materials: 2-cyano-(2, 3-dichlorophenyl)-2-guanidine amino acetonitrile is mixed with n-propyl alcohol in a weight ratio of 1:5 to 1:20.

  • Cyclization: The mixture is heated in a reaction tank at a temperature of 60-90°C for 0.5-8 hours to effect cyclization.

  • Crystallization and Isolation: The solution is then cooled to 0-20°C and allowed to crystallize for 0.5-8 hours.

  • The resulting solid, crude lamotrigine, is isolated by filtration.[3]

Synthesis from 6-(2,3-dichlorophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one

This pathway builds the triazine ring differently and concludes with an amination step.

Methodology:

  • Chlorination: 6-(2,3-dichlorophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is treated with a chlorinating agent like phosphorus oxychloride to yield 5-chloro-6-(2,3-dichlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine.

  • Amination: The chlorinated intermediate is dissolved in ethanol saturated with ammonia gas.

  • The mixture is heated in a sealed autoclave at high temperature (e.g., 180°C) for an extended period (e.g., 72 hours).

  • Isolation: The reaction mixture is evaporated to dryness, and the crude product is recrystallized from methanol to give lamotrigine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to lamotrigine.

G cluster_0 Route 1: Acid-Catalyzed Condensation DCBC 2,3-Dichlorobenzoyl cyanide Intermediate1 Schiff Base Intermediate DCBC->Intermediate1 Condensation (Acid Catalyst) AG Aminoguanidine Bicarbonate AG->Intermediate1 Lamotrigine1 Lamotrigine Intermediate1->Lamotrigine1 Cyclization (Base) G cluster_1 Route 2: One-Step Cyclization Precursor2 2-cyano-(2,3-dichlorophenyl) -2-guanidine amino acetonitrile Lamotrigine2 Lamotrigine Precursor2->Lamotrigine2 Heat in n-propyl alcohol G cluster_2 Route 3: Amination of a Triazine Precursor Precursor3 6-(2,3-dichlorophenyl)-5-chloro -3-(methylsulfanyl)-1,2,4-triazine Lamotrigine3 Lamotrigine Precursor3->Lamotrigine3 Ammonia in Ethanol (High T/P) G cluster_3 Route 4: Photochemical Synthesis Precursor4 (E)-2-(2',3'-dichlorophenyl)-2- (guanidinylimino)acetamide Lamotrigine4 Lamotrigine Precursor4->Lamotrigine4 UV/Visible light, KOH, Ethanol

References

"comparative analysis of catalysts for phenylacetonitrile synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Phenylacetonitrile, also known as benzyl cyanide, is a crucial organic compound that serves as a versatile intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances.[1][2] Its applications include the production of antidepressants, antimalarials, and phenethyl alcohol, a fragrance component.[2] The efficiency, environmental impact, and cost-effectiveness of phenylacetonitrile synthesis are heavily dependent on the catalytic strategy employed. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.

The synthesis of phenylacetonitrile can be approached from several starting materials, each favoring a different class of catalyst. Key precursors include benzyl chloride, benzyl alcohol, styrene oxide, and L-phenylalanine, leading to catalytic routes such as phase-transfer catalysis, transition metal catalysis, heterogeneous catalysis, and biocatalysis.

G cluster_start Starting Materials cluster_product Product A Benzyl Chloride Z Phenylacetonitrile A->Z   Phase-Transfer Catalysis   (e.g., BTEAC)   Transition Metal Catalysis   (e.g., Cu, Pd, Ni) B Styrene Oxide B->Z   Heterogeneous Catalysis   (e.g., Zn-Cr/γ-Al₂O₃) C Benzyl Alcohol C->Z   Transition Metal Catalysis   (e.g., Cu)   Lewis Acid Catalysis   (e.g., B(C₆F₅)₃) D L-Phenylalanine D->Z   Biocatalysis   (e.g., CYP79A2, Oxd)

Caption: Overview of major catalytic routes for phenylacetonitrile synthesis.

Data Presentation: A Comparative Overview of Catalytic Performance

The selection of a catalyst is a critical decision in process development. The following table summarizes the performance of various catalytic systems for the synthesis of phenylacetonitrile, offering a direct comparison of their yields and reaction conditions.

Catalyst TypeCatalyst ExampleStarting Material(s)Cyanide SourceReaction ConditionsYield (%)Reference
Phase-Transfer Benzyltriethylammonium chloride (BTEAC)Benzyl chlorideSodium cyanide50% aq. NaOH, organic solvent, 28-35°C, 2.5 h78-84%[1]
Transition Metal Pd(OAc)₂ / LigandAryl HalidesK₄[Fe(CN)₆]DMAc, 120°CGood to excellent[1]
Transition Metal Copper SaltBenzyl chlorideK₄[Fe(CN)₆]Organic solvent, 180°C, 20 hNot specified[3]
Lewis Acid B(C₆F₅)₃Benzyl alcoholtert-ButylisocyanideToluene, 100°C, 2-18 hup to 98%[4]
Heterogeneous Zn₃₀.₁Cr₄.₃/γ-Al₂O₃Styrene oxideAmmonia (N source)Fixed-bed reactor, 420°C (693 K), 1 atm87.9%[1][5][6]
Biocatalysis Aldoxime dehydratase (Oxd) from E. coliZ-PhenylacetaldoximeN/AWhole-cell catalysis100%[7]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble cyanide salt and the organic-soluble benzyl chloride.[1][8]

Catalyst: Benzyltriethylammonium chloride (BTEAC)

Materials:

  • Benzyl chloride

  • Sodium cyanide

  • Benzyltriethylammonium chloride (BTEAC)

  • 50% aqueous sodium hydroxide solution

  • Organic solvent (e.g., toluene)

  • Water, dilute hydrochloric acid, anhydrous magnesium sulfate

Procedure: [1]

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge the 50% aqueous sodium hydroxide solution, benzyl chloride, and the BTEAC catalyst.

  • With vigorous stirring, maintain the reaction temperature between 28-35°C, using a cold-water bath if necessary.

  • After the initial reaction period (approx. 2 hours), increase the temperature to 40°C for an additional 30 minutes to ensure completion.

  • Cool the reaction mixture and dilute with water and the organic solvent (e.g., toluene).

  • Separate the organic layer. Extract the aqueous phase with the same organic solvent.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

  • The resulting crude phenylacetonitrile can be further purified by vacuum distillation.

G cluster_reactor Reaction Vessel (Biphasic System) cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_workup Workup NaCN Na⁺ + CN⁻ PTC PTC Catalyst (Q⁺X⁻) NaCN->PTC CN⁻ transfer BzCl Benzyl Chloride PAN Phenylacetonitrile (Product) Sep 1. Separation PAN->Sep PTC->BzCl Reaction Wash 2. Washing Sep->Wash Dry 3. Drying Wash->Dry Distill 4. Distillation Dry->Distill

Caption: Workflow for phenylacetonitrile synthesis via Phase-Transfer Catalysis.

This novel method involves the gas-phase amination of styrene oxide over a bimetallic catalyst in a continuous flow system, avoiding the use of highly toxic cyanide salts.[5][6]

Catalyst: Zn₃₀.₁Cr₄.₃/γ-Al₂O₃

Catalyst Preparation: [1]

  • Dissolve zinc nitrate and chromium nitrate in deionized water.

  • Add γ-Al₂O₃ powder and grind thoroughly to ensure complete mixing.

  • Extrude the resulting mixture and dry at 110°C for 20 hours.

  • Calcine the dried material in a furnace at 550°C for 5 hours under an air atmosphere.

Reaction Procedure: [1][5]

  • Load the prepared catalyst (e.g., 21 g) into a fixed-bed reactor.

  • Under a nitrogen atmosphere, heat the reactor to the reaction temperature of 420°C (693 K).

  • Introduce a mixture of styrene oxide diluted with toluene (e.g., 20:80 m/m) at a liquid velocity of 0.2 ml min⁻¹.

  • Simultaneously, introduce ammonia gas at a gas velocity of 300 ml min⁻¹.

  • The reaction is conducted at atmospheric pressure.

  • The product, phenylacetonitrile, is collected from the reactor outlet and can be purified by rectification. A yield as high as 87.9% can be achieved with a styrene oxide conversion of 100%.[6]

This cyanide-free biosynthetic pathway leverages engineered Escherichia coli to produce phenylacetonitrile directly from the amino acid L-phenylalanine. It is a two-step enzymatic process.[7]

Enzymes:

  • Cytochrome P450 79A2 (CYP79A2): Converts L-phenylalanine to E,Z-phenylacetaldoxime (E,Z-PAOx).

  • Aldoxime Dehydratase (Oxd): Catalyzes the single-step dehydration of E,Z-PAOx to phenylacetonitrile.

General Protocol: The process involves the co-expression of genes for CYP79A2 (from a plant source like Arabidopsis thaliana) and Oxd (from a bacterial source) within an E. coli host.[7] The engineered whole-cell catalysts are then cultured in a suitable medium containing L-phenylalanine. The cells internalize the amino acid and convert it intracellularly to the final phenylacetonitrile product, which can then be extracted from the culture broth. This method achieves a high conversion efficiency, with reports of 100% yield of phenylacetonitrile from the phenylacetaldoxime intermediate.[7]

G cluster_ecoli Engineered E. coli Cell LPhe L-Phenylalanine PAOx E,Z-Phenylacetaldoxime (Intermediate) LPhe->PAOx Catalysis PAN Phenylacetonitrile (Product) PAOx->PAN Dehydration Enz1 CYP79A2 Enz1->PAOx Enz2 Oxd Enz2->PAN

References

"efficacy of 2-(2,3-dichlorophenyl)acetonitrile vs other lamotrigine intermediates"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to Lamotrigine, a crucial anti-epileptic and mood-stabilizing drug. While the query specifically mentioned 2-(2,3-dichlorophenyl)acetonitrile, extensive literature review reveals that this compound is not a direct intermediate in the principal synthetic pathways to Lamotrigine. The primary and most commercially significant route proceeds through the key intermediate 2,3-dichlorobenzoyl cyanide .

This guide will, therefore, focus on the established and most efficient synthetic pathways to Lamotrigine, offering a comparative analysis of the synthesis of key intermediates and their subsequent conversion to the final active pharmaceutical ingredient (API). We will also briefly discuss the synthesis of this compound to clarify its role and explain why it is not a direct precursor.

Executive Summary

The synthesis of Lamotrigine predominantly follows a pathway beginning with the formation of 2,3-dichlorobenzoyl cyanide from 2,3-dichlorobenzoyl chloride. This is followed by a condensation reaction with an aminoguanidine salt to form the Schiff base, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile, which is then cyclized to yield Lamotrigine. The efficiency of the overall synthesis is highly dependent on the yields and purity achieved in each of these steps. Various methods exist for the cyanation of 2,3-dichlorobenzoyl chloride and the subsequent cyclization, each with its own advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact.

I. The Principal Synthetic Pathway to Lamotrigine

The most widely adopted synthetic route to Lamotrigine is a multi-step process that can be broadly categorized as follows:

  • Synthesis of 2,3-Dichlorobenzoyl Cyanide: The conversion of 2,3-dichlorobenzoyl chloride to 2,3-dichlorobenzoyl cyanide.

  • Formation of the Schiff Base: The reaction of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt.

  • Cyclization to Lamotrigine: The intramolecular cyclization of the Schiff base to form the triazine ring of Lamotrigine.

Lamotrigine Synthesis Pathway A 2,3-Dichlorobenzoyl Chloride B 2,3-Dichlorobenzoyl Cyanide A->B Cyanation C 2-(2,3-dichlorophenyl)-2- (guanidinylamino)acetonitrile (Schiff Base) B->C Condensation with Aminoguanidine Salt D Lamotrigine C->D Cyclization

Fig. 1: Principal synthetic pathway to Lamotrigine.

II. Comparative Analysis of Intermediate Synthesis: 2,3-Dichlorobenzoyl Cyanide

The synthesis of 2,3-dichlorobenzoyl cyanide is a critical step, and various methods have been developed to optimize yield and purity.

MethodCyanating AgentCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Method A Cuprous Cyanide (CuCN)-Toluene160-165794.297.4[1][2]
Method B Sodium Cyanide (NaCN)Cuprous Iodide (CuI)AcetonitrileRoom Temp5-8 (addition) + 1>80100[1][3]
Method C Cuprous Cyanide (CuCN)Cetyltrimethylammonium Bromide (CTAB)Toluene--77-[4][5]

Discussion:

  • Method A provides a high yield and good purity but requires a high reaction temperature and a relatively long reaction time. The use of toluene as a solvent is common in industrial processes.

  • Method B offers the advantage of being performed at room temperature, which can be more energy-efficient and may lead to fewer side products. It results in a very high purity product. The slow addition of sodium cyanide is crucial for controlling the reaction.

  • Method C employs a phase-transfer catalyst (CTAB) to facilitate the reaction, which can lead to consistent reactivity and has been successfully scaled up for industrial production.

III. Comparative Analysis of Lamotrigine Synthesis from 2,3-Dichlorobenzoyl Cyanide

Once 2,3-dichlorobenzoyl cyanide is obtained, the subsequent steps to Lamotrigine also have variations in reported protocols.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Overall Yield (%) from CyanidePurity (%)Reference
Method 1 Aminoguanidine Bicarbonate, Nitric Acid, DMSODMSO / 8N HNO₃-168 (7 days)15.6-[6]
Method 2 Aminoguanidine Bicarbonate, Sulfuric Acid-60676.8 (Schiff Base)99.2[2][7][8]
Method 3 Aminoguanidine HCl, Methanesulfonic Acid, Thionyl Chloride, KOHDMF100-105 (reflux)3-478 (as monohydrate)-[6]
Method 4 Aminoguanidine Bicarbonate, Methanesulfonic Acid, Magnesium OxideAcetonitrile65-701 (condensation) + 3 (cyclization)--[6]

Discussion:

  • Method 1 , an older method, suffers from a very long reaction time and a low overall yield, making it less desirable for large-scale production.

  • Method 2 provides a good yield and high purity of the intermediate Schiff base. The subsequent cyclization is typically carried out in an alcohol solvent.

  • Method 3 offers a significantly shorter reaction time compared to Method 1 and a good yield. The use of thionyl chloride as a dehydrating agent is a key feature of this process.

  • Method 4 utilizes milder conditions and reagents like magnesium oxide for the cyclization step, which can be advantageous from a safety and environmental perspective.

IV. The Role of this compound

As previously stated, this compound is not a direct intermediate in the synthesis of Lamotrigine. Its synthesis typically involves the cyanation of 2,3-dichlorobenzyl chloride.

Acetonitrile Synthesis A 2,3-Dichlorobenzyl Chloride B This compound A->B Cyanation (e.g., NaCN)

Fig. 2: Synthesis of this compound.

This compound lacks the carbonyl group present in 2,3-dichlorobenzoyl cyanide, which is essential for the initial condensation reaction with aminoguanidine to form the Schiff base. Therefore, a direct conversion from this compound to Lamotrigine is not a viable synthetic route.

V. Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide (Method A)

Materials:

  • 2,3-Dichlorobenzoyl chloride (1.67 moles)

  • Cuprous cyanide (200.0 g)

  • Toluene (1200 ml)

  • Petroleum ether

Procedure:

  • A reactor is loaded with 350.0 g of 2,3-dichlorobenzoyl chloride and 200.0 g of cuprous cyanide.[1][2]

  • The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.[1][2]

  • The mixture is then cooled to 85 °C, and 1200 ml of toluene is added.[1][2]

  • The mixture is stirred for 1 hour at 60 °C, then cooled to 15 °C, and the inorganic salts are removed by filtration.[1][2]

  • Toluene is distilled from the filtrate at 55 °C under reduced pressure.[1][2]

  • The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[1][2]

Expected Yield: 94.2%[1][2] Purity: 97.4%[1][2]

Protocol 2: Synthesis of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff Base) (from Method 2)

Materials:

  • 2,3-Dichlorobenzoyl cyanide (1.0 mole)

  • Aminoguanidine bicarbonate (3.0 moles)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • A 3L reactor is loaded with 982 g of water.

  • 1808 g of H₂SO₄ is added while keeping the temperature below 90 °C. The solution is then cooled to 25 °C.[2][7]

  • 408.4 g of aminoguanidine bicarbonate is added in small portions to control CO₂ evolution. The mixture is stirred for 30 minutes.[2][7]

  • 200.0 g of 2,3-dichlorobenzoyl cyanide is added to the aminoguanidine solution.[2][7]

  • The mixture is gently heated to 60 °C and stirred for 6 hours.[2][7]

  • The mixture is cooled to 20 °C, and 982 g of water is slowly added while keeping the temperature below 24 °C.

  • The precipitate is filtered and washed with water.

  • The wet crude product is further purified by treatment with NaOH solution to yield the final product.

Expected Yield: 76.8%[7][8] Purity: 99.2%[7]

Protocol 3: Synthesis of Lamotrigine (Cyclization)

Materials:

  • 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile (1.56 moles)

  • n-propanol (6000 g)

  • Charcoal

Procedure:

  • A 10L reactor is loaded with 6000 g of n-propanol and 400.0 g of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.

  • The suspension is stirred and gently heated to 90 °C.

  • Stirring is continued for 2 hours and 45 minutes at 90 °C until the reaction is complete.

  • 30 g of charcoal is added to the reactor, and stirring at 87 °C is continued for another 30 minutes.

  • The charcoal is filtered while warm, and the filtrate is allowed to cool to crystallize Lamotrigine.

Expected Yield: 89.0%[8] Purity: 99.9%[8]

VI. Conclusion

The most effective and industrially viable synthesis of Lamotrigine relies on the key intermediate 2,3-dichlorobenzoyl cyanide . While various methods exist for its preparation, those offering high yields, high purity, and manageable reaction conditions, such as the use of sodium cyanide with a cuprous iodide catalyst at room temperature or phase-transfer catalysis, are particularly noteworthy. The subsequent conversion to Lamotrigine via the Schiff base intermediate can also be optimized for yield and purity by careful selection of reagents and reaction conditions. In contrast, This compound is not a direct precursor in the established synthetic pathways to Lamotrigine due to its chemical structure. Researchers and drug development professionals should focus on optimizing the established routes from 2,3-dichlorobenzoyl chloride for efficient and scalable Lamotrigine production.

References

Comparative Guide to Analytical Methods for 2,3-Dichlorobenzyl Cyanide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of drug development and chemical research is the accurate and reliable quantification of chemical intermediates like 2,3-dichlorobenzyl cyanide. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of 2,3-dichlorobenzyl cyanide. The performance of these methods is evaluated based on key validation parameters.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its performance characteristics. Below is a summary of typical validation parameters for GC-MS and HPLC-UV methods tailored for the analysis of small aromatic compounds.

Validation Parameter GC-MS HPLC-UV
Linearity (Correlation Coefficient, r²) ≥ 0.999[1]≥ 0.998[2]
Accuracy (% Recovery) 98 - 102%[1]98 - 102%[3]
Precision (Repeatability, % RSD) < 2%[1]≤ 2%[3]
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow µg/mL to high ng/mL range
Limit of Quantification (LOQ) Low to mid ng/mL rangeLow to mid µg/mL range
Selectivity/Specificity High (based on mass-to-charge ratio)[4]Moderate (based on retention time and UV absorbance)

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following are representative protocols for the analysis of 2,3-dichlorobenzyl cyanide.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity, making it ideal for trace-level detection and identification.[5]

  • Sample Preparation:

    • Prepare a stock solution of 2,3-dichlorobenzyl cyanide (1 mg/mL) in methanol.

    • Create a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 10 µg/mL).

    • For analysis in a matrix, spike a known amount of the compound into a blank matrix and perform a liquid-liquid or solid-phase extraction.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless mode, temperature 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of 2,3-dichlorobenzyl cyanide.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is robust and widely used for routine quality control and quantification in various sample matrices.[6]

  • Sample Preparation:

    • Prepare a stock solution of 2,3-dichlorobenzyl cyanide (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Generate calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 0.1 µg/mL to 100 µg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and variable wavelength detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water. The mobile phase should be filtered and degassed.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

Visualized Workflows and Relationships

To better illustrate the processes and concepts involved in analytical method validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Standard Solutions Instrument GC-MS or HPLC-UV Analysis Standard->Instrument Sample Prepare Sample (e.g., Spike Matrix) Sample->Instrument CalCurve Generate Calibration Curve Instrument->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify Validate Assess Validation Parameters Quantify->Validate

Caption: General experimental workflow for the analysis of 2,3-dichlorobenzyl cyanide.

G cluster_quant Quantitative Ability cluster_sensitivity Sensitivity Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD Limit of Detection (S/N ≥ 3) Validation->LOD LOQ Limit of Quantification (S/N ≥ 10) Validation->LOQ Specificity Specificity Validation->Specificity Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Logical relationships between key analytical method validation parameters.

References

"yield and purity comparison of different 2-(2,3-dichlorophenyl)acetonitrile synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-(2,3-dichlorophenyl)acetonitrile is a valuable building block in the development of various pharmaceutical compounds. This guide provides an objective comparison of two primary synthetic routes to this molecule, offering detailed experimental protocols and quantitative data on yield and purity to aid in the selection of the most effective method.

Comparison of Synthetic Methods

Two principal methods for the synthesis of this compound are the direct cyanidation of a 2,3-dichlorobenzyl halide and the Sandmeyer reaction of 2,3-dichloroaniline. Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

MethodStarting MaterialKey ReagentsReported Yield (%)Purity (%)
Cyanidation of Benzyl Halide 2,3-Dichlorobenzyl bromideSodium cyanide, Ethanol, Water~93 (for 2,4-isomer)Not specified
Sandmeyer Reaction 2,3-DichloroanilineSodium nitrite, Copper(I) cyanide, HCl~77 (for analogous toluene)Not specified

Experimental Protocols

Method 1: Cyanidation of 2,3-Dichlorobenzyl Bromide

This method involves the nucleophilic substitution of the bromide group in 2,3-dichlorobenzyl bromide with a cyanide ion. The following protocol is adapted from a high-yield synthesis of the analogous 2,4-dichlorophenylacetonitrile and is expected to provide similar results for the 2,3-dichloro isomer.

Procedure:

  • To a 100 mL round-bottom flask, add 2,3-dichlorobenzyl bromide (0.1 mol), ethanol (30 mL), and water (5 mL).

  • Subsequently, add sodium cyanide (0.1 mol) to the stirred solution.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the resulting organic phase is separated.

  • The organic phase is then distilled under reduced pressure to yield this compound.

A similar synthesis for 2,4-dichlorophenylacetonitrile reported a yield of 93%[1].

Method 2: Sandmeyer Reaction of 2,3-Dichloroaniline

The Sandmeyer reaction provides a pathway to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate. This method is a classic transformation in organic synthesis.

Procedure:

  • Diazotization: Dissolve 2,3-dichloroaniline in a cooled aqueous solution of hydrochloric acid (e.g., 20-30%). While maintaining a low temperature (0-10°C), add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the freshly prepared diazonium salt solution to the copper(I) cyanide solution.

  • The reaction mixture is then heated to facilitate the decomposition of the intermediate complex and the formation of the nitrile, which is often indicated by the evolution of nitrogen gas.

  • After the reaction is complete, the product is typically isolated by steam distillation or extraction with an organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

While a specific yield for the synthesis of this compound via this method was not found, a similar Sandmeyer reaction to produce 2,3-dichlorotoluene from 2-chloro-6-methylaniline reported a yield of 77.67%[2].

Logical Workflow of Synthesis Methods

The following diagram illustrates the logical flow and comparison of the two primary synthetic pathways to this compound.

Synthesis_Comparison cluster_method1 Method 1: Cyanidation cluster_method2 Method 2: Sandmeyer Reaction start1 2,3-Dichlorobenzyl Halide product1 This compound start1->product1 Nucleophilic Substitution reagent1 NaCN or CuCN reagent1->product1 compare Comparison product1->compare start2 2,3-Dichloroaniline intermediate Diazonium Salt start2->intermediate Diazotization product2 This compound intermediate->product2 Cyanation reagent2 NaNO2, HCl reagent2->intermediate reagent3 CuCN reagent3->product2 product2->compare

Caption: Comparative workflow of the two main synthesis routes for this compound.

References

A Comparative Analysis of the Biological Activity of 2-(2,3-dichlorophenyl)acetonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The strategic placement of halogen atoms on a phenyl ring can significantly influence the biological activity of a molecule. This guide provides a comparative overview of the reported biological activities of 2-(2,3-dichlorophenyl)acetonitrile and its isomers, compounds of interest in the fields of agrochemicals and pharmaceuticals. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential applications and structure-activity relationships.

Comparison of Biological Activities

The primary biological activities reported for dichlorophenylacetonitrile isomers are herbicidal, insecticidal, and fungicidal. The following table summarizes the available qualitative and, where possible, quantitative data for this compound and its positional isomers. It is important to note that much of the available information comes from patent literature and general chemical supplier information, with a notable lack of peer-reviewed, direct comparative studies.

CompoundHerbicidal ActivityInsecticidal ActivityFungicidal ActivityOther Biological Activities
This compound Reported as a weed control agent.[1]Reported as an insecticide.[1]Data not availableBuilding block for pharmaceuticals and other agrochemicals.[1]
2-(2,4-dichlorophenyl)acetonitrile Effective against a number of weeds, including rough pigweed (Amaranthus retroflexus).[2][3]Data not availableData not availableUsed in the synthesis of 2,4-dichloromandelic acid.[4]
2-(2,5-dichlorophenyl)acetonitrile Reported to be effective against a number of weeds.[2]Data not availableData not availableData not available
2-(2,6-dichlorophenyl)acetonitrile The related compound 2,6-dichlorobenzonitrile (dichlobenil) is a known herbicide.[5]Data not availableData not availableDegrades rapidly in non-sterile soil.
2-(3,4-dichlorophenyl)acetonitrile Used in the formulation of herbicides.[6]Used in the formulation of pesticides.[6]Data not availableIntermediate in the synthesis of compounds with anti-inflammatory and analgesic properties.[6]
2-(3,5-dichlorophenyl)acetonitrile Data not availableData not availableData not availableData not available

Absence of data is indicated by "Data not available."

Structure-Activity Relationship: A Conceptual Overview

The position of the two chlorine atoms on the phenyl ring is a critical determinant of the biological activity of these isomers. Different substitution patterns can affect the molecule's shape, electronic distribution, and ability to bind to specific biological targets. While a detailed structure-activity relationship (SAR) for dichlorophenylacetonitriles has not been extensively published, a conceptual understanding can be derived from general principles of medicinal and agrochemical chemistry.

The differential activities among the isomers likely stem from their unique steric and electronic properties, which influence their interaction with target enzymes or receptors in weeds, insects, and fungi. For instance, the ortho- (2-), meta- (3-), and para- (4-) positions of the chlorine atoms relative to the acetonitrile group will alter the molecule's conformation and polarity, thereby affecting its absorption, translocation, and binding affinity to its site of action.

SAR_Concept cluster_isomers Dichlorophenylacetonitrile Isomers cluster_properties Molecular Properties cluster_activity Biological Activity 2,3-dichloro 2,3-dichloro Steric_Hindrance Steric Hindrance 2,3-dichloro->Steric_Hindrance 2,4-dichloro 2,4-dichloro Electronic_Distribution Electronic Distribution 2,4-dichloro->Electronic_Distribution 2,5-dichloro 2,5-dichloro 2,6-dichloro 2,6-dichloro 2,6-dichloro->Steric_Hindrance 3,4-dichloro 3,4-dichloro Lipophilicity Lipophilicity 3,4-dichloro->Lipophilicity 3,5-dichloro 3,5-dichloro Herbicidal Herbicidal Steric_Hindrance->Herbicidal Insecticidal Insecticidal Electronic_Distribution->Insecticidal Fungicidal Fungicidal Lipophilicity->Fungicidal Herbicidal_Assay_Workflow start Start seed_sowing Seed Sowing (Monocots & Dicots) start->seed_sowing pre_emergence Pre-emergence Application seed_sowing->pre_emergence post_emergence Post-emergence Application seed_sowing->post_emergence incubation Incubation (Controlled Environment) pre_emergence->incubation post_emergence->incubation data_collection Data Collection (Visual Assessment) incubation->data_collection analysis IC50 Determination data_collection->analysis end End analysis->end Potential_MOA cluster_herbicide Herbicidal Mechanism (e.g., 2,6-isomer) cluster_general General Pesticidal Mechanism DCPN_Isomer_H Dichlorophenylacetonitrile Isomer Cellulose_Synthase Cellulose Synthase (Enzyme) DCPN_Isomer_H->Cellulose_Synthase Inhibits Cell_Wall Cell Wall Biosynthesis Cellulose_Synthase->Cell_Wall Catalyzes Growth_Inhibition Growth Inhibition Cell_Wall->Growth_Inhibition Disruption leads to DCPN_Isomer_P Dichlorophenylacetonitrile Isomer Target_Site Molecular Target (Enzyme/Receptor) DCPN_Isomer_P->Target_Site Binds to Physiological_Process Essential Physiological Process Target_Site->Physiological_Process Disrupts Toxicity Toxicity Physiological_Process->Toxicity Leads to

References

A Comparative Cost-Benefit Analysis of Catalytic Systems for 2,3-Dichlorobenzyl Cyanide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data

The synthesis of 2,3-dichlorobenzyl cyanide is a critical step in the production of several active pharmaceutical ingredients (APIs), most notably the anticonvulsant drug Lamotrigine.[1][2] The efficiency and cost-effectiveness of this synthetic step are of paramount importance for industrial-scale manufacturing. This guide provides a detailed cost-benefit analysis of various catalytic systems employed in the cyanation of 2,3-dichlorobenzoyl chloride, offering a comparative look at their performance, economic viability, and experimental protocols.

Performance and Cost Comparison of Catalytic Systems

The selection of an appropriate catalytic system for the synthesis of 2,3-dichlorobenzyl cyanide is a trade-off between catalyst cost, reaction efficiency, product yield, and operational complexity. The following tables summarize the quantitative data for different catalytic approaches, providing a clear comparison for informed decision-making.

Catalytic System Catalyst Cyanide Source Solvent Temperature (°C) Reaction Time (h) Yield (%) References
Phase-Transfer Catalysis Cetyltrimethylammonium Bromide (CTAB)CuCNTolueneNot SpecifiedNot Specified77[1]
Tetrabutylammonium Bromide (TBABr)CuCNTolueneNot SpecifiedInconsistentInconsistent[1]
Copper Catalysis Copper(I) Cyanide (CuCN) - High TempNone (CuCN is reactant)None (neat)160-165794.2[3][4]
Copper(I) Iodide (CuI)NaCNAcetonitrileRoom Temp5-8 (addition) + 1>80[3][5]
Copper(II) Bromide (CuBr2)Cyanide SaltsNot SpecifiedNot SpecifiedNot SpecifiedIdentified as effective[1]
Mixed Catalyst System AgI, PEG-400, KIK4[Fe(CN)6]DMFRoom Temp<1064-89[1]
Catalyst-Free NoneCuCNAcetonitrileNot SpecifiedEnhanced RateComplicated Isolation[1]

Table 1: Performance Comparison of Catalytic Systems

Component Price (USD/kg) Supplier/Source
Starting Material
2,3-Dichlorobenzoyl chloride~12.00 - 1000/literIndiaMART, ChemicalBook
Cyanide Sources
Copper(I) Cyanide (CuCN)~192.00 - 453.00Sigma-Aldrich, Chem-Impex
Sodium Cyanide (NaCN)~3.07 - 3.14IMARC Group
Potassium Ferrocyanide (K4[Fe(CN)6])~4.80IndiaMART
Catalysts
Cetyltrimethylammonium Bromide (CTAB)~209.65 - 1400.00Carl ROTH, G Biosciences
Tetrabutylammonium Bromide (TBABr)~2.70 - 135.00IndiaMART, Chem-Impex
Copper(I) Iodide (CuI)~120.68 - 2740.82GTI Laboratory Supplies, American Custom Chemicals Corporation
Copper(II) Bromide (CuBr2)~352.00 - 381.00Flinn Scientific, Sigma-Aldrich
Silver Iodide (AgI)~1.80 - 3.50 (for industrial use)Made-in-China.com
Polyethylene Glycol 400 (PEG-400)~6.79/50mL - 3899.99/55 galMedical and Lab Supplies, ChemWorld
Potassium Iodide (KI)Not explicitly found, but generally inexpensive
Solvents
ToluenePrice varies by grade and volume
AcetonitrilePrice varies by grade and volume
Dimethylformamide (DMF)Price varies by grade and volume

Table 2: Cost Analysis of Reagents and Catalysts

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for the key catalytic systems discussed.

Protocol 1: Phase-Transfer Catalysis with CTAB

This process was successfully scaled up, yielding 560 kg of 2,3-dichlorobenzoyl cyanide with a 77% isolated yield.[1][2]

  • Reaction Setup: A suitable reactor is charged with 2,3-dichlorobenzoyl chloride, copper(I) cyanide (CuCN), and a catalytic amount of cetyltrimethylammonium bromide (CTAB).

  • Solvent: Toluene is used as the solvent.

  • Reaction Conditions: The reaction mixture is stirred under controlled temperature and pressure. The exact conditions for the scaled-up process are proprietary but are based on the optimization of the lab-scale procedure.

  • Work-up and Isolation: After the reaction is complete, the solid inorganic salts are removed by filtration. The toluene is then distilled off from the filtrate under reduced pressure. The crude product is further purified by crystallization from a suitable solvent like petroleum ether to yield 2,3-dichlorobenzoyl cyanide.

Protocol 2: High-Temperature Synthesis with Copper(I) Cyanide

This method provides a high yield of the desired product without the need for an additional catalyst.

  • Reaction Setup: A reactor is loaded with 2,3-dichlorobenzoyl chloride (1.67 moles) and copper(I) cyanide (200.0 g).[3][4]

  • Reaction Conditions: The mixture is heated to a high temperature of 160-165 °C and stirred at this temperature for 7 hours.[3][4]

  • Work-up and Isolation: The mixture is cooled to 85 °C, and toluene (1200 ml) is added.[3][4] The mixture is stirred for 1 hour at 60 °C and then cooled to 15 °C.[3][4] The inorganic salts are removed by filtration.[3][4] The toluene is distilled from the filtrate at 55 °C under reduced pressure.[3][4]

  • Purification: The crude product is crystallized from petroleum ether, yielding 323.3 g of 2,3-dichlorobenzoyl cyanide with a purity of 97.4% (94.2% yield).[3]

Protocol 3: Copper(I) Iodide Catalyzed Cyanation

This protocol utilizes a milder, room temperature approach.

  • Reaction Setup: 2,3-Dichlorobenzoyl chloride (20.0 g, 100 mmol) and cuprous iodide (I) (0.90 g, 4.7 mmol) are suspended in acetonitrile (50 mL).[3][5] The mixture is stirred at room temperature until a yellow homogeneous solution is formed.[3][5]

  • Reagent Addition: Solid sodium cyanide (5.15 g, 110 mmol) is added slowly over 5-8 hours.[3][5]

  • Reaction Completion: The reaction mixture is stirred for an additional hour after the addition is complete.[3][5] Reaction progress is monitored by HPLC.[3][5]

  • Work-up and Isolation: The inorganic salt (mainly NaCl) is removed by filtration, and the filter cake is washed with acetonitrile.[3][5] Acetonitrile is removed by distillation under reduced pressure.[3][5]

  • Purification: Sodium metabisulfite is added to remove trace iodine.[3][5] The product is then purified by vacuum distillation to give 2,3-dichlorobenzoyl cyanide in >80% yield and 100% purity.[3][5]

Visualizing the Synthesis and Workflow

To better understand the processes involved, the following diagrams illustrate the general synthetic pathway and a typical experimental workflow.

Synthesis_Pathway 2,3-Dichlorobenzoyl_Chloride 2,3-Dichlorobenzoyl_Chloride 2,3-Dichlorobenzyl_Cyanide 2,3-Dichlorobenzyl_Cyanide 2,3-Dichlorobenzoyl_Chloride->2,3-Dichlorobenzyl_Cyanide Cyanation Cyanide_Source Cyanide_Source Cyanide_Source->2,3-Dichlorobenzyl_Cyanide Catalyst_System Catalyst_System Catalyst_System->2,3-Dichlorobenzyl_Cyanide Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Charge_Reactants Charge Reactor with 2,3-Dichlorobenzoyl Chloride and Cyanide Source Add_Solvent Add Solvent Charge_Reactants->Add_Solvent Add_Catalyst Add Catalyst Add_Solvent->Add_Catalyst Stir_and_Heat Stir and Heat (if required) Add_Catalyst->Stir_and_Heat Monitor_Progress Monitor Progress (e.g., HPLC) Stir_and_Heat->Monitor_Progress Filter_Salts Filter Inorganic Salts Monitor_Progress->Filter_Salts Remove_Solvent Remove Solvent (Distillation) Filter_Salts->Remove_Solvent Crystallization_or_Distillation Crystallization or Vacuum Distillation Remove_Solvent->Crystallization_or_Distillation Final_Product 2,3-Dichlorobenzyl Cyanide Crystallization_or_Distillation->Final_Product

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2,3- and 2,4-Dichlorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric purity is paramount. In this guide, we present a detailed spectroscopic comparison of 2,3-dichlorophenylacetonitrile and 2,4-dichlorophenylacetonitrile, providing the essential data and methodologies to distinguish between these two critical chemical building blocks.

This comparison utilizes fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a comprehensive analytical profile for each isomer. The distinct substitution patterns of the chlorine atoms on the phenyl ring give rise to unique spectral fingerprints, enabling unambiguous identification and quality control.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2,3- and 2,4-dichlorophenylacetonitrile.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2,3-Dichlorophenylacetonitrile 7.51d7.9H-6
7.43d7.9H-4
7.29t7.9H-5
3.88s--CH₂-
2,4-Dichlorophenylacetonitrile 7.50d2.2H-3
7.45d8.4H-6
7.33dd8.4, 2.2H-5
3.74s--CH₂-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
2,3-Dichlorophenylacetonitrile 134.8C-2
133.2C-3
131.0C-1
130.5C-5
129.8C-6
127.8C-4
116.4-CN
22.9-CH₂-
2,4-Dichlorophenylacetonitrile 136.2C-4
135.0C-2
130.8C-6
129.9C-1
128.0C-5
116.9-CN
22.1-CH₂-

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
2,3-Dichlorophenylacetonitrile 2255C≡N stretch
1578, 1458C=C aromatic stretch
785, 735C-Cl stretch
2,4-Dichlorophenylacetonitrile 2252C≡N stretch
1589, 1475C=C aromatic stretch
821, 860C-Cl stretch

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

Compoundm/zRelative Intensity (%)Interpretation
2,3-Dichlorophenylacetonitrile 185/187/189100/65/10[M]⁺ (Molecular ion)
150/15280/26[M-Cl]⁺
11545[M-2Cl]⁺
2,4-Dichlorophenylacetonitrile 185/187/189100/65/10[M]⁺ (Molecular ion)
150/15275/25[M-Cl]⁺
11550[M-2Cl]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 15-20 mg of the dichlorophenylacetonitrile isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Spectra were recorded using a standard single-pulse sequence with a spectral width of 16 ppm, a pulse width of 30 degrees, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence over a spectral width of 250 ppm. A relaxation delay of 2.0 seconds was used, and approximately 1024 scans were averaged for each spectrum.

  • Data Processing: The raw data were Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (approximately 2 mg) was finely ground with 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FTIR spectra were recorded on a Fourier-transform infrared spectrometer.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. Spectra were collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in methanol (approximately 10 µg/mL) was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) equipped with a suitable capillary column.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-250 amu.

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine-containing fragments was used for confirmation.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,3- and 2,4-dichlorophenylacetonitrile.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Sample Dichlorophenylacetonitrile Isomer (2,3- or 2,4-) NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Dissolve in Methanol Sample->MS_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data Acquire FID Process Spectrum (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum (FT, Background Subtraction) IR->IR_Data MS_Data Acquire Mass Spectrum Identify Molecular and Fragment Ions MS->MS_Data Comparison Compare Spectra of 2,3- and 2,4- Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the spectroscopic comparison.

By adhering to these detailed protocols and referencing the provided spectral data, researchers can confidently differentiate between 2,3- and 2,4-dichlorophenylacetonitrile, ensuring the integrity and quality of their scientific endeavors.

Comparative Reactivity of Substituted Dichlorophenylacetonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of substituted dichlorophenylacetonitriles is crucial for designing synthetic routes and developing structure-activity relationships. This guide provides a comparative analysis of the expected reactivity of these compounds based on fundamental principles of physical organic chemistry, supported by illustrative hypothetical data and detailed experimental protocols for empirical validation.

The Influence of Phenyl Ring Substituents on Reactivity

The reactivity of substituted dichlorophenylacetonitriles in SNAr reactions is predominantly governed by the electronic properties of the substituents on the phenyl ring. The presence of two chlorine atoms already activates the ring towards nucleophilic attack. Additional substituents can either enhance or diminish this reactivity.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), are anticipated to increase the rate of SNAr. By inductively and/or resonantly withdrawing electron density from the aromatic ring, these groups further polarize the C-Cl bonds and stabilize the negatively charged Meisenheimer intermediate formed during the reaction. This stabilization of the intermediate lowers the activation energy of the reaction, leading to a faster rate.

Electron-donating groups (EDGs) , such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂), are expected to decrease the reaction rate. These groups donate electron density to the ring, which destabilizes the electron-rich Meisenheimer intermediate. This destabilization increases the activation energy and thus slows down the rate of nucleophilic substitution.

Hypothetical Comparative Reactivity Data

To illustrate these principles, the following table presents hypothetical second-order rate constants (k₂) for the reaction of various para-substituted 2,4-dichlorophenylacetonitriles with a generic nucleophile (e.g., sodium methoxide) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at a constant temperature.

Substituent (X) at para-positionHammett Constant (σₚ)Hypothetical Rate Constant (k₂) [M⁻¹s⁻¹]Expected Relative Reactivity
-NO₂0.785.2 x 10⁻³Highest
-CN0.662.1 x 10⁻³High
-H0.001.5 x 10⁻⁴Reference
-CH₃-0.174.8 x 10⁻⁵Low
-OCH₃-0.271.2 x 10⁻⁵Lowest

Note: The rate constants presented are hypothetical and intended for illustrative purposes to demonstrate the expected trend based on substituent electronic effects.

Experimental Protocols

To empirically determine the comparative reactivity of substituted dichlorophenylacetonitriles, the following experimental protocols can be employed.

General Procedure for Kinetic Analysis of Nucleophilic Aromatic Substitution

Objective: To determine the second-order rate constants for the reaction of a series of para-substituted 2,4-dichlorophenylacetonitriles with a nucleophile (e.g., sodium methoxide).

Materials:

  • Substituted 2,4-dichlorophenylacetonitriles (e.g., 4-nitro, 4-cyano, 4-methyl, 4-methoxy, and the unsubstituted parent compound)

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Internal standard (e.g., a stable compound with a distinct chromatographic retention time, such as biphenyl)

  • Quenching solution (e.g., dilute hydrochloric acid)

  • High-performance liquid chromatograph (HPLC) with a UV detector or a gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the substituted dichlorophenylacetonitrile and the internal standard in anhydrous DMSO.

  • Initiation: Initiate the reaction by adding a known concentration of the sodium methoxide solution. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining substituted dichlorophenylacetonitrile relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the substituted dichlorophenylacetonitrile versus time. The slope of this plot will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile.

  • Comparison: Repeat the experiment for each substituted dichlorophenylacetonitrile under identical conditions to compare their k₂ values.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general SNAr mechanism and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism Reactants Substituted Dichlorophenylacetonitrile + Nucleophile Intermediate Meisenheimer Complex (Stabilized by EWG, Destabilized by EDG) Reactants->Intermediate Attack of Nucleophile Products Substituted Product + Chloride Intermediate->Products Loss of Leaving Group (Cl-) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Processing Prep_Substrate Prepare Substrate Solution in DMSO with Internal Standard Reaction Initiate Reaction at Constant Temperature Prep_Substrate->Reaction Prep_Nuc Prepare Standardized Nucleophile Solution Prep_Nuc->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze by HPLC or GC-MS Quench->Analysis Plot Plot ln[Substrate] vs. Time Analysis->Plot Calculate Calculate Rate Constants (k' and k₂) Plot->Calculate Compare Compare Reactivity Calculate->Compare

A Comparative Guide to the Synthesis of Lamotrigine: Performance, Purity, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthetic pathway chosen for a pharmaceutical compound is a critical decision that impacts not only the efficiency and cost of production but also the purity and ultimately the safety and efficacy of the final drug product. This guide provides a detailed comparison of the performance of lamotrigine, a widely used antiepileptic and mood-stabilizing drug, when synthesized via different chemical routes. The information presented herein is supported by experimental data from patent literature and scientific publications, offering a comprehensive resource for informed decision-making in drug development and manufacturing.

Diverse Routes to a Crucial Therapeutic Agent

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, has several documented synthetic pathways. The majority of these routes converge on the key intermediate, 2,3-dichlorobenzoyl cyanide, which then undergoes condensation with an aminoguanidine salt to form the triazine ring of lamotrigine.[1][2][3] However, the starting materials and the specific reaction conditions employed can vary significantly, leading to differences in yield, purity, and impurity profiles.

The most common synthetic strategies begin with readily available precursors such as 2,3-dichlorobenzoic acid, 2,3-dichlorotoluene, or 2,3-dichlorobenzaldehyde.[3] Alternative approaches have also been explored, starting from compounds like 2,3-dichloroiodobenzene or utilizing a pre-formed triazine ring that is subsequently modified.[4]

Performance Comparison of Synthetic Routes

The efficiency of a synthetic route is primarily evaluated by its overall yield and the purity of the final product. The following tables summarize the quantitative data reported for various lamotrigine synthesis pathways.

Table 1: Comparison of Yield and Purity for Different Lamotrigine Synthetic Routes

Starting MaterialKey IntermediateReported YieldReported Purity (HPLC)Reference
2,3-Dichlorobenzoyl CyanideN/A78% (as monohydrate)Not Specified
2,3-Dichlorobenzoyl CyanideLamotrigine Hydrate76.8%99.9%
2,3-Dichlorobenzoyl CyanideSchiff BaseNot Specified99.70%
2,3-Dichlorobenzoyl CyanideAdduct with Aminoguanidine15.6% (overall)Not Specified
2,3-Dichlorobenzoyl Chloride2,3-Dichlorobenzoyl CyanideNot Specified97.4% (of intermediate)[2]
2,3-Dichlorotoluene2,3-Dichlorobenzoyl ChlorideNot SpecifiedNot Specified[1]
6-(2,3-dichlorophenyl)-5-chloro-3-thiomethyl-1,2,4-triazineN/ANot SpecifiedNot Specified

Table 2: Common Impurities Associated with Lamotrigine Synthesis

Impurity NameStructurePotential Origin
2-(2,3-dichlorophenyl)-2-(guanidinylimino) acetonitrileSchiff base intermediateIncomplete cyclization
N-guanidinyl-2,3-dichlorobenzamideSide reaction productReaction of aminoguanidine with benzoyl derivative
3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-oneHydrolysis productDegradation of lamotrigine or intermediate
N-[5-amino-6-(2,3-dichloro-phenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamideOver-reaction productReaction of lamotrigine with benzoyl derivative
3,5-bis-(2,3-dichloro-benzamido)-6-(2,3-dichloro-phenyl)-1,2,4-triazineOver-reaction productReaction of lamotrigine with benzoyl derivative

The impurity profile of a drug substance is of paramount importance for its safety and regulatory approval.[5][6] The types and levels of impurities can be influenced by the synthetic route, reaction conditions, and purification methods.[5][6][7][8] For instance, the cyclization of the Schiff base intermediate under different pH conditions can lead to the formation of different impurities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. Below are representative experimental protocols for key steps in the synthesis of lamotrigine.

Synthesis of 2,3-Dichlorobenzoyl Cyanide from 2,3-Dichlorobenzoyl Chloride

A reactor is loaded with 350.0 g of 2,3-dichlorobenzoyl chloride (1.67 moles) and 200.0 g of cuprous cyanide. The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours. The mixture is then cooled to 85 °C, and 1200 ml of toluene is added. The resulting mixture is stirred for 1 hour at 60 °C, cooled to 15 °C, and the inorganic salts are filtered off. The toluene is distilled from the filtrate at 55 °C under reduced pressure. The crude product is crystallized from petroleum ether to yield 323.3 g of 2,3-dichlorobenzoyl cyanide with a purity of 97.4%.[2]

Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Cyanide

To a mixture of aminoguanidine hydrochloride (116.1 g, 1.05 mol) and dimethylformamide (900 mL), methanesulfonic acid (130.4 g, 1.36 mol) is added, followed by 2,3-dichlorobenzoyl cyanide (150.0 g, 0.75 mol). The reaction mixture is stirred for 1 hour, and then thionyl chloride (45.2 g, 0.38 mol) is added as a dehydrating agent. After stirring for another hour, the mixture is basified with a 4N KOH solution. The resulting precipitate is filtered and washed with water to yield the intermediate. This intermediate is then refluxed in isopropanol with KOH for 3 hours. After distillation of isopropanol and addition of water, the mixture is stirred for 3 hours. The solid is filtered, washed with water, and dried under vacuum to yield 168.5 grams of lamotrigine monohydrate (82% yield based on 2,3-dichlorobenzoyl cyanide).

Visualizing the Synthetic Pathways and Mechanism of Action

Diagrams are provided below to illustrate the primary synthetic routes to lamotrigine and its mechanism of action.

Figure 1: Overview of common synthetic routes to lamotrigine.

Lamotrigine_Mechanism_of_Action cluster_neuron Presynaptic Neuron VoltageGatedNa Voltage-gated Na+ Channels GlutamateRelease Glutamate Release VoltageGatedNa->GlutamateRelease Inhibits PostsynapticNeuron Postsynaptic Neuron GlutamateRelease->PostsynapticNeuron Excitatory Signal GABARelease GABA Release GABARelease->PostsynapticNeuron Inhibitory Signal Lamotrigine Lamotrigine Lamotrigine->VoltageGatedNa Blocks Lamotrigine->GABARelease Enhances

Figure 2: Simplified mechanism of action of lamotrigine.

Mechanism of Action of Lamotrigine

Lamotrigine exerts its therapeutic effects through multiple mechanisms of action.[9] Its primary mode of action is the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters, particularly glutamate.[9][] This reduction in glutamate excitotoxicity is central to its anticonvulsant activity.[9] Additionally, lamotrigine has been shown to enhance the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[9] It may also have effects on voltage-gated calcium channels.[][11] This multifaceted pharmacological profile contributes to its broad spectrum of clinical efficacy in treating both epilepsy and bipolar disorder.[9][12]

Conclusion

The synthesis of lamotrigine can be achieved through various routes, each with its own set of advantages and disadvantages in terms of yield, purity, and operational complexity. The choice of a particular synthetic strategy will depend on a range of factors including the availability and cost of starting materials, the desired purity of the final product, and scalability for industrial production. A thorough understanding of the potential impurities associated with each route is essential for developing robust analytical methods and ensuring the quality and safety of the final pharmaceutical product. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and development of lamotrigine.

References

Safety Operating Guide

Proper Disposal of 2-(2,3-dichlorophenyl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides essential safety and logistical information for the proper disposal of 2-(2,3-dichlorophenyl)acetonitrile (CAS No. 3218-45-9), a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are identified as:

  • Acute Toxicity: Toxic if swallowed and toxic in contact with skin.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Due to the lack of a specific Safety Data Sheet (SDS) for the 2,3-dichloro isomer, data from the closely related 2,4-dichlorophenylacetonitrile is used for procedural guidance.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of dust or aerosol generation.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable federal, state, and local regulations.

Step 1: Waste Collection

  • Collect waste this compound in its original container or a clearly labeled, compatible, and sealable waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Labeling

  • The waste container must be clearly labeled with the full chemical name, "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with a copy of the available safety information and hazard classification. Disposal should be carried out at an approved waste disposal plant.[2]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean up.

  • For small spills, carefully sweep up the solid material and place it into a labeled hazardous waste container.[2]

  • Avoid generating dust.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Collect all cleanup materials as hazardous waste.

Quantitative Data Summary

ParameterValueSource
GHS Hazard Codes H301, H311, H315, H319PubChem
Signal Word DangerPubChem

Disposal Workflow

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Wear Appropriate PPE Collect Collect Waste in Labeled Container PPE->Collect Store Store in Designated Hazardous Waste Area Collect->Store Segregate Segregate from Incompatible Materials Store->Segregate Contact Contact EHS or Licensed Contractor Segregate->Contact Transport Transport to Approved Disposal Facility Contact->Transport Evacuate Evacuate Area Cleanup Clean Up Spill with Appropriate PPE Evacuate->Cleanup CollectSpill Collect Spill Residue as Hazardous Waste Cleanup->CollectSpill

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.